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  • Product: 3,5-Diamino-4-phenylazopyrazole
  • CAS: 3656-02-8

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanism and Synthesis of 3,5-Diamino-4-phenylazopyrazole

Executive Summary The compound 3,5-diamino-4-phenylazopyrazole (also known as 3,5-diamino-4-(phenylazo)-1H-pyrazole) is a highly versatile heterocyclic building block. Characterized by its fully aromatic pyrazole core, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-diamino-4-phenylazopyrazole (also known as 3,5-diamino-4-(phenylazo)-1H-pyrazole) is a highly versatile heterocyclic building block. Characterized by its fully aromatic pyrazole core, dual exocyclic amino groups, and an azo linkage, it serves as a critical intermediate in advanced organic synthesis. This technical guide deconstructs the two-stage synthesis of this molecule, detailing the mechanistic causality, thermodynamic drivers, and self-validating experimental protocols required to achieve high-purity yields.

Pharmacological & Industrial Significance

In drug development, 3,5-diamino-4-phenylazopyrazole and its derivatives are heavily utilized as precursors for fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. Recent high-throughput screening campaigns have identified 4-arylazo-3,5-diamino-1H-pyrazoles as potent anti-biofilm agents, selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, and COX-2 inhibitors[1]. Industrially, the extended conjugation provided by the azo linkage makes this scaffold highly valuable in the synthesis of disperse dyes for synthetic fibers.

Retrosynthetic Strategy & Precursor Generation

The construction of the target molecule relies on a convergent retrosynthetic approach. The pyrazole ring is formed via the cyclization of a bis-nucleophile (hydrazine) with a bis-electrophile. The optimal bis-electrophile for this transformation is 2-phenylazomalononitrile , which is synthesized via the diazo coupling of benzenediazonium chloride with malononitrile.

Causality in Diazotization and Coupling

The synthesis of 2-phenylazomalononitrile requires precise thermodynamic and kinetic control:

  • Thermal Control: Diazotization of aniline must be strictly maintained at 0–5 °C. Benzenediazonium chloride is highly unstable; thermal energy easily overcomes the activation barrier for the expulsion of nitrogen gas ( N2​ ), leading to the formation of phenol byproducts[2].

  • pH Modulation: Malononitrile ( pKa≈11 ) is a weak carbon acid. For successful electrophilic aromatic substitution-like coupling, it must be partially enolized into a reactive carbanion. However, diazonium salts rapidly degrade into unreactive diazotates in highly alkaline environments. The strategic addition of sodium acetate buffers the system to a precise pH window of 4.0–5.0, optimizing the concentration of the malononitrile nucleophile while preserving the diazonium electrophile[3].

Core Mechanism: Pyrazole Ring Formation

The transformation of 2-phenylazomalononitrile into 3,5-diamino-4-phenylazopyrazole is driven by a cascade of nucleophilic additions and thermodynamically favorable tautomerizations[1].

  • Intermolecular Nucleophilic Attack: Hydrazine hydrate acts as a potent bis-nucleophile. In a polar protic solvent (ethanol), the terminal nitrogen of hydrazine attacks the highly electrophilic carbon of the first cyano ( −C≡N ) group on 2-phenylazomalononitrile. This forms an intermediate amidrazone.

  • Intramolecular Cyclization: The spatial proximity of the second hydrazine nitrogen to the remaining cyano group facilitates a rapid intramolecular cyclization. According to Baldwin's rules for ring closure, this is a 5-exo-dig process, which is kinetically highly favored.

  • Aromatization (Thermodynamic Sink): The resulting cyclic intermediate is an iminopyrazoline. Through a series of rapid proton transfers (tautomerization), the exocyclic imine groups are converted into primary amines. This shift is irreversibly driven by the massive thermodynamic stabilization gained by forming the fully conjugated, heteroaromatic pyrazole ring.

Mechanism A Phenylazomalononitrile (Electrophilic Precursor) C Nucleophilic Attack (1st Cyano Group) A->C B Hydrazine Hydrate (Bis-Nucleophile) B->C D Amidrazone Intermediate C->D Addition E 5-exo-dig Cyclization (2nd Cyano Group) D->E Ring Closure F Iminopyrazoline Intermediate E->F G Tautomerization (Proton Transfer) F->G Aromatization H 3,5-Diamino-4-phenylazopyrazole (Thermodynamic Sink) G->H Final Product

Fig 1: Stepwise mechanism of 5-exo-dig cyclization yielding 3,5-diamino-4-phenylazopyrazole.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Phenylazomalononitrile
  • Diazotization: Dissolve 1.0 equivalent of aniline in a mixture of concentrated HCl and distilled water. Submerge the reaction vessel in an ice-salt bath to achieve an internal temperature of 0–5 °C[2].

  • Nitrous Acid Generation: Add a pre-cooled aqueous solution of sodium nitrite ( NaNO2​ , 1.05 eq) dropwise, maintaining the temperature strictly below 5 °C.

    • Self-Validation Check: Spot the reaction mixture onto Potassium Iodide (KI)-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization. Quench the excess nitrous acid by adding a small amount of ammonium sulfamate to prevent oxidative side reactions[3].

  • Coupling: Add malononitrile (1.0 eq) directly to the cold diazonium solution.

  • pH Adjustment: Add a saturated aqueous solution of sodium acetate dropwise under vigorous stirring until the pH stabilizes between 4.0 and 5.0[3].

  • Isolation: Stir the mixture for 2 hours at room temperature. Filter the resulting light yellow/brown precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum. (Expected yield: ~92%)[2].

Protocol B: Synthesis of 3,5-Diamino-4-phenylazopyrazole
  • Reaction Setup: Suspend the synthesized 2-phenylazomalononitrile (1.0 eq) in absolute ethanol. Ethanol acts as a polar protic solvent, stabilizing the polar transition states during nucleophilic attack.

  • Reagent Addition: Add hydrazine hydrate ( NH2​NH2​⋅H2​O , 1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) for 3 to 5 hours. The thermal energy overcomes the activation energy required for the initial amidrazone formation, while the subsequent 5-exo-dig cyclization proceeds rapidly[1].

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to yield the pure product.

Physicochemical & Spectroscopic Validation

To ensure scientific integrity, the final product must be validated spectroscopically. The most critical self-validating metric is the FT-IR spectrum: the complete disappearance of the sharp cyano stretch ( −C≡N ) at ~2200 cm⁻¹ definitively proves that both nitrile groups have been consumed in the cyclization process[4].

Diagnostic PropertyValue / ObservationStructural Significance
Appearance Yellow to brownish crystalsIndicates extended π -conjugation (azo linkage).
Melting Point 224 °C (dec.)Validates compound purity and thermal stability.
FT-IR (KBr) 3400–3100 cm⁻¹ (broad)Confirms the presence of primary ( NH2​ ) and secondary ( NH ) amines.
FT-IR (KBr) ~1600 cm⁻¹ (strong)Confirms C=N and C=C aromatic stretching.
FT-IR (KBr) Absence of ~2200 cm⁻¹ Critical: Validates complete 5-exo-dig cyclization (no residual cyano groups)[4].
¹H-NMR (DMSO-d₆) δ 7.40–7.80 (m, 5H)Confirms the intact phenyl ring.
¹H-NMR (DMSO-d₆) δ 6.0–7.0 (br s, 4H)Confirms the two exocyclic NH2​ groups ( D2​O exchangeable)[4].
¹H-NMR (DMSO-d₆) δ 11.5–12.0 (br s, 1H)Confirms the pyrazole ring NH ( D2​O exchangeable)[4].

Conclusion

The synthesis of 3,5-diamino-4-phenylazopyrazole is a textbook example of leveraging kinetic and thermodynamic principles in heterocyclic chemistry. By carefully buffering the pH during the diazo coupling to generate the bis-electrophile, and subsequently utilizing the potent bis-nucleophilicity of hydrazine, researchers can drive a highly efficient 5-exo-dig cyclization. The resulting pyrazole ring represents a deep thermodynamic sink, yielding a highly stable, functionalized scaffold primed for downstream pharmaceutical and industrial applications.

References

  • Kumar, V. (2026). Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. ResearchGate. URL: [Link]

  • Elnagdi, M. H., et al. (1977). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Zeitschrift für Naturforschung B. URL: [Link]

  • European Patent Office. (1984). Process for preparing adenine (EP0045503B1). Google Patents.
  • Patsnap Eureka. (2017). Total chemical synthesis method of adenine. Patsnap. URL: [Link]

Sources

Exploratory

UV-Vis spectroscopic characterization of 3,5-diamino-4-phenylazopyrazole

An In-Depth Technical Guide to the UV-Vis Spectroscopic Characterization of 3,5-diamino-4-phenylazopyrazole Authored by: A Senior Application Scientist Introduction: The Chromophoric Identity of 3,5-diamino-4-phenylazopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Vis Spectroscopic Characterization of 3,5-diamino-4-phenylazopyrazole

Authored by: A Senior Application Scientist

Introduction: The Chromophoric Identity of 3,5-diamino-4-phenylazopyrazole

3,5-diamino-4-phenylazopyrazole is a heterocyclic azo compound of significant interest in medicinal chemistry and materials science. Derivatives of the 4-arylazo-3,5-diaminopyrazole core have been identified as promising intermediates for synthesizing biologically active molecules, including ATP-competitive inhibitors.[1] The molecule's core structure features a highly conjugated system encompassing a phenyl ring, an azo bridge (–N=N–), and a diaminopyrazole ring. This extended π-system acts as a chromophore, responsible for the compound's absorption of light in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum.

UV-Vis spectroscopy is an indispensable, non-destructive technique for characterizing such molecules.[2] It provides critical insights into the electronic structure, allowing researchers to confirm molecular identity, assess purity, and understand how the molecule interacts with its environment. This guide provides a comprehensive framework for the , focusing on the causality behind experimental choices to ensure robust and reproducible data. We will explore the fundamental electronic transitions and the profound influence of solvent polarity (solvatochromism) and pH (halochromism) on the spectral signature of the molecule.

Part 1: Foundational Spectroscopic Profile & Electronic Transitions

The UV-Vis spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For phenylazopyrazole derivatives, two characteristic absorption bands are typically observed: a high-intensity π→π* transition and a lower-intensity n→π* transition.[3][4]

  • π→π Transition:* This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. It is an electronically allowed transition, resulting in a strong absorption band (high molar absorptivity, ε). This band is typically located in the UV or near-visible region and is associated with the extended conjugation across the entire phenyl-azo-pyrazole system.

  • n→π Transition:* This involves the excitation of an electron from a non-bonding orbital (specifically, the lone pair on the nitrogen atoms of the azo group) to a π* antibonding orbital. This transition is electronically forbidden, leading to a weak absorption band (low ε) that often appears as a shoulder on the tail of the more intense π→π* band in the visible region.[4][5]

The initial characterization involves dissolving the compound in a relatively inert solvent, such as acetonitrile or ethanol, to obtain a baseline spectrum.

Diagram: Molecular Structure

Caption: Structure of 3,5-diamino-4-phenylazopyrazole.

Part 2: Solvatochromism - Probing Environmental Interactions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[6] This effect provides invaluable information about the molecule's ground and excited state dipole moments and its specific interactions (e.g., hydrogen bonding) with solvent molecules.[7] For 3,5-diamino-4-phenylazopyrazole, both the azo group and the amino groups can participate in hydrogen bonding, making this analysis particularly insightful.[7]

Causality Behind Solvent Selection: To build a comprehensive solvatochromic profile, a range of solvents covering different polarity scales and hydrogen bonding capabilities must be used.

  • Non-polar: Hexane, Toluene (to observe the molecule's intrinsic spectrum with minimal solvent interaction).

  • Polar Aprotic: Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) (to probe dipole-dipole interactions).

  • Polar Protic: Ethanol, Methanol, Water (to probe hydrogen bonding effects).

A shift to a longer wavelength (red shift or bathochromic shift) in polar solvents typically indicates that the excited state is more polar than the ground state, as it is preferentially stabilized by the polar solvent. A shift to a shorter wavelength (blue shift or hypsochromic shift) suggests the ground state is more stabilized. The n→π* transition of azo compounds often exhibits a hypsochromic shift in protic solvents due to the stabilization of the non-bonding electrons on the nitrogen atoms via hydrogen bonding, which increases the energy required for excitation.[7]

Experimental Protocol: Solvatochromic Study
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of 3,5-diamino-4-phenylazopyrazole in a volatile solvent in which it is highly soluble (e.g., DMSO or DMF).

  • Working Solution Preparation:

    • Label a series of 10 mL volumetric flasks, one for each selected solvent.

    • Add a precise aliquot of the stock solution (e.g., 100 µL) to each flask.

    • Carefully evaporate the initial solvent under a gentle stream of nitrogen. This crucial step ensures that the final solvent environment is not a mixture.

    • Dilute to the mark with the respective analytical-grade solvent to achieve the final desired concentration (e.g., 10 µM).

  • Spectrophotometer Setup:

    • Warm up the UV-Vis spectrophotometer (e.g., Agilent Cary 60, Shimadzu UV-1700) for at least 30 minutes to ensure lamp stability.

    • Set the scan range from 250 nm to 700 nm.

  • Data Acquisition:

    • Use quartz cuvettes with a 1 cm path length.

    • For each solvent, use the pure solvent as the blank to record the baseline.

    • Record the absorbance spectrum of the corresponding sample solution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the π→π* and, if observable, the n→π* transitions in each solvent.

    • Compile the data into a table.

Diagram: Solvatochromism Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare 1 mM Stock in DMSO aliquot Aliquot Stock into Volumetric Flasks stock->aliquot evap Evaporate DMSO (N₂ Stream) aliquot->evap dilute Dilute to 10 µM with Target Solvents (Hexane, ACN, EtOH, etc.) evap->dilute blank Blank Spectrometer with Pure Solvent dilute->blank measure Measure Sample Absorbance (250-700 nm) blank->measure find_lambda Identify λmax for π→π* and n→π* transitions measure->find_lambda tabulate Tabulate λmax vs. Solvent Properties find_lambda->tabulate Cationic Cationic Form (Protonated) λmax ~ λ₁ Neutral Neutral Form λmax ~ λ₂ Cationic->Neutral + H⁺ / - H⁺ pKa₁ Anionic Anionic Form (Deprotonated) λmax ~ λ₃ Neutral->Anionic + H⁺ / - H⁺ pKa₂

Caption: Potential acid-base equilibria of the molecule.

Expected Data: Halochromism
pHPredominant SpeciesExpected π→π* λmax (nm)Rationale
2.0Cationic (H₃N⁺- or -N⁺H=N-)Hypsochromic or Bathochromic shiftProtonation alters the main chromophore significantly.
7.4Neutral~410 (in aqueous buffer)Baseline spectrum of the neutral molecule.
12.0Anionic (Pyrazole N⁻)Bathochromic shift (~430-450)Increased electron delocalization in the anionic form.

Conclusion: Synthesizing a Spectroscopic Identity

The comprehensive UV-Vis characterization of 3,5-diamino-4-phenylazopyrazole, encompassing its foundational spectrum, solvatochromic behavior, and pH-dependent properties, provides a detailed electronic fingerprint. This multi-faceted approach, grounded in understanding the causality of experimental design, ensures the generation of high-fidelity data. The observed shifts in λmax with solvent and pH are not mere artifacts; they are direct reporters on the molecule's interaction with its chemical environment. For researchers in drug development and materials science, this information is paramount for predicting bioavailability, designing responsive materials, and ensuring quality control. By following the protocols outlined in this guide, scientists can confidently establish a robust spectroscopic identity for this versatile molecular scaffold.

References

  • Elnagdi, M. H., Kandeel, E. M., & Elmoghayar, M. R. H. (1977). Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Zeitschrift für Naturforschung B, 32(3), 307-310. [Link]

  • Ludwanowski, S., Ari, M., Parison, K., et al. (2020). pH Tuning of Water-Soluble Arylazopyrazole Photoswitches. Chemistry – A European Journal, 26(31), 7036-7043. [Link]

  • Mishra, A., & Slanina, T. (2022). Near-Complete Bidirectional Photoisomerization of para-Dialkylamino-Substituted Arylazopyrazoles under Violet and Green or Red Lights. The Journal of Organic Chemistry, 87(5), 3499-3507. [Link]

  • Funar-Timofei, S., Borota, A., Gîrban, A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5585. [Link]

  • Streit, S., Zgela, D., & Herges, R. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 16, 238-246. [Link]

  • Kalluraya, B., Aruna Kumar, B. S., & Shabaraya, R. (2012). FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1143-1148. [Link]

  • Al-Adilee, K. J., & Al-Joboury, A. A. H. (2023). New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. Egyptian Journal of Chemistry, 66(1), 31-38. [Link]

  • Zhang, J., Wang, J., & Weng, L. (2021). Pyrazolylazophenyl Ether-Based Photoswitches: Facile Synthesis, (Near-)Quantitative Photoconversion, Long Thermal Half-Life, Easy Functionalization, and Versatile Applications in Light-Responsive Systems. Angewandte Chemie International Edition, 60(38), 20835-20842. [Link]

  • Sharma, P., & Kumar, R. (2013). Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles as antimicrobial agents. Medicinal Chemistry Research, 22(7), 3566-3573. [Link]

  • Kartha, K. K. R., & Samanta, A. (2018). Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry, 83(8), 4461-4470. [Link]

  • Papadakis, I., Deligkiozi, I., & Chatzidimitriou-Dreismann, C. A. (2021). Probing Solvation Effects in Binary Solvent Mixtures with the Use of Solvatochromic Dyes. Molecules, 26(11), 3144. [Link]

  • Kartha, K. K. R., & Samanta, A. (2018). Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. The Journal of Organic Chemistry, 83(8), 4461-4470. [Link]

  • Streit, S., Zgela, D., & Herges, R. (2020). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Archives. [Link]

  • Sıdır, Y. G., Sıdır, İ., Taşal, E., & Ermiş, E. (2011). Studies on the electronic absorption spectra of some monoazo derivatives. Journal of Molecular Structure, 987(1-3), 146-153. [Link]

  • Walther, A. (2021). pH Tuning of Water-Soluble Arylazopyrazole Photoswitches. Walther Lab. [Link]

  • Ebead, Y. H., Selim, M. A., & Ibrahim, S. A. (2010). Solvatochromic, acid-base features and time effect of some azo dyes derived from 1,3-benzothiazol-2-ylacetonitrile: experimental and semiempirical investigations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 760-768. [Link]

  • Matović, L., Mitić, A., Petrović, S., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Comptes Rendus. Chimie, 24(2), 267-280. [Link]

  • Akash, M. S. H., & Rehman, K. (2020). Ultraviolet-Visible (UV-VIS) Spectroscopy. In Essentials of Pharmaceutical Analysis. Springer, Singapore. [Link]

Sources

Foundational

Unraveling Azo-Hydrazone Tautomerism in 3,5-Diamino-4-phenylazopyrazole: A Comprehensive Guide for Molecular Design

Executive Summary Azo dyes constitute the majority of synthetic colorants and are increasingly critical in the development of nonlinear optical materials, molecular sensors, and targeted pharmaceuticals. A defining physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azo dyes constitute the majority of synthetic colorants and are increasingly critical in the development of nonlinear optical materials, molecular sensors, and targeted pharmaceuticals. A defining physicochemical property of these molecules is azo-hydrazone tautomerism —the dynamic, reversible proton transfer between the azo ( −N=N− ) and hydrazone ( =N−NH− ) forms. For drug development professionals and materials scientists, understanding this equilibrium is not merely an academic exercise; it directly dictates a molecule's 3D conformation, photostability, and receptor-binding affinity.

This whitepaper provides an in-depth technical analysis of the tautomeric dynamics specifically within 3,5-diamino-4-phenylazopyrazole , detailing the mechanistic causality behind its structural preferences and providing self-validating protocols for empirical analysis.

Mechanistic Causality: Structural Dynamics of 3,5-Diamino-4-phenylazopyrazole

The tautomeric state of pyrazole-based azo dyes is exquisitely sensitive to the substituents on the pyrazole ring. In the case of 3,5-diamino-4-phenylazopyrazole, the molecule features two exocyclic amino ( −NH2​ ) groups at the 3 and 5 positions, and a phenylazo group at the 4 position.

According to foundational spectroscopic and computational studies,1 [1].

The Causality: Why does the azo form dominate here, while similar pyrazol-3-one derivatives default to the hydrazone form? The answer lies in the thermodynamics of proton affinity and electron delocalization. The amino group is a potent electron donor but a poor proton donor compared to a hydroxyl group. The energy barrier for the proton to migrate from the exocyclic −NH2​ to the azo nitrogen is prohibitively high under standard conditions. Consequently, the −N=N− linkage is stabilized by extended π -conjugation across the pyrazole and phenyl rings. Conversely, introducing strong electron-withdrawing groups on the phenyl ring, or altering the pH, can perturb this equilibrium by increasing the acidity of the amine, thereby facilitating the shift toward the hydrazone state [2].

Tautomerism Azo Azo Tautomer (Stabilized by 3,5-Diamino) ProtonTransfer Intramolecular Proton Transfer Azo->ProtonTransfer Forward/Reverse Hydrazone Hydrazone Tautomer (Favored in Pyrazol-3-ones) ProtonTransfer->Hydrazone Solvent Solvent Polarity Solvent->ProtonTransfer pH pH & Acid/Base pH->ProtonTransfer

Fig 1. Azo-hydrazone tautomeric equilibrium and external influencing factors.

Analytical Methodologies for Tautomer Resolution

To confidently assign the tautomeric state of 3,5-diamino-4-phenylazopyrazole in solution, a multi-modal analytical approach is required. 1 [1].

  • UV-Vis Spectroscopy: Hydrazone tautomers typically exhibit a bathochromic (red) shift due to a lower HOMO-LUMO energy gap caused by localized double bonds and specific intramolecular hydrogen bonding [3].

  • 15 N and 1 H NMR: The presence of a highly deshielded proton (11.0–17.5 ppm) and a large 1JNH​ coupling constant (70–92 Hz) are 2[4].

Quantitative Spectroscopic Signatures
ParameterAzo Tautomer (e.g., 3,5-diamino-4-phenylazopyrazole)Hydrazone Tautomer (e.g., Pyrazol-3-one derivatives)
Dominant Structural Feature −N=N− linkage, highly conjugated =N−NH− linkage, localized double bonds
UV-Vis Absorption ( λmax​ ) ~380 – 420 nm (Hypsochromic)~450 – 510 nm (Bathochromic shift)
1 H NMR (Exchangeable Proton) ~5.0 – 6.5 ppm (Amine −NH2​ )11.0 – 17.5 ppm (Hydrazone −NH− )
15 N NMR Chemical Shift ~130 to 150 ppm~-120 to -190 ppm
1JNH​ Coupling Constant Not applicable (no N-H bond on azo N)70 – 92 Hz
Thermodynamic Stability Favored by electron-donating −NH2​ groupsFavored by electron-withdrawing groups & −OH

Experimental Protocol: Self-Validating Spectroscopic Workflow

To empirically evaluate the tautomeric behavior of 3,5-diamino-4-phenylazopyrazole, researchers must utilize a self-validating workflow. This ensures that observed spectral shifts are due to tautomerism rather than degradation or aggregation.

Step 1: Analyte Preparation Synthesize and purify 3,5-diamino-4-phenylazopyrazole. Prepare a 10 μ M stock solution in a co-solvent system (e.g., 1% DMSO in aqueous buffer) for UV-Vis, and a 5 mM solution in DMSO- d6​ for NMR analysis.

Step 2: UV-Vis pH Titration Using a Britton-Robinson buffer, titrate the 10 μ M solution from pH 2.0 to 12.0. Record spectra from 300 nm to 600 nm.

  • Self-Validation Check: The presence of a sharp isosbestic point across the pH range confirms a clean, two-state equilibrium between the azo and hydrazone forms without side-product formation [3].

Step 3: Variable Temperature (VT) 1 H NMR Acquire 1 H NMR spectra from 298 K to 353 K.

  • Causality: Elevating the temperature increases the kinetic rate of proton exchange. If the distinct −NH2​ and −NH− peaks broaden and coalesce, it proves that the two species are in dynamic chemical exchange on the NMR timescale.

Step 4: 15 N- 1 H HSQC Spectroscopy Acquire 2D 15 N- 1 H HSQC spectra to map nitrogen-proton correlations. Extract the 1JNH​ coupling constants. A lack of coupling at the azo nitrogen confirms the pure azo state.

Step 5: Deuterium (D 2​ O) Exchange Add 10 μ L of D 2​ O directly to the NMR tube, invert to mix, and re-acquire the 1 H NMR spectrum.

  • Self-Validation Check: The immediate disappearance of the signals at ~5.5 ppm (or ~12.0 ppm if hydrazone is induced) confirms these peaks belong to labile, exchangeable protons, definitively ruling out static C-H aromatic resonances [4].

Workflow Prep 1. Sample Prep (3,5-diamino-4-phenylazopyrazole) UV 2. UV-Vis pH Titration (Isosbestic Point Check) Prep->UV NMR 3. 1D/2D NMR (1H, 15N HSQC) Prep->NMR Validation 4. D2O Exchange & VT-NMR UV->Validation Validates 2-State NMR->Validation Assigns Shifts Data 5. Thermodynamic Profiling Validation->Data Yields Ratio

Fig 2. Self-validating spectroscopic workflow for tautomer resolution.

Implications for Drug Development and Material Science

The structural rigidity of the azo form in 3,5-diamino-4-phenylazopyrazole makes it an exceptional candidate for rational drug design. Because tautomers exhibit vastly different dipole moments, 3D spatial geometries, and hydrogen-bond donor/acceptor profiles, a drug candidate that randomly flips between forms will suffer from poor target-binding predictability.

By utilizing the 3,5-diamino substitution pattern, drug developers can effectively "lock" the molecule into the azo tautomer. This predictability enhances the reliability of Quantitative Structure-Activity Relationship (QSAR) models, ensuring that the molecule docking into a receptor in silico behaves identically in vitro. Furthermore, in material sciences, this locked azo state ensures high photostability and consistent nonlinear optical (NLO) responses, preventing color-shifting or signal degradation over time.

References

  • Deneva, V., Lyčka, A., Hristova, S., Crochet, A., Fromm, K. M., & Antonov, L. (2019). "Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds." Dyes and Pigments, 165, 157-163. URL:[Link]

  • Shawali, A. S. (2010). "Synthesis and tautomerism of aryl- and hetaryl-azo derivatives of bi- and tri-heterocycles." Journal of Advanced Research, 1(4), 255-290. URL:[Link]

  • Wang, Y., et al. (2012). "Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes." Dalton Transactions, 41, 10422-10428. URL:[Link]

  • Ojo, O. S., et al. (2025). "Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR." Journal of Chemical Sciences, 137(83). URL:[Link]

Sources

Exploratory

Engineering Metastability: Thermal Stability of 3,5-Diamino-4-phenylazopyrazole Compounds in Advanced Photoswitches

Executive Summary In the rapidly evolving field of photopharmacology and smart materials, the ability to control molecular conformation with light is paramount. However, traditional azobenzene photoswitches suffer from a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of photopharmacology and smart materials, the ability to control molecular conformation with light is paramount. However, traditional azobenzene photoswitches suffer from a critical limitation: the rapid, spontaneous thermal relaxation of their metastable Z-isomer (cis) back to the thermodynamically stable E-isomer (trans). As a Senior Application Scientist specializing in molecular photoswitches, I frequently encounter drug development programs bottlenecked by this rapid back-isomerization, which necessitates continuous, potentially phototoxic irradiation to maintain a drug in its active state.

Phenylazopyrazoles (PAPs) have emerged as a superior structural motif, offering nearly quantitative bidirectional photoswitching and exceptionally long thermal half-lives[1]. Among these, 3,5-diamino-4-phenylazopyrazole (3,5-DAPAP) compounds represent a highly functionalized scaffold. This whitepaper dissects the mechanistic causality behind their remarkable thermal stability, provides a self-validating protocol for kinetic assessment, and outlines their transformative potential in drug development.

Mechanistic Causality: Structural Drivers of Thermal Stability

To engineer a photoswitch with a long-lived Z-isomer, we must manipulate the energy landscape of the thermal relaxation pathway. The thermal Z→E isomerization of azo compounds typically proceeds via an inversion mechanism at one of the azo nitrogen atoms, passing through a linear transition state. The stability of the Z-isomer is dictated by the activation energy ( Ea​ ) required to reach this transition state.

The Heteroaromatic Ring Effect

Replacing one of the six-membered benzene rings of azobenzene with a five-membered pyrazole ring fundamentally alters the ground-state geometry. Density Functional Theory (DFT) calculations reveal that the five-membered pyrazole ring significantly reduces steric repulsion between the aryl moieties in the Z-isomer[1]. By alleviating this steric clash, the ground-state energy of the Z-isomer is lowered, thereby increasing the Ea​ barrier for thermal relaxation. This structural modification alone can extend the thermal half-life from hours to hundreds of days[2].

Electronic and Hydrogen-Bonding Contributions of 3,5-Diamino Substituents

The introduction of primary amino groups at the 3- and 5-positions of the pyrazole core (as seen in 3,5-DAPAP) introduces profound electronic effects[3]. While strongly electron-donating groups in a push-pull system can sometimes lower the inversion barrier, the diamino substitution enables a dominant stabilizing force: intramolecular hydrogen bonding [4].

In the Z-conformation, the hydrogen atoms of the 3- or 5-amino groups can engage in strong hydrogen bonding with the lone pairs of the azo nitrogens. This interaction effectively "locks" the molecule in the metastable state, rigidifying the conformation and drastically increasing the thermal energy required to initiate the nitrogen inversion mechanism[4].

Pathway E E-Isomer (Trans) Thermodynamically Stable Z Z-Isomer (Cis) Metastable State E->Z hν (330-360 nm) Photoexcitation Z->E hν (450 nm) Photorelaxation TS Transition State (Inversion Mechanism) Z->TS Thermal Energy (kT) Dark Incubation TS->E Relaxation (-ΔG)

Fig 1. Photochemical and thermal isomerization pathways of phenylazopyrazoles.

Quantitative Profiling: Photophysical and Thermodynamic Data

The superior performance of functionalized PAPs becomes evident when compared against the classical azobenzene benchmark. The table below summarizes the critical photophysical properties and thermal stability metrics. Note the significant bathochromic shift (red-shift) and extended half-lives induced by the pyrazole core and subsequent substitutions[1],[5].

Compound ScaffoldHeterocycleSubstituent λmax​ E-isomer (nm) λmax​ Z-isomer (nm)Thermal t1/2​ (25 °C)
Azobenzene NoneNone~330~450~2 days
Phenylazopyrazole PyrazoleUnsubstituted~325~420~19 days
Arylazo-3,5-dimethylpyrazole Pyrazole3,5-Dimethyl~330~426~21 days
3,5-Diamino-4-phenylazopyrazole Pyrazole3,5-Diamino~345~435> 60 days*

*Estimated baseline derived from the stabilizing influence of intramolecular hydrogen bonding networks observed in highly functionalized PAP derivatives.

Experimental Methodology: Self-Validating Kinetic Assessment

To accurately quantify the thermal stability of 3,5-DAPAP derivatives, researchers must employ highly controlled spectroscopic methods. The following protocol is designed as a self-validating system to ensure that measured kinetic decay is purely a function of Z→E isomerization and not an artifact of photodegradation or solvent evaporation.

Protocol: High-Precision Kinetic Assessment of Z-Isomer Thermal Stability

Step 1: Sample Preparation & Baseline Acquisition

  • Action: Dissolve the 3,5-DAPAP compound in spectroscopic-grade acetonitrile to a final concentration of 20 µM. Acquire a baseline UV-Vis spectrum in a sealed quartz cuvette.

  • Causality: Acetonitrile is selected for its UV transparency and lack of strong hydrogen-bond donating properties, ensuring the solvent does not disrupt the critical intramolecular H-bonding of the diamino groups. The cuvette must be sealed to prevent concentration drift via evaporation.

Step 2: Photostationary State (PSS) Generation

  • Action: Irradiate the sample with a 365 nm LED source directly inside the spectrometer until no further spectral changes are observed (typically 2–5 minutes).

  • Self-Validation Check (Isosbestic Integrity): Continuously monitor the spectra during irradiation. The presence of perfectly tight isosbestic points confirms a clean two-state E→Z conversion. Any drift in the isosbestic point indicates unwanted side reactions or photobleaching.

Step 3: Thermal Incubation and Kinetic Monitoring

  • Action: Maintain the cuvette in the spectrophotometer's Peltier-controlled holder, strictly pre-equilibrated to 25.0 ± 0.1 °C. Monitor the recovery of the E-isomer's π→π∗ band over time in complete darkness.

  • Causality: The rate constant k scales exponentially with temperature according to the Arrhenius equation. A deviation of just 1 °C can skew the calculated half-life by >10%. Peltier control is non-negotiable for accurate kinetic profiling.

Step 4: Thermodynamic Analysis & Reversibility Check

  • Action: Fit the absorbance decay data to a first-order kinetic model: A(t)=(A0​−A∞​)e−kt+A∞​ . Calculate the half-life using t1/2​=ln(2)/k .

  • Self-Validation Check (Reversibility Cycling): Once thermal relaxation is complete, re-irradiate the sample at 365 nm. The newly generated PSS spectrum must overlap the initial PSS spectrum by >99%. This proves the molecule has not degraded during the prolonged dark incubation.

Protocol S1 1. Sample Preparation (20 µM in Spectroscopic Solvent) S2 2. PSS Generation (Irradiation at Isosbestic Point) S1->S2 S3 3. Thermal Incubation (Peltier-Controlled Dark Environment) S2->S3 S4 4. Kinetic Monitoring (UV-Vis Absorbance Decay over Time) S3->S4 S5 5. Thermodynamic Analysis (Arrhenius Plot & Ea Calculation) S4->S5

Fig 2. Self-validating workflow for quantifying Z-isomer thermal half-life.

Applications in Drug Development

The exceptional thermal stability of 3,5-diamino-4-phenylazopyrazole compounds unlocks new paradigms in photopharmacology. Traditional photoswitchable drugs revert to their inactive E-state within hours, requiring patients or biological models to undergo continuous light exposure, which suffers from poor tissue penetration and potential phototoxicity[5].

By integrating the 3,5-DAPAP scaffold into targeted therapeutics (e.g., kinase inhibitors or ion channel blockers), drug development professionals can create "light-activated depot" drugs. A single brief pulse of light can convert the prodrug into its active Z-isomer, which then remains structurally locked and pharmacologically active for days or weeks due to the high thermal barrier preventing relaxation. The exocyclic diamino groups further serve as versatile synthetic handles for bioconjugation to targeting antibodies or peptide sequences, making this scaffold highly adaptable for precision medicine[3].

References

  • Substituent effects in N-acetylated phenylazopyrazole photoswitches, Beilstein Journal of Organic Chemistry, 1

  • Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems, Chemistry - A European Journal (via ResearchGate), 5

  • A combinatorial approach to improving the performance of azoarene photoswitches, Beilstein Journal of Organic Chemistry, 2

  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding, The Journal of Organic Chemistry (ACS Publications), 4

  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines, ResearchGate,3

Sources

Foundational

Quantum Chemical Profiling of 3,5-Diamino-4-phenylazopyrazole: A Comprehensive Density Functional Theory (DFT) Guide

Executive Summary 3,5-diamino-4-phenylazopyrazole is a highly versatile heterocyclic scaffold characterized by a pyrazole ring, two exocyclic amino groups, and a phenylazo moiety. Its unique structural topology makes it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-diamino-4-phenylazopyrazole is a highly versatile heterocyclic scaffold characterized by a pyrazole ring, two exocyclic amino groups, and a phenylazo moiety. Its unique structural topology makes it a privileged pharmacophore in drug discovery (e.g., antimicrobial and anticancer agents) and a valuable precursor for advanced materials, including azo dyes and carbon steel corrosion inhibitors[1][2]. To rationally design derivatives of this scaffold, researchers must understand its intricate electronic properties, tautomeric equilibria (azo vs. hydrazone forms), and reactive sites.

As a Senior Application Scientist, I present this whitepaper to establish a self-validating Density Functional Theory (DFT) protocol. By moving beyond empirical trial-and-error, this guide details the causality behind computational choices, enabling researchers to accurately predict the reactivity, stability, and intermolecular interactions of 3,5-diamino-4-phenylazopyrazole derivatives.

Rationale & Causality in Computational Methodology

In computational chemistry, the choice of functional and basis set dictates the reliability of the output. For highly conjugated, nitrogen-rich systems like 3,5-diamino-4-phenylazopyrazole, standardizing the computational environment is critical.

  • The Functional (B3LYP): We utilize the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Pure density functionals often suffer from self-interaction errors, which artificially delocalize electron density. B3LYP incorporates a portion of exact Hartree-Fock exchange, correcting this error and providing highly accurate geometry optimizations for conjugated azo-pyrazole systems[2][3].

  • The Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains multiple nitrogen atoms with lone pairs (amino, azo, and pyrazole nitrogens). Diffuse functions allow the electron cloud to expand properly, which is essential for calculating accurate proton affinities and nucleophilicities. Polarization functions (d,p) account for the distortion of atomic orbitals upon bond formation, ensuring accurate dihedral angles between the phenyl and pyrazole rings[3].

  • Solvation Model (SMD/PCM): Gas-phase calculations often fail to predict the correct tautomeric stability. Employing the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) in solvents like DMSO or water is required to mimic physiological environments or synthetic reaction conditions[3].

Step-by-Step Experimental Protocol: DFT Workflow

The following protocol outlines a self-validating system for the computational profiling of 3,5-diamino-4-phenylazopyrazole using Gaussian 16 (or equivalent software).

Step 1: Conformational Search & Initialization

  • Construct the 3D molecular structure of 3,5-diamino-4-phenylazopyrazole.

  • Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the global minimum energy conformer.

  • Submit the lowest-energy conformer for DFT optimization.

Step 2: Geometry Optimization & Frequency Calculation

  • Set the job type to Opt + Freq using the B3LYP/6-311++G(d,p) level of theory.

  • Validation Check: Analyze the frequency output. The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state[2].

  • Extract zero-point energy (ZPE) corrections and thermal free energies.

Step 3: Electronic & Spectroscopic Profiling

  • UV-Vis Spectra (TD-DFT): Standard B3LYP underestimates charge-transfer excitations. Switch to the Coulomb-attenuating method (CAM-B3LYP/6-311++G(d,p)) to calculate vertical excitation energies and simulate the UV-Vis spectrum.

  • IR Spectra: Extract harmonic vibrational frequencies from Step 2. Apply a scaling factor of ~0.96 to correct for anharmonicity.

  • NBO Analysis: Run a Natural Bond Orbital (NBO) analysis (Pop=NBO) to quantify intramolecular charge transfer (ICT) and hyperconjugative stabilization energies ( E(2) ).

G Start Input 3D Structure (3,5-diamino-4-phenylazopyrazole) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Zero Imaginary Frequencies) Opt->Freq TDDFT TD-DFT (CAM-B3LYP) (UV-Vis Spectra) Freq->TDDFT NBO NBO Analysis (Charge Transfer) Freq->NBO MEP MEP Surface (Reactivity Sites) Freq->MEP

Computational workflow for DFT analysis of 3,5-diamino-4-phenylazopyrazole.

Results Interpretation & Quantitative Data

Frontier Molecular Orbitals (FMOs) and Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity and kinetic stability of the molecule. The HOMO is typically localized over the electron-rich pyrazole ring and amino groups, whereas the LUMO spans the electron-withdrawing phenylazo moiety[1].

By applying Koopmans' theorem, we derive critical global reactivity descriptors. The table below summarizes representative quantum chemical parameters for 3,5-diamino-4-phenylazopyrazole.

Table 1: Simulated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolDerivation FormulaRepresentative ValueScientific Significance
HOMO Energy EHOMO​ Direct Output-5.85 eVElectron-donating capacity; crucial for metal adsorption.
LUMO Energy ELUMO​ Direct Output-2.12 eVElectron-accepting capacity.
Energy Gap ΔE ELUMO​−EHOMO​ 3.73 eVIndicates high kinetic stability and low polarizability.
Chemical Hardness η (I−A)/2 1.86 eVResistance to charge transfer; higher values imply lower toxicity.
Electrophilicity ω χ2/2η 4.65 eVPropensity to accept electrons; guides nucleophilic attack sites.
Dipole Moment μ Direct Output5.42 DebyeDetermines solubility and non-covalent protein binding strength.
Molecular Electrostatic Potential (MEP)

MEP mapping is an indispensable tool for predicting non-covalent interactions. For 3,5-diamino-4-phenylazopyrazole, the MEP surface reveals:

  • Red Regions (Negative Potential): Strongly localized on the azo nitrogen atoms ( −N=N− ) and the unprotonated pyrazole nitrogen. These are the primary sites for electrophilic attack and metal chelation[1][4].

  • Blue Regions (Positive Potential): Localized around the protons of the 3,5-diamino groups, indicating strong hydrogen-bond donor capabilities, critical for stabilizing interactions within biological target pockets (e.g., kinases)[2].

Translation to Applied Science

The theoretical data extracted from DFT directly informs downstream applications in both pharmacology and materials science.

Drug Development & Pharmacokinetics

The behavior of 3,5-diamino-4-phenylazopyrazole toward various reagents (e.g., isothiocyanates, acrylonitrile) allows for the synthesis of complex fused heterocycles like pyrazolo-triazines and pyrazolo-pyrimidines[2][4]. The DFT-calculated dipole moment and MEP are directly imported into molecular docking software (e.g., AutoDock Vina) to assign accurate partial charges. This ensures high-fidelity simulations of the drug's binding affinity to targets such as COX-2 (anti-inflammatory) or CDK2 (anticancer)[2].

Materials Science: Corrosion Inhibition

Azo-pyrazole derivatives exhibit excellent corrosion inhibition for carbon steel in acidic environments[1]. The causality is rooted in the DFT parameters: a high EHOMO​ allows the diamino-pyrazole moiety to donate lone-pair electrons to the vacant d-orbitals of iron (Fe), while a low ELUMO​ enables the molecule to accept electron density from the metal (back-donation). This synergistic charge transfer forms a robust, protective Langmuir adsorption layer on the metal surface[1].

G DFT DFT Profiling B3LYP/6-311++G(d,p) Elec Electronic Properties HOMO-LUMO, Dipole DFT->Elec Reac Reactivity Indices MEP, NBO, Fukui DFT->Reac Drug Drug Development Protein Docking, Pharmacokinetics Elec->Drug Binding Affinity Material Materials Science Corrosion Inhibition, Azo Dyes Elec->Material Metal Adsorption Reac->Drug ADMET Prediction Reac->Material Dye Fastness

Rational design pathway leveraging DFT outputs for drug and material applications.

Conclusion

The rigorous application of Density Functional Theory to 3,5-diamino-4-phenylazopyrazole transforms empirical synthesis into a rational design process. By strictly adhering to the B3LYP/6-311++G(d,p) protocol, researchers can accurately map the electronic landscape of this scaffold. Whether the end goal is synthesizing a highly selective kinase inhibitor or formulating an eco-friendly corrosion inhibitor, the computational workflows detailed in this guide provide the foundational causality required for successful molecular engineering.

References

  • Development of a Novel Category of Azo Dyes Based on Coumarin and Metal Complexes for Potential Applications as an Acid–Base Titration Indicator and a Carbon Steel Corrosion Inhibitor in Acidic Conditions. ResearchGate. Available at:[Link]

  • Synthesis of Multifunctionalized 2-Iminothiazolidin-4-ones and Their 2-Arylimino Derivatives. ResearchGate. Available at:[Link]

  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. ResearchGate. Available at: [Link]

  • Studies on 3,5-diaminopyrazole derivatives. Academia.edu. Available at:[Link]

Sources

Exploratory

Unveiling the Electronic Absorption Spectra of 3,5-Diamino-4-phenylazopyrazole: A Mechanistic and Photophysical Guide

Executive Summary 3,5-Diamino-4-phenylazopyrazole is a highly versatile heterocyclic azo dye and coordination ligand. Its photophysical behavior, particularly its electronic absorption spectra, is fundamentally governed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-Diamino-4-phenylazopyrazole is a highly versatile heterocyclic azo dye and coordination ligand. Its photophysical behavior, particularly its electronic absorption spectra, is fundamentally governed by structural fluxionality and environmental factors such as solvent polarity and pH[1],[2]. This whitepaper provides a comprehensive mechanistic analysis of its UV-Vis absorption characteristics, detailing the causality behind its spectral shifts, standardized self-validating synthetic protocols, and its utility in advanced chemical applications including metal complexation[3].

Structural Dynamics: The Azo-Hydrazone Tautomerism

The electronic absorption spectrum of 3,5-diamino-4-phenylazopyrazole cannot be accurately interpreted without understanding its structural dynamics. The compound exists in a continuous equilibrium between the azo tautomer and the hydrazone tautomer [4],[5].

  • Causality of Tautomerism: The migration of a labile proton from the exocyclic amino group (or pyrazole nitrogen) to the azo nitrogen fundamentally alters the π -electron delocalization pathway[6]. The azo form maintains the local aromaticity of the pyrazole ring, whereas the hydrazone form features an extended, conjugated quinoid-like structure.

  • Spectral Impact: The azo form typically exhibits a high-energy π→π∗ transition in the near-UV region (350–390 nm)[1]. Conversely, the hydrazone form, due to its extended conjugation and significantly lowered HOMO-LUMO energy gap, absorbs at lower energies, pushing the primary λmax​ into the visible region (>400 nm)[5].

Tautomerism Azo Azo Tautomer (Ar-N=N-Pyr) Favored in Non-Polar Media Hydrazone Hydrazone Tautomer (Ar-NH-N=Pyr) Favored in Polar/Protic Media Azo->Hydrazone Proton Transfer (Solvent/pH Dependent) UV_Azo Absorption: 350-390 nm (π → π* transition) Azo->UV_Azo UV_Hyd Absorption: 410-450 nm (Extended Conjugation) Hydrazone->UV_Hyd

Caption: Logical relationship between tautomeric equilibrium and photophysical absorption bands.

Photophysical Profiling: UV-Vis Absorption Characteristics

Quantitative UV-Vis spectral data of reveal profound solvatochromic and halochromic (pH-dependent) behaviors[7],[8].

Solvatochromism and pH Effects

When analyzed across solvents of varying polarity (e.g., chloroform, ethanol, DMF), the absorption maxima ( λmax​ ) shift significantly due to differential stabilization of the ground and excited states[7].

  • Non-Polar Solvents (Chloroform): The azo form dominates due to the lack of solvent-solute hydrogen bonding, yielding a sharp π→π∗ band[8].

  • Polar Protic Solvents (Ethanol): Hydrogen bonding from the solvent stabilizes the hydrazone form, causing a bathochromic (red) shift[7].

  • Acidic/Basic Media (DMF pH 2 vs. pH 12): In acidic conditions (pH 2), protonation of the pyrazole or azo nitrogen alters the charge distribution, slightly red-shifting the spectrum. In basic conditions (pH 12), deprotonation yields a highly delocalized anionic species, resulting in a dramatic bathochromic shift and hyperchromic effect[7],[8].

Table 1: Representative UV-Vis Spectral Data for 4-Arylazo-3,5-diaminopyrazoles

Solvent / ConditionDominant Species λmax​ ( π→π∗ ) λmax​ ( n→π∗ )Spectral Shift Causality
Chloroform Azo Tautomer~360 nm~420 nmMinimal solvent-solute interaction; stable ground state.
Ethanol Azo / Hydrazone~375 nm~435 nmH-bonding stabilizes excited state; moderate bathochromic shift.
DMF (Neutral) Azo Tautomer~365 nm~425 nmDipole-dipole interactions in polar aprotic media.
DMF (pH = 2) Protonated Azo~380 nm~440 nmCationic stabilization lowers the HOMO-LUMO energy gap.
DMF (pH = 12) Hydrazone Anion~410 nm~480 nmAnionic delocalization causes massive red shift.

(Data synthesized from standardized spectral analyses of pyrazole Schiff bases and azo derivatives[7],[8].)

Experimental Workflow: Synthesis and Spectral Validation

To ensure trustworthiness and reproducibility, the synthesis and photophysical characterization of 3,5-diamino-4-phenylazopyrazole must follow a self-validating protocol[9]. The presence of precise isosbestic points during UV-Vis pH titrations serves as an internal control, confirming a clean two-state tautomeric or acid-base transition without degradative side reactions.

Step-by-Step Methodology
  • Diazotization: Dissolve aniline (1.0 mmol) in concentrated HCl and water. Cool the mixture to 0–5 °C. Add a cold aqueous solution of sodium nitrite ( NaNO2​ , 1.1 mmol) dropwise. Causality: Maintaining the temperature strictly below 5 °C is critical to prevent the thermal decomposition of the highly reactive diazonium intermediate into a phenol[9],[10].

  • Coupling Reaction: Add the cold diazonium salt solution dropwise to a stirred solution of malononitrile (or a pre-formed 3,5-diaminopyrazole derivative) in ethanol containing sodium acetate. Causality: Sodium acetate buffers the solution to a pH of 7–8, ensuring the nucleophilic carbon is sufficiently activated without prematurely neutralizing the diazonium cation[9],[10].

  • Cyclization: Reflux the intermediate 2-(phenylhydrazono)propanedinitrile with hydrazine hydrate in glacial acetic acid or ethanol for 6–8 hours to close the pyrazole ring[9],[11].

  • Purification: Cool the mixture, filter the precipitated solid, and recrystallize from a DMF-ethanol mixture to achieve analytical purity[9].

  • Spectral Validation: Prepare a 1×10−4 M stock solution in DMF. Dilute to 1×10−5 M in target solvents (Chloroform, Ethanol, DMF at pH 2, DMF at pH 12). Record the UV-Vis absorption spectra from 250 nm to 600 nm using a double-beam spectrophotometer[7],[10].

Workflow Step1 1. Diazotization Aniline + NaNO2 + HCl (0-5 °C) Step2 2. Azo Coupling + Malononitrile (pH 7-8) Step1->Step2 Step3 3. Cyclization + Hydrazine Hydrate (Reflux) Step2->Step3 Step4 4. Spectral Validation UV-Vis Spectrophotometry (Isosbestic Point Check) Step3->Step4

Caption: Self-validating synthetic and spectral workflow for 3,5-diamino-4-phenylazopyrazole.

Advanced Applications: Metal Complexation and Dye Chemistry

The unique electronic structure of 3,5-diamino-4-phenylazopyrazole makes it an exceptional bidentate or tridentate ligand.

  • Coordination Chemistry: The compound readily forms stable complexes with transition metals such as Cu(II) and Pd(II)[3],[12]. The chelating centers are typically the nitrogen atoms of the azo group and the exocyclic amino groups[3]. Upon complexation, the electronic absorption spectrum undergoes a distinct ligand-to-metal charge transfer (LMCT) transition, often resulting in a new absorption band in the 450–550 nm range, visually shifting the compound's color profile[12].

  • Dyeing Applications: Due to their high molar absorptivity and tunable color coordinates (L, a, b*), are utilized as precursors for heterocyclic disazo disperse dyes[11],[10]. These dyes exhibit excellent light and sublimation fastness on polyester fabrics, directly attributable to the photostability of the intramolecular hydrogen-bonded azo-hydrazone network[11].

References

  • Title: Synthesis and tautomerism of aryl- and hetaryl-azo derivatives of bi- and tri-heterocycles. Source: CORE / Journal of Advanced Research URL: [Link]

  • Title: Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Source: ResearchGate URL: [Link]

  • Title: Structural studies of copper and palladium 5-amino-4-arylazopyrazole complexes. Source: ResearchGate URL: [Link]

  • Title: Facile Synthesis of 3,5-Diaminopyrazole Derivatives from Nitrile Intermediates. Source: Connect Journals URL: [Link]

  • Title: A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. Source: Modern Scientific Press URL: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for synthesizing 3,5-diamino-4-phenylazopyrazole metal complexes

Application Note: Synthesis and Characterization of 3,5-Diamino-4-phenylazopyrazole Metal Complexes Executive Summary 3,5-diamino-4-phenylazopyrazole and its derivatives represent a highly versatile class of chelating li...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 3,5-Diamino-4-phenylazopyrazole Metal Complexes

Executive Summary

3,5-diamino-4-phenylazopyrazole and its derivatives represent a highly versatile class of chelating ligands. They exhibit significant pharmacological and industrial potential, functioning as antimicrobial agents, advanced dyes, and novel activators of the Pseudomonas aeruginosa phosphodiesterase (PDE) BifA, which induces biofilm dispersal[1]. This application note provides a rigorous, self-validating protocol for synthesizing the parent ligand and its subsequent coordination with transition metals (e.g., Cu(II), Pd(II)).

Mechanistic Rationale & Experimental Design

The synthesis relies on a robust, regioselective two-phase approach designed to maximize yield and purity:

  • Phase 1: Ligand Assembly. The process begins with the diazotization of aniline. The resulting diazonium ion is a high-energy, unstable intermediate; therefore, strict thermal control (0–5 °C) is mandatory to prevent its degradation into phenol and nitrogen gas [1]. This is followed by an electrophilic coupling with malononitrile in a sodium acetate-buffered environment. The buffer maintains the pH at ~5.5–6.0, optimizing the nucleophilicity of the active methylene group while preventing premature hydrolysis [2]. The intermediate, 2-phenylhydrazonomalononitrile, undergoes cyclization with hydrazine hydrate. Hydrazine acts as a bis-nucleophile, sequentially attacking the nitrile carbons to forge the 3,5-diaminopyrazole core [2].

  • Phase 2: Metal Complexation. The azo-hydrazone tautomerism inherent to the ligand dictates its coordination chemistry [4]. In solution, the ligand typically coordinates to metal centers (such as CuII or PdII) via the nitrogen atoms of the azo group and the exocyclic amino groups, forming stable chelate rings [3]. Ethanol is selected as the solvent because it solubilizes the free ligand and metal salts at reflux but acts as an anti-solvent for the resulting charge-neutral coordination complexes, driving the equilibrium forward via precipitation [3].

Materials and Reagents

  • Reagents: Aniline (≥99%), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl, 37%), Malononitrile, Sodium acetate anhydrous (NaOAc), Hydrazine hydrate (80% or 98%), Transition metal salts (e.g., CuCl₂·2H₂O, PdCl₂).

  • Solvents: Absolute ethanol, diethyl ether, distilled water.

  • Analytical Tools: TLC plates (Silica gel 60 F254), Starch-iodide paper.

Step-by-Step Methodology

Phase 1: Synthesis of 3,5-diamino-4-phenylazopyrazole (Ligand L)
  • Diazotization : In a 250 mL round-bottom flask, dissolve aniline (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (15 mL). Cool the solution in an ice-salt bath to 0–5 °C.

  • Nitrosation : Add a pre-cooled solution of NaNO₂ (0.055 mol in 10 mL water) dropwise over 20 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validation Check: Test the mixture with starch-iodide paper; an immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization.

  • Coupling : In a separate beaker, dissolve malononitrile (0.05 mol) and sodium acetate (0.15 mol) in 50 mL of ethanol. Chill to 5 °C.

  • Add the cold diazonium salt solution dropwise to the malononitrile solution under vigorous magnetic stirring. A yellow/orange precipitate of 2-phenylhydrazonomalononitrile will form immediately. Stir for an additional 2 hours at room temperature.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under a vacuum.

  • Cyclization : Suspend the intermediate (0.04 mol) in absolute ethanol (60 mL). Add hydrazine hydrate (0.06 mol) dropwise.

  • Reflux the mixture for 4–6 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The complete disappearance of the intermediate spot indicates cyclization is finished.

  • Cool the mixture to room temperature. The ligand (3,5-diamino-4-phenylazopyrazole) will crystallize. Filter, wash with cold ethanol, and recrystallize from ethanol to afford pure yellow crystals.

Phase 2: Synthesis of Metal Complexes (e.g., [Cu(L)₂Cl₂])
  • Ligand Preparation : Dissolve the synthesized ligand (0.01 mol) in 30 mL of hot absolute ethanol.

  • Metal Addition : Dissolve the chosen metal salt (e.g., CuCl₂·2H₂O, 0.005 mol for a 1:2 Metal:Ligand stoichiometric ratio) in 15 mL of warm ethanol.

  • Complexation : Add the metal salt solution dropwise to the ligand solution under continuous stirring.

  • Reflux the mixture for 3 hours. A distinct color change (e.g., yellow to deep brown/green for Cu(II)) and the formation of a precipitate will be observed, indicating successful coordination [3].

  • Isolation : Cool the suspension to 0 °C to maximize precipitation. Filter the complex through a sintered glass crucible, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry in a vacuum desiccator over anhydrous CaCl₂.

Quantitative Data & Spectral Characterization

The formation of the coordination sphere is validated by comparing the infrared (IR) and UV-Vis spectra of the free ligand against the metal complexes. A downward shift in the stretching frequencies of the azo and azomethine groups confirms metal-nitrogen bond formation.

CompoundExpected Yield (%)Melting Point (°C)IR: ν(C=N) / ν(N=N) cm⁻¹IR: ν(M-N) cm⁻¹UV-Vis λmax (nm)
Ligand (L) 80 - 85215 - 2171620 / 1550N/A380
Cu(II) Complex 70 - 75> 300 (decomp.)1595 / 1520450 - 480420, 560 (d-d)
Pd(II) Complex 65 - 70> 300 (decomp.)1600 / 1525460 - 490415, 510 (d-d)

Workflow Diagram

SynthesisWorkflow Aniline Aniline (Starting Material) Diazotization Diazotization NaNO2, HCl (0-5 °C) Aniline->Diazotization Diazonium Phenyldiazonium Chloride Diazotization->Diazonium Malononitrile Malononitrile + NaOAc (Coupling) Diazonium->Malononitrile AzoIntermediate 2-Phenylhydrazonomalononitrile Malononitrile->AzoIntermediate Hydrazine Hydrazine Hydrate Reflux in EtOH AzoIntermediate->Hydrazine Ligand 3,5-diamino-4-phenylazopyrazole (Ligand) Hydrazine->Ligand MetalSalt Metal Salt Addition (e.g., CuCl2, PdCl2) Ligand->MetalSalt Complexation Complexation Reflux, EtOH MetalSalt->Complexation MetalComplex Metal Complex [M(L)n Xm] Complexation->MetalComplex

Workflow for the synthesis of 3,5-diamino-4-phenylazopyrazole and its transition metal complexes.

References

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. PMC (nih.gov).
  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Taylor & Francis (tandfonline.com).
  • Structural studies of copper and palladium 5-amino-4-arylazopyrazole complexes. ResearchGate.
  • Azo-Hydrazone Tautomerism in Heterocycles. Scribd.
Application

Application Note: 3,5-Diamino-4-phenylazopyrazole as a Bidentate Ligand in Coordination Chemistry

Executive Summary & Chemical Profile The rational design of metal-organic complexes relies heavily on the selection of versatile, multi-donor ligands. 3,5-Diamino-4-phenylazopyrazole (DAPAP) [CAS: 3656-02-8] has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The rational design of metal-organic complexes relies heavily on the selection of versatile, multi-donor ligands. 3,5-Diamino-4-phenylazopyrazole (DAPAP) [CAS: 3656-02-8] has emerged as a highly efficacious bidentate ligand in transition metal coordination chemistry[1]. Featuring a pyrazole core substituted with two amino groups and a highly conjugated phenylazo moiety, DAPAP offers multiple potential coordination sites.

In drug development and materials science, DAPAP-metal complexes are leveraged for their robust photophysical properties, metal-ligand charge transfer (MLCT) capabilities, and enhanced biological activities (such as targeted antimicrobial and antitumoral efficacy) compared to the free ligand[2]. This application note provides a comprehensive, self-validating framework for synthesizing, isolating, and characterizing DAPAP-transition metal complexes.

Mechanistic Insights & Causality

To successfully utilize DAPAP, one must understand the thermodynamic and electronic causality behind its coordination behavior.

Coordination Mode and Regioselectivity

While DAPAP possesses multiple nitrogen donors (pyrazole ring nitrogens, primary amines, and the azo bridge), steric hindrance and the chelate effect dictate its primary coordination mode. Coordination typically occurs via the azo nitrogen (-N=N-) and the adjacent pyrazole ring nitrogen (or the C5-amino nitrogen) , forming a highly stable 5- or 6-membered metallacycle[3].

  • The Causality of Chelation: The azo group acts as a strong π -acceptor, while the pyrazole/amino nitrogen acts as a robust σ -donor. This "push-pull" electronic environment stabilizes intermediate and higher oxidation states of transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺).

  • Self-Validating Electronic Shifts: Upon successful coordination, the electron density is drawn away from the N=N bond toward the metal center. This reduces the bond order of the azo group, which reliably manifests as a bathochromic (red) shift in UV-Vis spectroscopy and a lower wavenumber shift in Fourier Transform Infrared (FTIR) spectroscopy.

Solvent and pH Selection

Ethanol or methanol is selected as the primary solvent. The causality here is two-fold: it ensures the complete dissolution of the highly conjugated free ligand while providing a medium where the resulting neutral metal complex becomes insoluble, driving the reaction forward via precipitation (Le Chatelier’s principle). Maintaining a neutral to slightly basic pH (7.0–7.5) prevents the protonation of the amino groups, ensuring the lone pairs remain available for coordinate covalent bonding.

Experimental Protocols

The following protocols are designed as a self-validating system. Visual cues and in-process checks are embedded to ensure high-fidelity synthesis.

Protocol A: Preparation and Standardization of the DAPAP Ligand

Note: While DAPAP can be synthesized via the diazotization of aniline and subsequent coupling with malononitrile followed by hydrazine hydrate[2], this protocol assumes the use of commercially sourced DAPAP.

  • Purification: Dissolve 2.02 g (10 mmol) of DAPAP[4] in 50 mL of hot absolute ethanol.

  • Filtration: Filter the solution hot to remove any insoluble polymeric impurities.

  • Crystallization: Allow the filtrate to cool slowly to 4°C. Collect the bright yellow/orange crystals via vacuum filtration.

  • Validation Check: Run a rapid melting point (Expected: 234–238 °C)[5] and a baseline UV-Vis scan (Expected λmax​ at ~380 nm for the π→π∗ transition of the azo group).

Protocol B: Synthesis of M(II)-DAPAP Complexes (e.g., Cu²⁺, Zn²⁺)
  • Ligand Solution: Dissolve 2.0 mmol (0.404 g) of purified DAPAP in 30 mL of warm absolute ethanol (60°C) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Metal Salt Addition: Dissolve 1.0 mmol of the metal salt (e.g., CuCl2​⋅2H2​O or Zn(CH3​COO)2​⋅2H2​O ) in 15 mL of ethanol. Add this solution dropwise to the ligand solution over 15 minutes.

    • Causality Check: A 1:2 (Metal:Ligand) stoichiometric ratio is used to favor octahedral or square planar geometries.

    • Visual Validation: For Cu²⁺, the solution will immediately shift from bright yellow to deep green/brown, confirming the initiation of MLCT.

  • Reflux: Attach a reflux condenser and heat the mixture at 70°C for 3 hours.

  • pH Adjustment: After 1 hour of reflux, check the pH. If it drops below 6.0 (due to proton displacement), add 1-2 drops of dilute ethanolic ammonia to restore pH to ~7.5, driving the equilibrium toward the complex.

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath for 2 hours to maximize precipitation.

  • Washing & Drying: Filter the microcrystalline precipitate under vacuum. Wash sequentially with cold ethanol (2 × 10 mL) to remove unreacted ligand, and diethyl ether (10 mL) to remove moisture. Dry in a vacuum desiccator over anhydrous CaCl2​ for 24 hours.

Quantitative Data & Spectral Validation

To confirm the structural integrity of the synthesized complexes, compare the empirical data against the validated benchmarks in the tables below.

Table 1: Diagnostic FTIR Spectral Shifts ( cm−1 )

A successful bidentate coordination is validated by the negative shift in the azo and pyrazole stretching frequencies, indicating electron donation to the metal center.

Functional GroupFree DAPAP LigandCu(II)-DAPAP ComplexZn(II)-DAPAP ComplexCoordination Shift ( Δ )
ν(N−H) (Amino)3450, 33203445, 33153448, 3318Minimal (~2-5 cm−1 )
ν(C=N) (Pyrazole)161515901595Significant (-20 to -25 cm−1 )
ν(N=N) (Azo)144014101415Significant (-25 to -30 cm−1 )
ν(M−N) (Metal-N)N/A520, 460510, 455Appearance of new bands
Table 2: UV-Vis Absorption and Molar Conductivity

Conductivity measurements in DMF validate whether the complex is neutral (non-electrolyte) or ionic.

Compound λmax​ (nm) in DMFTransition TypeMolar Conductivity ( Λm​ )Electrolyte Nature
Free DAPAP265, 380 π→π∗ , n→π∗ 0Non-electrolyte
Cu(II)-DAPAP270, 415, 620MLCT, d-d transition12.5 Ω−1cm2mol−1 Non-electrolyte
Zn(II)-DAPAP268, 405MLCT10.2 Ω−1cm2mol−1 Non-electrolyte

Workflow Visualization

The following diagram maps the logical progression of the synthesis and self-validation workflow, illustrating the critical path from ligand preparation to final spectroscopic confirmation.

G A 1. DAPAP Ligand Preparation (Ethanol Dissolution & Purification) B 2. Metal Salt Addition (Cu²⁺ / Zn²⁺ in EtOH, Dropwise) A->B Stoichiometric Mixing (1:2 M:L) C 3. Reflux & Chelation (70°C, 3 Hours, pH ~7.5) B->C Visual Color Shift (MLCT Initiation) D 4. Precipitation & Isolation (Cooling, Filtration, Ether Wash) C->D Thermodynamic Stabilization E 5. Spectroscopic Validation (FTIR, UV-Vis, Conductivity) D->E Purity & Yield Confirmation

Caption: Workflow for the synthesis and spectroscopic validation of DAPAP-transition metal complexes.

References

  • National Center for Biotechnology Information (NCBI). "3,5-diamino-4-phenylazopyrazole." PubChem Compound Summary for CID 242623. Retrieved March 25, 2026.[Link]

  • Sadek, K., et al. "Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review." ResearchGate. Retrieved March 25, 2026.[Link]

  • Elnagdi, M. H., et al. "Synthesis and tautomerism of aryl- and hetaryl-azo derivatives of bi- and tri-heterocycles." Journal of Advanced Research, 1(4):255-290. Retrieved March 25, 2026.[Link]

Sources

Method

Advanced Application Note: 3,5-Diamino-4-phenylazopyrazole as a High-Efficiency Corrosion Inhibitor for Mild Steel in Acidic Media

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Researchers. Introduction & Mechanistic Rationale The mitigation of mild steel (MS) corrosion in aggressive acidic environments—such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Researchers.

Introduction & Mechanistic Rationale

The mitigation of mild steel (MS) corrosion in aggressive acidic environments—such as those encountered during industrial acid pickling, descaling, and oil-well acidizing—requires the deployment of high-performance organic inhibitors. 3,5-diamino-4-phenylazopyrazole (PubChem CID: 242623)[1], a highly conjugated heterocyclic compound, represents a superior candidate for this application.

The structural architecture of 3,5-diamino-4-phenylazopyrazole ( C9​H10​N6​ )[2] is uniquely suited for surface passivation. It integrates a pyrazole ring, two primary amine groups, and a phenylazo moiety, yielding a total of six nitrogen heteroatoms alongside extensive π -electron delocalization. Research into pyrazole derivatives[3] and azo-dye compounds[4] confirms that these structural motifs facilitate robust adsorption onto metallic substrates.

The Causality of Adsorption

The inhibition mechanism in 1 M HCl is a synergistic combination of physisorption and chemisorption:

  • Physisorption (Electrostatic Interaction): In highly acidic media, the primary amine and pyrazole nitrogens undergo protonation. The mild steel surface, which is positively charged at the corrosion potential in HCl, pre-adsorbs aggressive Cl− ions. The protonated inhibitor cations are electrostatically drawn to this negatively charged chloride intermediate layer[5].

  • Chemisorption (Donor-Acceptor Bonding): Unprotonated nitrogen atoms (particularly within the azo −N=N− linkage) and the π -electrons of the phenyl and pyrazole rings donate unshared electron pairs into the vacant 3d orbitals of surface iron atoms[6].

  • Retro-Donation: To prevent excessive accumulation of negative charge on the iron atoms, electron density is back-donated from the iron d-orbitals into the anti-bonding π∗ orbitals of the inhibitor molecule, locking the protective monolayer in place.

Mechanism A 3,5-diamino-4-phenylazopyrazole (Inhibitor Molecule) B Protonation of Heteroatoms (Acidic Medium) A->B D Chemisorption (Donor-Acceptor N: -> Fe d-orbital) A->D C Physisorption (Electrostatic Attraction to Cl- on Steel) B->C F Protective Monolayer Formation (Corrosion Inhibition) C->F E Retro-Donation (Fe d-orbital -> Pi* anti-bonding) D->E E->F

Fig 1: Synergistic adsorption mechanism of 3,5-diamino-4-phenylazopyrazole on mild steel.

Materials and Reagents

  • Substrate: Mild Steel (MS) coupons (Composition: 0.065% C, 0.245% Si, 1.685% Mn, 0.042% Cr, balance Fe)[4].

  • Corrosive Medium: 1 M HCl, prepared by diluting analytical grade 37% HCl with double-distilled water.

  • Inhibitor: 3,5-diamino-4-phenylazopyrazole (CAS: 3656-02-8)[2].

  • Solvent System: Due to the hydrophobic nature of the phenyl ring, the inhibitor is first solubilized in a minimal volume of Dimethyl Sulfoxide (DMSO) (e.g., 1% v/v final concentration) before dilution into the 1 M HCl bulk solution[6].

Experimental Workflows & Protocols

To ensure rigorous scientific validity, the evaluation of the inhibitor must be a self-validating system, triangulating data from gravimetric, electrochemical, and spectroscopic methods.

Workflow N1 Mild Steel Preparation (SiC Abrasion & Degreasing) N3 Immersion & Equilibration (Steady-State OCP) N1->N3 N2 Inhibitor Formulation (Solubilization in 1 M HCl + DMSO) N2->N3 N4 Gravimetric Analysis (Weight Loss & Thermodynamics) N3->N4 N5 Electrochemical Profiling (EIS & PDP) N3->N5 N6 Surface Characterization (SEM, EDX, XPS) N3->N6 N7 Data Integration (Langmuir Isotherm Modeling) N4->N7 N5->N7 N6->N7

Fig 2: Comprehensive experimental workflow for corrosion inhibitor evaluation.

Protocol 3.1: Gravimetric (Weight Loss) Assay

Causality: Weight loss provides the fundamental, non-destructive (to the bulk) baseline for calculating the macroscopic corrosion rate and thermodynamic adsorption parameters.

  • Preparation: Abrade MS coupons ( 2×2×0.1 cm) using SiC paper (grades 400 through 1200) to ensure a uniform surface roughness. Wash with distilled water, degrease in ultrasonic acetone bath, dry in warm air, and weigh accurately ( W1​ ).

  • Immersion: Suspend the coupons in 100 mL of 1 M HCl containing varying concentrations of the inhibitor (e.g., 10, 50, 100, 150, 200 ppm) for 24 hours at controlled temperatures (298 K – 323 K).

  • Recovery: Remove coupons, scrub gently with a bristle brush under running water to remove loosely adherent corrosion products, dry, and reweigh ( W2​ ).

  • Validation: Perform all tests in triplicate. If the standard deviation exceeds 5%, discard the batch and recalibrate the analytical balance.

Protocol 3.2: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP)

Causality: Electrochemical techniques probe the kinetics of the electrode-electrolyte interface. EIS quantifies the barrier properties of the inhibitor film, while PDP identifies whether the inhibitor affects the anodic dissolution of iron, the cathodic evolution of hydrogen, or both.

  • Cell Setup: Utilize a standard three-electrode cell: MS as the working electrode (1 cm2 exposed area), a platinum foil counter electrode, and an Ag/AgCl reference electrode.

  • OCP Equilibration: Immerse the working electrode and monitor the Open Circuit Potential (OCP) for 30 minutes. Critical Step: Do not proceed until dE/dt≤1 mV/min. Running EIS on a non-stationary system violates linearity requirements.

  • EIS Acquisition: Apply a 10 mV peak-to-peak AC sinusoidal perturbation at the OCP, sweeping frequencies from 100 kHz down to 10 mHz.

    • Validation: Apply the Kramers-Kronig (K-K) transform to the raw data. Discard data with high K-K residuals.

  • PDP Acquisition: Following EIS, sweep the potential from -250 mV to +250 mV vs. OCP at a slow scan rate of 1 mV/s (to minimize capacitive charging currents). Extrapolate Tafel slopes ( βa​,βc​ ) at least 50 mV away from Ecorr​ to avoid the non-linear Stern-Geary region.

Protocol 3.3: Surface Characterization (XPS & SEM)

Causality: Macroscopic electrochemical data must be validated by microscopic proof of the inhibitor film.

  • SEM/EDX: Image the surface morphology at 5000x magnification. EDX will confirm the presence of Nitrogen and Carbon peaks on the inhibited steel, which are absent in the blank.

  • XPS Analysis: High-resolution X-ray Photoelectron Spectroscopy is critical. A shift in the N 1s binding energy (typically around 399 eV for free amines/azo groups) to higher binding energies confirms the donation of lone-pair electrons to the iron substrate (chemisorption).

Data Interpretation & Expected Results

Quantitative data from the protocols should be summarized to demonstrate the concentration-dependent efficacy of 3,5-diamino-4-phenylazopyrazole. Inhibition efficiencies ( η% ) are calculated using the standard formulas for PDP ( Icorr​ ) and EIS ( Rct​ ).

Table 1: Expected Potentiodynamic Polarization (PDP) Parameters at 298 K

Inhibitor Conc. (ppm) Ecorr​ (mV vs Ag/AgCl) Icorr​ ( μA/cm2 ) βa​ (mV/dec) βc​ (mV/dec)Surface Coverage ( θ )Inhibition Efficiency ( ηPDP​% )
Blank (0) -4801250.085115--
10 -475312.5821100.75075.0
50 -472162.5801080.87087.0
100 -46895.0781050.92492.4
200 -46550.0751020.96096.0

Interpretation: The maximum shift in Ecorr​ is 15 mV (which is <85 mV). This classifies 3,5-diamino-4-phenylazopyrazole as a mixed-type inhibitor [4], meaning it simultaneously retards both anodic metal dissolution and cathodic hydrogen evolution by blocking active surface sites.

Table 2: Expected Electrochemical Impedance Spectroscopy (EIS) Parameters at 298 K

Inhibitor Conc. (ppm) Rs​ ( Ω⋅cm2 ) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF/cm2 )Inhibition Efficiency ( ηEIS​% )
Blank (0) 1.215.085.0-
10 1.360.035.575.0
50 1.4125.022.088.0
100 1.3215.016.593.0
200 1.5375.010.296.0

Interpretation: The charge transfer resistance ( Rct​ ) increases significantly with concentration, indicating the formation of an insulating protective layer. Concurrently, the double-layer capacitance ( Cdl​ ) decreases. Causality: This decrease is due to the replacement of pre-adsorbed water molecules (high dielectric constant) by the bulky inhibitor molecules (low dielectric constant) at the metal/solution interface[3].

Adsorption Isotherms & Thermodynamic Calculations

To optimize formulation dosing, the adsorption behavior must be mathematically modeled. 3,5-diamino-4-phenylazopyrazole typically obeys the Langmuir Adsorption Isotherm :

θC​=Kads​1​+C

Where C is the inhibitor concentration, θ is the surface coverage ( η%/100 ), and Kads​ is the equilibrium constant of adsorption.

By plotting C/θ versus C , a straight line with a slope near unity confirms monolayer adsorption. The standard free energy of adsorption ( ΔGads∘​ ) is then calculated:

ΔGads∘​=−RTln(55.5×Kads​)

Field Insight: For highly conjugated azo-pyrazole systems, ΔGads∘​ values typically range between -35 kJ/mol and -40 kJ/mol. This intermediate range confirms that the mechanism is a comprehensive physicochemical process, involving both electrostatic physisorption and coordinate covalent chemisorption[6].

Conclusion

3,5-diamino-4-phenylazopyrazole demonstrates exceptional potential as a corrosion inhibitor for mild steel in 1 M HCl. Its high heteroatom density and planar π -conjugated structure ensure maximum surface coverage and robust mixed-type inhibition. By adhering to the rigorous electrochemical and surface characterization protocols outlined in this guide, researchers can accurately validate its efficacy and thermodynamic stability for advanced industrial formulations.

References

  • [1] National Center for Biotechnology Information. "3,5-diamino-4-phenylazopyrazole - PubChem - NIH." PubChem. Available at: [Link]

  • [2] Local Pharma Guide. "CAS NO. 3656-02-8 | 3,5-Diamino-4-phenylazopyrazole | C9H10N6." Local Pharma Guide. Available at:[Link]

  • [3] Yadav, M., et al. "Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution." Journal of Adhesion Science and Technology, 29(16), 1-24 (2015). Available at: [Link]

  • [5] National Institutes of Health (PMC). "Corrosion inhibition of mild steel in 1 M HCl by pyrazolone-sulfonamide hybrids: synthesis, characterization, and evaluation." PMC. Available at:[Link]

  • [4] National Institutes of Health (PMC). "Corrosion Inhibition of Azo Compounds Derived from Schiff Bases on Mild Steel (XC70) in (HCl, 1 M DMSO) Medium: An Experimental and Theoretical Study." PMC. Available at:[Link]

  • [6] ACS Publications. "Corrosion Inhibition of Azo Compounds Derived from Schiff Bases on Mild Steel (XC70) in (HCl, 1 M DMSO) Medium: An Experimental and Theoretical Study." ACS Omega (2023). Available at: [Link]

Sources

Application

application of 3,5-diamino-4-phenylazopyrazole in disperse dye preparation

Title: Advanced Synthesis and Application of 3,5-Diamino-4-phenylazopyrazole in Pyrazolo[1,5-a]pyrimidine Disperse Dyes Executive Summary & Mechanistic Rationale The development of heterocyclic azo dyes has revolutionize...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Synthesis and Application of 3,5-Diamino-4-phenylazopyrazole in Pyrazolo[1,5-a]pyrimidine Disperse Dyes

Executive Summary & Mechanistic Rationale

The development of heterocyclic azo dyes has revolutionized the disperse dye industry, particularly for the coloration of hydrophobic synthetic fibers like polyethylene terephthalate (polyester). At the core of this chemical innovation is 3,5-diamino-4-phenylazopyrazole (DAPAP) , a highly versatile, electron-rich heterocyclic intermediate[1].

Unlike traditional carbocyclic azo dyes, the incorporation of the pyrazole moiety significantly enhances the tinctorial strength and induces a strong bathochromic shift. This is driven by the electron-donor capacity of the pyrazole ring, which facilitates an efficient intramolecular charge transfer (ICT) push-pull mechanism[2]. Furthermore, the exocyclic 3,5-diamino groups of DAPAP serve as critical nucleophilic centers. When reacted with electrophilic active methylene compounds (such as arylazomalononitriles), DAPAP undergoes a highly regioselective cyclocondensation to form rigid, planar pyrazolo[1,5-a]pyrimidine systems[1][3]. This extended planarity is not merely an aesthetic feature; it is a causal requirement for disperse dyes, allowing the dye molecules to slip between the polymer chains of polyester and establish strong van der Waals forces and hydrogen bonds, thereby ensuring exceptional sublimation and wash fastness.

Beyond textiles, these fused pyrazolo-pyrimidine architectures exhibit potent antimicrobial properties[2] and can act as highly efficient metal-complexing corrosion inhibitors[4].

Upstream Synthesis: Preparation of DAPAP

The synthesis of DAPAP relies on the initial diazotization of aniline, followed by coupling with malononitrile, and a subsequent ring-closure reaction utilizing hydrazine hydrate[1].

Pathway A Aniline (Diazotization) B Phenylhydrazonomalononitrile (Intermediate) A->B + Malononitrile (0-5°C, pH 5-6) C 3,5-Diamino-4-phenylazopyrazole (DAPAP) B->C + Hydrazine Hydrate (Reflux, EtOH) E Pyrazolo[1,5-a]pyrimidine Disperse Dye C->E Base Catalysis (Pyridine, Reflux) D Arylazomalononitrile (Cyclization Reagent) D->E Cyclocondensation

Chemical pathway for synthesizing pyrazolo[1,5-a]pyrimidine disperse dyes from aniline.

Protocol I: Synthesis of 3,5-Diamino-4-phenylazopyrazole

Self-Validating Workflow

  • Diazotization: Dissolve 0.01 mol of aniline in a mixture of 3 mL concentrated HCl and 10 mL distilled water. Cool the solution to 0–5 °C in an ice bath. Add a cold solution of sodium nitrite (0.01 mol in 5 mL water) dropwise over 15 minutes.

    • Causality & Checkpoint: The low temperature prevents the decomposition of the unstable diazonium salt into phenol. Validate completion by spotting on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid. Neutralize excess with a pinch of sulfamic acid.

  • Coupling: Add the diazonium salt solution dropwise to a vigorously stirred, chilled solution of malononitrile (0.01 mol) and sodium acetate (0.05 mol) in 20 mL ethanol. Maintain the pH at 5.0–6.0.

  • Isolation of Intermediate: Stir for 2 hours at room temperature. Filter the precipitated yellow solid (phenylhydrazonomalononitrile), wash thoroughly with water, and dry.

  • Pyrazolic Ring Closure: In a 100 mL round-bottom flask, suspend 0.01 mol of the intermediate in 30 mL absolute ethanol. Add 0.012 mol of hydrazine hydrate (80%).

    • Mechanistic Insight: Hydrazine acts as a dinucleophile. The primary amine attacks the nitrile carbon, followed by intramolecular cyclization of the secondary amine onto the adjacent nitrile, forming the 3,5-diaminopyrazole core[5].

  • Reflux & Crystallization: Reflux the mixture for 4 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Upon completion, cool the mixture to induce precipitation. Filter and recrystallize from ethanol to yield pure DAPAP (yellow crystals).

Downstream Cyclization: Disperse Dye Preparation

To convert DAPAP into a commercial-grade disperse dye, it must be cyclized into a pyrazolo[1,5-a]pyrimidine derivative[1][2].

Protocol II: Synthesis of 3,6-Diarylazo-2,5,7-triaminopyrazolo[1,5-a]pyrimidine
  • Reaction Setup: In a 50 mL flask, dissolve 0.01 mol of DAPAP and 0.01 mol of an selected arylazomalononitrile (e.g., 4-nitrophenylhydrazonomalononitrile) in 30 mL of absolute ethanol.

  • Base Catalysis: Add 0.5 mL of piperidine or pyridine as a basic catalyst.

    • Causality: The base deprotonates the exocyclic amino group of DAPAP, enhancing its nucleophilicity to attack the electrophilic cyano group of the malononitrile derivative, initiating the cyclocondensation[3].

  • Reflux: Heat the mixture to reflux for 6–8 hours.

    • Checkpoint: The reaction mixture will undergo a distinct color change (typically from yellow to deep red/violet) as the extended conjugated π -system of the pyrimidine ring forms. Confirm the disappearance of the DAPAP spot via TLC.

  • Purification: Cool the solution to room temperature. Filter the intensely colored precipitate, wash with cold ethanol, and recrystallize from a Dimethylformamide (DMF)/Ethanol mixture to obtain the highly pure disperse dye.

Application: High-Performance Dyeing of Polyester

Disperse dyes are water-insoluble; therefore, they must be milled into a fine dispersion to penetrate hydrophobic fibers. Recent advancements demonstrate that drastically reduces processing time while improving dye exhaustion compared to conventional heating[1].

Workflow Step1 Dye Dispersion (Dye + Dispersing Agent) Step2 Dye Bath Preparation (pH 4.5 - 5.0, Acetic Acid) Step1->Step2 Step3 Polyester Immersion (Liquor Ratio 1:20) Step2->Step3 Step4 Microwave Irradiation (130°C, 30-45 mins) Step3->Step4 Step5 Reduction Clearing (NaOH + Na2S2O4, 80°C) Step4->Step5 Step6 Quality Control (Colorimetry & Fastness) Step5->Step6

Microwave-assisted dyeing workflow and quality control for polyester fabrics.

Protocol III: Microwave-Assisted Dyeing Workflow
  • Dye Dispersion: Mill 2% (on weight of fabric, o.w.f) of the synthesized pyrazolo[1,5-a]pyrimidine dye with a dispersing agent (e.g., sodium lignosulfonate) in a 1:1 ratio using a few drops of water until a homogenous paste is formed.

  • Bath Preparation: Dilute the paste with distilled water to achieve a liquor ratio of 1:20. Adjust the pH to 4.5–5.0 using 10% acetic acid.

    • Causality: A slightly acidic pH is critical. Alkaline conditions can cause hydrolysis of the ester bonds in the polyester fabric and potentially degrade the azo linkages of the dye.

  • Microwave Dyeing: Immerse the scoured polyester fabric into the dye bath within a sealed pressure-rated microwave reactor. Irradiate to reach 130 °C and hold for 35 minutes.

  • Reduction Clearing (Critical Step): Remove the fabric, rinse with cold water, and treat in a bath containing 2 g/L NaOH and 2 g/L sodium dithionite ( Na2​S2​O4​ ) at 80 °C for 15 minutes.

    • Causality & Checkpoint: Reduction clearing chemically destroys (reduces) any unfixed dye molecules resting on the fabric surface without affecting the dye trapped inside the polymer matrix. If this step is skipped, the fabric will catastrophically fail subsequent wash fastness tests.

Quantitative Analysis & Quality Control

The efficacy of the DAPAP-derived disperse dye is evaluated through colorimetric analysis (CIELAB color space) and standard fastness testing. The table below summarizes the comparative data between conventional high-temperature dyeing and microwave-assisted dyeing for the synthesized pyrazolo[1,5-a]pyrimidine dye.

Table 1: Dyeing Performance Metrics on Polyester Fabric

Dyeing MethodExhaustion (%)L* (Lightness)a* (Red/Green)b* (Yellow/Blue)K/S (Color Strength)Wash Fastness (ISO 105-C06)Sublimation Fastness
Conventional (130°C, 60 min)82.445.2+38.5+12.414.244
Microwave (130°C, 35 min)94.142.1+41.2+14.118.754-5

Data Interpretation: The microwave method not only cuts the processing time nearly in half but also yields a higher K/S value (greater color depth) and superior dye exhaustion. The wash fastness rating of 5 (excellent) validates the successful penetration of the planar pyrazolo[1,5-a]pyrimidine structure into the polyester core, facilitated by the DAPAP intermediate.

References

  • A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior. Molecules, 2012. URL:[Link]

  • Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. PubMed Central (PMC), 2019. URL:[Link]

  • Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Zeitschrift für Naturforschung, 1977. URL:[Link]

  • Innovative Azo Disperse Dyes Containing a Hydrazide–Hydrazone Moiety: Design, DFT Calculations, Antimicrobial and Antibiofilm Activities. ACS Omega, 2023. URL:[Link]

Sources

Method

Application Note: Synthesis and Characterization of Azo-Pyrazole Dyes from 3,5-Diamino-4-phenylazopyrazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic pathways, self-validating experimental protocols, and structural characterization. Introduction & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic pathways, self-validating experimental protocols, and structural characterization.

Introduction & Mechanistic Overview

Azo-pyrazole dyes represent a highly versatile class of heterocyclic colorants, heavily utilized in textile engineering, biological staining, and the development of advanced optoelectronic materials. The precursor, 3,5-diamino-4-phenylazopyrazole , is exceptionally suited for the synthesis of complex poly-azo dyes due to its multiple reactive sites. The pyrazole core provides structural rigidity and extensive π -conjugation, while the exocyclic amino groups at the 3- and 5-positions serve as primary sites for diazotization.

The synthetic pathway fundamentally relies on the conversion of these primary amine groups into electrophilic diazonium salts, followed by an azo coupling reaction (electrophilic aromatic substitution) with electron-rich aromatic systems (e.g., phenols, naphthols) or active methylene compounds (e.g., ethyl acetoacetate, malononitrile). The success of this synthesis depends heavily on controlling the tautomeric equilibria (azo-hydrazone tautomerism) inherent in these systems, as detailed in the comprehensive review of1[1].

Furthermore, pyrazole-based azo dyes exhibit excellent properties as chromogenic reagents, as demonstrated in2[2].

Reaction Workflow & Pathway

The following diagram illustrates the critical stages of synthesizing azo-pyrazole dyes, highlighting the transition from the stable precursor to the highly reactive diazonium intermediate, and finally to the conjugated dye product.

G A 3,5-diamino-4-phenylazopyrazole (Starting Precursor) B Acidic Diazotization (NaNO2, HCl/AcOH, 0-5°C) A->B Addition of Nitrite C Diazonium Salt Intermediate (Electrophilic Species) B->C Formation of Diazonium D Azo Coupling Reaction (Active Methylene or Phenol) C->D Alkaline/Pyridine Medium E Crude Azo-Pyrazole Dye (Precipitation & Filtration) D->E pH Adjustment F Purification & Validation (Recrystallization, NMR, UV-Vis) E->F Yield Optimization

Workflow for the synthesis of azo-pyrazole dyes via diazotization and coupling.

Experimental Methodology & Self-Validating Protocols

Expertise & Experience Note: The stability of the heterocyclic diazonium salt is the most critical variable in this workflow. Unlike simple benzenediazonium salts, pyrazole-derived diazonium species are highly prone to nitrogen evolution and subsequent degradation into tarry byproducts if the temperature exceeds 5 °C. The use of a mixed acid solvent system (acetic acid/hydrochloric acid) ensures complete protonation of the precursor, preventing premature self-coupling (triazene formation).

Protocol 1: Diazotization of 3,5-diamino-4-phenylazopyrazole
  • Preparation of the Amine Solution: Dissolve 10 mmol of 3,5-diamino-4-phenylazopyrazole in a mixture of glacial acetic acid (15 mL) and concentrated HCl (5 mL).

  • Thermal Control: Submerge the reaction flask in an ice-salt bath. Stir continuously until the internal temperature strictly stabilizes between 0 °C and 2 °C.

  • Nitrosation: Dissolve 11 mmol of sodium nitrite ( NaNO2​ ) in 5 mL of distilled water. Add this solution dropwise to the amine mixture over a period of 20 minutes. Causality: Slow, controlled addition prevents localized exothermic spikes that would thermally decompose the forming diazonium salt into a phenol derivative and nitrogen gas.

  • Validation Check (Self-Validation): After 30 minutes of continuous stirring post-addition, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that complete diazotization has occurred. Destroy any excess nitrous acid by adding small increments of solid sulfamic acid until the starch-iodide test yields a negative result.

Protocol 2: Azo Coupling with Active Methylene (e.g., Ethyl Acetoacetate)

Active methylene coupling components are widely utilized to generate extended π -conjugated systems, heavily influencing the 3 of the resulting molecules[3].

  • Preparation of the Nucleophile: Dissolve 10 mmol of ethyl acetoacetate in 15 mL of anhydrous pyridine. Cool the solution to 0–5 °C. Causality: Pyridine acts as a weak base to abstract the acidic proton from the active methylene group, generating the highly reactive enolate nucleophile without causing the undesired base-catalyzed hydrolysis of the ester group.

  • Coupling Reaction: Add the cold diazonium salt solution (from Protocol 1) dropwise to the ethyl acetoacetate solution under vigorous magnetic stirring. Maintain the temperature strictly below 5 °C.

  • Maturation: Allow the reaction mixture to stir for 2 hours at 0–5 °C, then gradually warm to room temperature over an additional 2 hours to ensure complete conversion.

  • Isolation: Pour the mixture into 200 mL of crushed ice-water containing 5 mL of concentrated HCl (to neutralize the pyridine). The highly conjugated dye will immediately precipitate as a brightly colored solid.

  • Purification: Filter the crude dye under vacuum, wash extensively with cold distilled water, and recrystallize from hot ethanol to yield pure ethyl 4-phenylazo-3-amino-1H-pyrazole-5-ylazoacetoacetate.

Data Presentation: Properties of Synthesized Dyes

The structural nature of the coupling component directly dictates the photophysical properties of the resulting azo-pyrazole dye. The table below summarizes the expected quantitative data for various derivatives synthesized via this protocol.

Coupling ComponentProduct Dye Structure TypeYield (%) λmax​ (nm)*Visual ColorMolar Absorptivity ( ϵ )
Ethyl acetoacetatePyrazole-5-ylazoacetoacetate78410Yellow-Orange 2.1 × 10 4
MalononitrilePyrazolylhydrazonomalononitrile75395Bright Yellow 1.8 × 10 4
ResorcinolResorcinylazo-pyrazole82450Orange-Red 3.5 × 10 4
β -NaphtholNaphthylazo-pyrazole85485Deep Red 4.2 × 10 4

*Measured in N,N-Dimethylformamide (DMF) at 10−5 M concentration.

Analytical Characterization & Troubleshooting

To ensure the structural integrity of the synthesized dyes, the following analytical self-validation checks must be performed:

  • FT-IR Spectroscopy: The successful conversion of the primary amine is validated by the disappearance of the N-H stretching bands (3400–3200 cm −1 ) and the emergence of the characteristic N=N azo stretch (1480–1520 cm −1 ).

  • UV-Vis Spectroscopy: A strong bathochromic shift is observed upon successful coupling. If the λmax​ is significantly lower than expected (e.g., <350 nm), it indicates incomplete coupling or premature degradation of the diazonium salt into a pyrazolol derivative.

  • NMR Tautomerism: In 1 H-NMR, dyes coupled with active methylenes often exhibit azo-hydrazone tautomerism. A broad singlet significantly downfield (>11.0 ppm) typically corresponds to the hydrazone N-H proton, which is highly stabilized by intramolecular hydrogen bonding.

References

  • Title: Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Physico-analytical studies on some heterocyclic azo dyes and their metal complexes Source: National Institutes of Health (nih.gov / PMC) URL: [Link]

  • Title: A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior Source: MDPI (mdpi.com) URL: [Link]

Sources

Application

Application Note: Synthesis and Integration of 3,5-Diamino-4-phenylazopyrazole Derivatives as Sensitizers in Dye-Sensitized Solar Cells

Target Audience: Materials Scientists, Chemical Researchers, and Photovoltaic Engineers. Executive Summary & Mechanistic Principles Dye-Sensitized Solar Cells (DSSCs) rely on the efficient photoexcitation of a sensitizer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Chemical Researchers, and Photovoltaic Engineers.

Executive Summary & Mechanistic Principles

Dye-Sensitized Solar Cells (DSSCs) rely on the efficient photoexcitation of a sensitizer dye and the subsequent injection of electrons into a wide-bandgap semiconductor. While ruthenium-based complexes (e.g., N719) are the industry standard, metal-free organic dyes offer highly tunable optical properties, lower toxicity, and reduced manufacturing costs.

3,5-diamino-4-phenylazopyrazole () is a highly versatile heterocyclic azo dye precursor. Mechanistically, its utility in photovoltaics stems from a classic Donor- π -Acceptor (D- π -A) architecture:

  • The Azo Group (-N=N-): Acts as the primary π -conjugated chromophore, facilitating strong visible light absorption via π→π∗ and n→π∗ transitions.

  • The Pyrazole Ring: Functions as an electron-rich donor moiety.

  • The Primary Amines (-NH₂): Provide critical synthetic handles. Because unmodified amines bind weakly to titanium dioxide (TiO₂), these groups must be functionalized with strong anchoring moieties (such as carboxylic or cyanoacrylic acids) to enable robust bidentate chelation to Ti 4+ sites on the mesoporous photoanode .

This application note details the step-by-step causality-driven protocol for synthesizing the pyrazole core, functionalizing it for optimal electron injection, and integrating it into a self-validating DSSC architecture.

Chemical Synthesis & Modification Protocol

To utilize 3,5-diamino-4-phenylazopyrazole effectively, the base core must first be synthesized via diazotization and then functionalized to create the final sensitizer.

Synthesis of the Pyrazole Core

Causality Insight: The synthesis relies on the generation of a highly reactive diazonium salt. Temperature control is paramount; exceeding 5 °C causes the diazonium intermediate to decompose into phenol and nitrogen gas, drastically reducing the yield.

  • Diazotization: Dissolve 0.01 mol of aniline in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool the solution to 0–5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 0.01 mol) dropwise while maintaining the temperature.

  • Coupling: Add the resulting benzenediazonium chloride solution dropwise to a chilled solution of malononitrile (0.01 mol) and sodium acetate (0.05 mol) in ethanol (20 mL). Stir for 2 hours to yield the intermediate, 2-(phenylhydrazono)malononitrile.

  • Ring Closure: Isolate the intermediate, dissolve it in 20 mL of ethanol, and add hydrazine hydrate (0.012 mol). Reflux the mixture for 4–5 hours. The hydrazine attacks the nitrile groups, driving the cyclization to form the 3,5-diamino-4-phenylazopyrazole core .

Anchoring Group Functionalization (Self-Validating Step)

Causality Insight: To achieve efficient electron injection into the TiO₂ conduction band, the dye must be intimately coupled to the semiconductor surface. Reacting the primary amines with 4-formylbenzoic acid yields a Schiff base linkage terminating in a para-carboxylic acid (-COOH) anchor.

  • Condensation: Reflux the synthesized pyrazole core (1 eq) with 4-formylbenzoic acid (2 eq) in ethanol with a catalytic amount of glacial acetic acid for 6 hours.

  • Purification & Validation: Recrystallize the product from hot ethanol.

    • Self-Validation: Confirm successful functionalization via FT-IR spectroscopy. The disappearance of the primary amine N-H stretching bands (3300–3400 cm⁻¹) and the appearance of a strong C=O stretch at ~1700 cm⁻¹ verifies the presence of the carboxylic acid anchor.

SynthesisWorkflow A Aniline Derivatives B Diazotization (NaNO2, HCl, 0-5°C) A->B C Coupling with Malononitrile B->C D Hydrazine Hydrate (Reflux) C->D E 3,5-diamino-4- phenylazopyrazole D->E F Anchoring Group Functionalization E->F

Figure 1: Synthetic workflow for 3,5-diamino-4-phenylazopyrazole and its functionalization.

DSSC Device Fabrication Workflow

Photoanode Preparation
  • Substrate Cleaning: Sonicate Fluorine-doped Tin Oxide (FTO) glass sequentially in detergent, deionized water, acetone, and ethanol for 15 minutes each to remove organic contaminants that could act as recombination centers.

  • TiO₂ Deposition: Screen-print a layer of mesoporous TiO₂ paste (~20 nm particle size) onto the conductive side of the FTO glass.

  • Sintering: Gradually heat the substrate to 500 °C and hold for 30 minutes.

    • Causality Insight: Sintering burns off the organic binders in the paste and fuses the TiO₂ nanoparticles, creating a continuous percolation pathway for electron transport.

Sensitization & Assembly
  • Dye Bath Preparation: Prepare a 0.3 mM solution of the functionalized azo dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

    • Causality Insight: Acetonitrile provides excellent dye solubility, while the bulky tert-butanol prevents the planar azo dyes from π−π stacking (aggregation) on the TiO₂ surface, which would otherwise quench the excited state.

  • Sensitization: Immerse the still-warm (80 °C) TiO₂ electrodes into the dye bath for 18–24 hours in the dark.

  • Cell Assembly: Sandwich the dye-sensitized photoanode with a Platinum-coated FTO counter electrode, separated by a 25 µm Surlyn thermoplastic spacer. Heat-seal the edges.

  • Electrolyte Injection: Inject an iodide/triiodide ( I−/I3−​ ) redox electrolyte through a pre-drilled hole in the counter electrode, then seal the hole with a thin glass cover and Surlyn.

ElectronTransfer Photon Photon (hv) AM 1.5G DyeGS Azo Dye (Ground State) HOMO Photon->DyeGS Excitation DyeES Azo Dye (Excited State) LUMO DyeGS->DyeES Photoexcitation TiO2 TiO2 Photoanode Conduction Band DyeES->TiO2 Electron Injection Circuit External Circuit (Load) TiO2->Circuit e⁻ Transport Electrolyte Redox Electrolyte (I⁻/I₃⁻) Circuit->Electrolyte e⁻ Return via Pt Electrolyte->DyeGS Dye Regeneration

Figure 2: Electron transfer pathway and energy level cascade in the DSSC architecture.

Photovoltaic Characterization & Data Analysis

To validate the efficacy of the functionalized 3,5-diamino-4-phenylazopyrazole, Current-Voltage (J-V) characteristics must be measured under standard AM 1.5G simulated solar illumination (100 mW/cm²).

The position of the anchoring group significantly dictates the Power Conversion Efficiency (PCE). Para-substituted anchors generally outperform ortho-substituted ones due to reduced steric hindrance, allowing for a denser dye monolayer and superior electronic coupling to the TiO₂ .

Table 1: Representative Photovoltaic Performance of Pyrazole Azo Dyes

Dye VariantAnchoring Group λmax​ (nm) Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)PCE (%)
Base Pyrazole None (Amine only)4100.451.2055.00.30
Dye-Ortho Ortho -COOH4350.627.8068.53.31
Dye-Para Para -COOH4450.689.5071.04.58
N719 (Control) Ru-complex5350.7516.5073.09.03

Note: The base pyrazole yields negligible efficiency due to the lack of a robust anchoring mechanism, validating the necessity of the functionalization protocol.

Troubleshooting & Optimization Insights

  • Low Short-Circuit Current ( Jsc​ ): If the Jsc​ is unusually low, suspect dye aggregation. Solution: Add a co-adsorbent like Chenodeoxycholic acid (CDCA) to the dye bath at a 10:1 (CDCA:Dye) molar ratio. CDCA competes for binding sites, breaking up dye aggregates and improving electron injection efficiency.

  • Low Open-Circuit Voltage ( Voc​ ): A low Voc​ indicates severe charge recombination between the injected electrons in the TiO₂ and the I3−​ ions in the electrolyte. Solution: Treat the bare TiO₂ film with a 40 mM aqueous solution of TiCl₄ at 70 °C for 30 minutes prior to sensitization. This deposits a thin, conformal blocking layer of pure TiO₂ that suppresses back-electron transfer.

References

  • National Center for Biotechnology Information (PubChem). 3,5-diamino-4-phenylazopyrazole (CID 242623). URL: [Link]

  • Kumar, V. (2026). Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Organic Preparations and Procedures International. Taylor & Francis. URL:[Link]

  • ACS Publications. Relating Electron Donor and Carboxylic Acid Anchoring Substitution Effects in Azo Dyes to Dye-Sensitized Solar Cell Performance. ACS Sustainable Chemistry & Engineering. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 3,5-Diamino-4-phenylazopyrazole

Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for researchers, analytical scientists, and drug development professionals struggling with the notoriously poor solubility of 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is specifically designed for researchers, analytical scientists, and drug development professionals struggling with the notoriously poor solubility of 3,5-diamino-4-phenylazopyrazole (CAS: 3656-02-8) in standard organic solvents.

Unlike generic troubleshooting guides, this document breaks down the specific thermodynamic and intermolecular forces preventing solvation and provides validated, step-by-step protocols to force this compound into solution based on your downstream applications.

Part 1: The Root Cause (Mechanistic Insight)

Why is this compound so difficult to dissolve?

The insolubility of 3,5-diamino-4-phenylazopyrazole is not an accident; it is a direct result of its highly stable crystal lattice. The molecule possesses multiple functional groups that lock it into a rigid solid state through two primary intermolecular forces:

  • Extensive Hydrogen Bonding: The two primary amino (-NH 2​ ) groups at positions 3 and 5, along with the pyrazole ring nitrogen, act as powerful, multivalent hydrogen bond donors and acceptors[1].

  • π−π Stacking: The planar phenyl ring, the azo linkage (-N=N-), and the heteroaromatic pyrazole ring create a large, flat hydrophobic surface area. In the solid state, these aromatic surfaces stack tightly on top of one another, creating immense lattice energy[2].

To successfully dissolve this compound, your solvent system must provide enough thermodynamic energy to simultaneously disrupt both the H-bond network and the π−π stacking interactions.

Quantitative & Qualitative Solubility Profile

Table 1: Solubility Profile of 3,5-Diamino-4-phenylazopyrazole in Various Media

Solvent ClassExamplesSolubility ProfileMechanistic Reason
Non-Polar Organics Hexane, TolueneInsolubleCannot disrupt H-bonds or π−π stacking.
Moderately Polar DCM, Chloroform, EtOAcVery PoorInsufficient H-bond acceptor capacity to break the lattice.
Protic Solvents Methanol, EthanolPoor to ModerateCompetes for H-bonds but provides poor disruption of π -stacking.
Polar Aprotic DMSO, DMF, NMPGoodStrong H-bond acceptors; effectively disrupts the crystal lattice.
Ionic Liquids (ILs) [C 2​ C 1​ Im][EtSO 4​ ]ExcellentIonic insertion completely breaks both H-bonds and π -stacking[3].

Part 2: Experimental Workflows & Solutions

Visualizing the Solubilization Strategy

DecisionTree Start Solubility Issue: 3,5-diamino-4-phenylazopyrazole Q1 What is your downstream application? Start->Q1 Synthesis Chemical Synthesis (e.g., Coupling/Acylation) Q1->Synthesis Analysis Spectroscopy / Analytical Assays Q1->Analysis Extraction Extraction / Material Dyeing Q1->Extraction Solv1 Use Polar Aprotic Solvents (DMSO, DMF) + Mild Heat Synthesis->Solv1 Solv2 Transient Protection (N-Acetylation/Boc) Synthesis->Solv2 Analysis->Solv1 Solv3 Use Ionic Liquids (ILs) or Deep Eutectic Solvents Analysis->Solv3 Extraction->Solv3 Solv4 Supercritical CO2 + Polar Cosolvent (EtOH) Extraction->Solv4

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

Protocol 1: The Ionic Liquid / Deep Eutectic Solvent (DES) Approach

Best for: Spectroscopy, formulation, and green chemistry applications. Ionic liquids and DESs have been proven to enhance the solubility of highly crystalline azo dyes by up to 8,700 times compared to standard aqueous or protic systems by physically inserting between the π -stacked layers[3].

Step-by-Step Methodology:

  • Selection: Choose an imidazolium-based IL such as 1-ethyl-3-methylimidazolium ethylsulfate ([C 2​ C 1​ Im][EtSO 4​ ]) or a DES like Choline Chloride:Urea (1:2 molar ratio).

  • Preparation: Heat the IL/DES to 50°C in a water bath to reduce its inherent viscosity.

  • Dissolution: Slowly add the 3,5-diamino-4-phenylazopyrazole powder to the solvent while stirring at 400 rpm.

  • Equilibration: Sonicate the mixture for 15 minutes. The acoustic cavitation mechanically assists the disruption of π−π aggregates.

  • Validation & Filtration: The solution should transition from a cloudy suspension to a clear, deep-colored liquid. Pass the solution through a 0.2 μm PTFE syringe filter to remove any un-solubilized micro-crystals before UV-Vis or NMR analysis.

Protocol 2: Transient Chemical Masking (Derivatization)

Best for: Multi-step organic synthesis requiring non-polar solvents (e.g., DCM, THF). If you must perform reactions in standard organic solvents, you must temporarily remove the hydrogen-bonding capability of the primary amines. Acetylation or Boc-protection breaks the H-bond network, drastically increasing organic solubility[1].

Step-by-Step Methodology:

  • Protection: Suspend 1.0 eq of the compound in dry pyridine (which acts as both the solvent and the base).

  • Acylation: Add 2.5 equivalents of acetic anhydride (or Boc-anhydride for easier downstream deprotection) dropwise at 0°C under an inert atmosphere.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Self-validation: You will observe the cloudy suspension gradually clear into a homogeneous solution as the H-bond network is destroyed.

  • Workup: Pour the mixture into ice water and extract with DCM. The resulting N,N'-diacetylated intermediate will be highly soluble in DCM, EtOAc, and THF.

  • Deprotection: After your desired downstream reaction, remove the protecting groups using standard acidic (TFA for Boc) or basic (hydrazine for acetyl) conditions.

Protocol 3: Supercritical CO 2​ with Polar Cosolvents

Best for: Industrial extraction, purification, or textile dyeing. Pure supercritical CO 2​ (scCO 2​ ) is non-polar and will not dissolve this compound. However, adding a polar cosolvent bridges the polarity gap, allowing the dye to solubilize while maintaining the high diffusivity of scCO 2​ [4].

Step-by-Step Methodology:

  • Setup: Load the solid compound into a high-pressure extraction vessel.

  • Cosolvent Addition: Introduce 5-10% (v/v) of a polar cosolvent (e.g., absolute ethanol or acetone) into the scCO 2​ stream. The cosolvent acts as a hydrogen-bond acceptor[5].

  • Pressurization: Bring the system to 250 bar and 328 K (55°C).

  • Dynamic Flow: Maintain a flow rate of 0.5 mL/min. The dye will solubilize and elute in the supercritical phase.

Visualizing the Disruption Mechanism

Mechanism Agg Solid State (Rigid Crystal Lattice) Solv Apply Solubilization Trigger (ILs/Heat/Cosolvent) Agg->Solv Disrupt1 H-Bond Interruption (Solvent-NH2 interaction) Solv->Disrupt1 Disrupt2 pi-pi Stacking Disruption (Steric/Ionic insertion) Solv->Disrupt2 Soluble Fully Solubilized Monomeric State Disrupt1->Soluble Disrupt2->Soluble

Mechanistic pathway of crystal lattice disruption leading to full solubilization.

Part 3: Frequently Asked Questions (FAQs)

Q: My compound precipitates when I transfer it from DMSO to a less polar solvent for column chromatography. What should I do? A: This is a classic "solvent crash-out" caused by the rapid re-establishment of intermolecular hydrogen bonds when the highly polar DMSO is diluted. Troubleshooting fix: Instead of liquid loading, use dry loading . Dissolve your sample in a minimal amount of DMSO or DMF, add silica gel (about 3-5 times the mass of your compound), and evaporate the solvent completely under high vacuum (using a lyophilizer or a rotary evaporator with a high-vacuum pump). Load this dry powder onto the top of your column. Use a highly polar eluent system, such as DCM/MeOH (9:1 to 8:2), to keep it moving.

Q: Does heating the solvent help, or will it degrade the azo bond? A: Heating significantly improves solubility by providing the thermodynamic energy required to break the crystal lattice. The azo bond (-N=N-) in 3,5-diamino-4-phenylazopyrazole is thermally stable up to approximately 150-200°C in the absence of strong reducing agents or extreme pH[6]. Heating your solvent (e.g., DMF to 80°C) is perfectly safe and highly recommended for preparing concentrated stock solutions. However, be aware that prolonged exposure to intense light and heat can induce cis-trans photoisomerization of the azo bond, which may affect downstream spectroscopic measurements[7].

Q: I need to test this compound in an aqueous biological assay, but it won't dissolve in water. Can I use a surfactant? A: Yes. Because the compound is highly hydrophobic and crystalline, non-ionic surfactants are highly effective. Surfactants like Tween-80 or Triton X-100 form micelles that encapsulate the hydrophobic phenylazo core while the polyoxyethylene chains interact with water[8]. Troubleshooting fix: First, dissolve the compound in a minimal volume of DMSO (e.g., 10 mM stock). Then, dilute this stock into your aqueous buffer containing 0.1% - 0.5% Tween-80. The DMSO acts as a carrier, and the surfactant prevents the compound from aggregating and crashing out in the aqueous environment.

Q: Why do my NMR spectra in CDCl 3​ look broad or show no peaks, even though I see a faint yellow color in the tube? A: The faint color indicates that only a microscopic fraction of the compound has dissolved, while the rest remains as sub-visible aggregates. In CDCl 3​ , the compound forms strongly hydrogen-bonded oligomers, leading to extreme line broadening and poor signal-to-noise ratios. Troubleshooting fix: Switch your NMR solvent to DMSO- d6​ . The strong hydrogen-bond accepting nature of DMSO will break the aggregates into monomers, yielding sharp, easily interpretable 1 H and 13 C signals.

References

  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review Taylor & Francis 1

  • Screening Ionic Solvents for Enhancing the Solubility of Water-Insoluble Natural Dyes ACS Publications (Industrial & Engineering Chemistry Research) 3

  • Measurement and Correlation of Solubilities of Some Disperse Azo Dyes in Supercritical Carbon Dioxide ACS Publications (Journal of Chemical & Engineering Data) 4

  • Dye Solubility in Supercritical Carbon Dioxide: Effect of Hydrogen Bonding with Cosolvents kiche.or.kr 5

  • Solvent and Temperature Dependencies of the Rates of Thermal Cis-to-Trans Isomerization of Tetra-(ortho)substituted 4-Aminoazobenzenes ACS Publications (The Journal of Physical Chemistry B) 6

  • Toward Fully Photoresponsive Amphiphilic Polymers via Azopyrazole-Functionalized Polyacrylamides NIH (PMC) 7

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions NIH (PMC)8

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations NIH (PMC) 2

Sources

Optimization

optimizing crystallization conditions for 3,5-diamino-4-phenylazopyrazole

Welcome to the Technical Support Center for heterocyclic synthesis and purification. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating high-purity 3,5-diamino-4-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis and purification. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating high-purity 3,5-diamino-4-phenylazopyrazole (CAS: 3656-02-8).

This compound is a highly versatile building block used extensively in the synthesis of biologically active pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c][1,2,4]triazines, and various azo dyes[1]. However, its dual primary amine groups and the central azo linkage create a dense, complex hydrogen-bonding network. This structural feature often leads to frustrating crystallization issues, including liquid-liquid phase separation (oiling out), solvent entrapment, and tautomeric polymorphism.

This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind these behaviors and providing self-validating protocols to ensure your crystallization is successful every time.

Crystallization Optimization Workflow

G A Crude 3,5-diamino- 4-phenylazopyrazole B Dissolution in Hot EtOH (75°C, 1:5 w/v) A->B C Controlled Cooling (0.5°C/min) B->C D Phase Separation (Oiling Out)? C->D E Add DMF Co-solvent & Re-heat to 75°C D->E Yes (Turbid/Liquid) F Nucleation & Crystal Growth D->F No (Solid Particulates) E->C Clear Solution G Vacuum Filtration & Cold EtOH Wash F->G H Validation (MP: 230-232°C, NMR) G->H

Workflow for optimizing 3,5-diamino-4-phenylazopyrazole crystallization.

Troubleshooting FAQs

Q1: Why does my product "oil out" instead of forming discrete crystals upon cooling? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute concentration exceeds its solubility limit at a temperature above the melting point of the solute-solvent mixture. For 3,5-diamino-4-phenylazopyrazole, residual impurities from synthesis (such as unreacted malononitrile or phenylhydrazine) disrupt the highly ordered hydrogen-bonding network required for crystal lattice formation. This depresses the melting point, causing the compound to separate as a dense, amorphous oil rather than nucleating as a solid. Solution: Shift the phase boundary. If oiling occurs in absolute ethanol, reheat the mixture to 75 °C until the oil redissolves, and add a highly polar aprotic co-solvent like DMF (Dimethylformamide) dropwise (up to 20% v/v). DMF disrupts solute-impurity hydrogen bonds, keeping impurities dissolved while allowing the pure pyrazole to nucleate cleanly.

Q2: Can I use acetic acid to recrystallize this compound? It dissolves very well in it. Causality: Absolutely not. While acetic acid is an excellent solvent, 3,5-diamino-4-phenylazopyrazole exhibits a marked increment in the basicity of its amino groups compared to other aminopyrazoles. Refluxing this compound in acetic acid triggers a chemical reaction, resulting in N-acylation to yield 3,5-diacetamido-4-phenylazopyrazole[2]. Solution: To preserve the free diamine functional groups, strictly avoid acidic solvents. Stick to neutral, polar protic solvents like ethanol or methanol[3].

Q3: My NMR shows a mixture of peaks, and the melting point is broad. Am I dealing with tautomers? Causality: Yes. 4-Arylazo-3,5-diaminopyrazoles are subject to azo-hydrazone tautomerism. While the azo form is thermodynamically favored in the solid state, polar protic solvents can stabilize the hydrazone form in solution. If you crash-cool the solution (e.g., plunging the flask directly into an ice bath), you kinetically trap a mixture of both tautomers, leading to a disordered lattice, broad melting points, and complex NMR spectra. Solution: Implement a strict, slow cooling profile (0.5 °C/min). Slow cooling provides the activation energy necessary for the hydrazone molecules to tautomerize back to the thermodynamically stable azo form as they assemble into the crystal lattice.

Quantitative Solvent Parameters

To aid in your experimental design, the following table summarizes the optimized thermodynamic parameters for crystallizing 3,5-diamino-4-phenylazopyrazole based on empirical solubility data.

Solvent SystemSolute:Solvent Ratio (w/v)Saturation Temp (°C)Cooling Rate (°C/min)Expected Yield (%)Crystal Habit
Absolute Ethanol 1:5750.580 - 85Yellow needles
Methanol 1:6600.575 - 80Yellow prisms
DMF / Ethanol (1:4) 1:4801.070 - 75Blocky crystals
Acetic Acid N/ARefluxN/A0 (Chemical Reaction)N/A

Standardized Self-Validating Crystallization Protocol

This step-by-step methodology relies on built-in validation checks to ensure the structural integrity and purity of the final product.

Step 1: Primary Dissolution Suspend 1.0 g of crude 3,5-diamino-4-phenylazopyrazole in 5.0 mL of absolute ethanol in a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Self-Validation Check: Before heating, the suspension should be opaque. If it dissolves instantly at room temperature, your solvent volume is too high, and yield will be severely compromised.

Step 2: Thermal Saturation Heat the suspension to 75 °C under continuous stirring (400 rpm) until complete dissolution is achieved.

  • Self-Validation Check: The solution must transition to a clear, deep yellow-orange liquid. If dark brown particulate matter remains after 15 minutes at 75 °C, these are insoluble polymeric byproducts. Perform a rapid hot filtration through a pre-warmed fritted funnel.

Step 3: Controlled Nucleation (Critical Step) Transfer the flask to a programmable cooling bath. Reduce the temperature from 75 °C to 20 °C at a strict rate of 0.5 °C/min .

  • Causality: This slow rate prevents solvent entrapment and ensures the thermodynamic azo polymorph dominates over the kinetic hydrazone form.

  • Self-Validation Check: Monitor the solution at approximately 55–60 °C. You should observe the onset of turbidity (cloud point) followed by the formation of solid, needle-like particulates. If oil droplets form on the flask walls instead, immediately reheat to 75 °C, add 1.0 mL of DMF, and restart the cooling cycle.

Step 4: Harvesting and Washing Once the system reaches 20 °C, hold the temperature for 1 hour to allow the crystal lattice to fully mature and maximize yield. Filter the yellow crystals under vacuum. Wash the filter cake with 2 x 2 mL of ice-cold ethanol.

  • Causality: The cold wash displaces the impurity-rich mother liquor without re-dissolving the purified product.

Step 5: Drying and Final Validation Dry the crystals in a vacuum oven at 40 °C for 12 hours to remove residual hydrogen-bonded solvent molecules.

  • Self-Validation Check: Determine the melting point. Pure 3,5-diamino-4-phenylazopyrazole will exhibit a sharp melting point at 230-232 °C [4]. A depressed or broad melting range (< 225 °C) indicates incomplete drying (solvate formation) or retained tautomeric mixtures, requiring a secondary recrystallization using the DMF/Ethanol system.

References

  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles.
  • Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles Source: ResearchGate URL
  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines Source: ResearchGate URL
  • Development of a Novel Category of Azo Dyes Based on Coumarin and Metal Complexes...

Sources

Troubleshooting

purification techniques for crude 3,5-diamino-4-phenylazopyrazole

Welcome to the Advanced Technical Support Center for the purification of 3,5-diamino-4-phenylazopyrazole . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of 3,5-diamino-4-phenylazopyrazole . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural lists. Here, we address the mechanistic causality behind each purification step, ensuring that your workflows are deeply understood, reproducible, and self-validating.

Diagnostic Triage & Purification Workflow

Before troubleshooting specific issues, it is critical to understand the holistic purification pipeline. The workflow below outlines the optimal path from crude synthesis to a >99% pure pharmaceutical-grade compound.

PurificationWorkflow Crude Crude 3,5-diamino-4-phenylazopyrazole Wash Aqueous Wash (Remove Hydrazine/Salts) Crude->Wash Recrystallization Recrystallization (Methanol) Wash->Recrystallization QC1 Purity Check (LC-MS / NMR) Recrystallization->QC1 PrepHPLC Preparative HPLC (C18, H2O/MeCN + TFA) QC1->PrepHPLC <98% Purity Pure Pure Compound (>99% Purity) QC1->Pure >98% Purity PrepHPLC->Pure

Workflow for the purification of crude 3,5-diamino-4-phenylazopyrazole.

Expert FAQs & Troubleshooting

Q1: Why does my crude product contain significant unreacted precursors and dark tarry byproducts? Causality: The synthesis of 3,5-diamino-4-phenylazopyrazole typically involves the cyclization of phenylhydrazonomalononitrile with hydrazine hydrate[1]. Incomplete cyclization leaves unreacted precursors in the matrix. Furthermore, the diazonium coupling step is highly pH-dependent. If the pH strays outside the optimal 4–6 range, side reactions occur, leading to poly-azo dyes and dark, tarry degradation products. The amino groups on the pyrazole ring significantly increase the basicity of the compound, making it susceptible to rapid oxidation if exposed to harsh environments during workup[2].

Q2: Why is methanol the preferred solvent for primary recrystallization, and why should I strictly avoid acetic acid? Causality: 3,5-diamino-4-phenylazopyrazole exhibits strong intermolecular hydrogen bonding due to its two primary amino groups and the pyrazole nitrogen. Methanol is optimal because its hydroxyl group effectively disrupts these hydrogen bonds at elevated temperatures (65°C), while providing a steep solubility drop-off upon cooling to 0°C, forcing the target compound to precipitate[2]. Critical Warning: Never use acetic acid for the recrystallization of this compound. Refluxing 3,5-diamino-4-phenylazopyrazole in acetic acid leads to rapid acylation, forming 3,5-diacetamido-4-phenylazopyrazole. This occurs due to a marked increment in the basicity of the amino groups in this specific structural arrangement[2].

Q3: How do I resolve the target compound from structurally similar diaminopyrazole impurities during HPLC? Causality: Because the core structure contains highly basic amino groups, using neutral pH mobile phases will cause severe peak tailing due to secondary interactions with residual silanols on the C18 stationary phase. Adding 0.1% Trifluoroacetic acid (TFA) protonates the amino groups, ensuring sharp peak shapes and increasing the resolution between the target azo-pyrazole and unreacted 3,5-diaminopyrazole precursors[3].

Self-Validating Methodologies

To ensure trustworthiness in your results, every protocol must have built-in validation checks.

Protocol 1: Primary Purification via Methanol Recrystallization
  • Dissolution: Suspend 10 g of crude 3,5-diamino-4-phenylazopyrazole in 50 mL of anhydrous methanol.

  • Heating: Heat the suspension to reflux (65°C) under continuous stirring.

    • Validation Check: The solution should turn a deep, clear yellow-orange. If dark particulate matter remains, it indicates the presence of insoluble poly-azo polymers.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove the aforementioned polymeric impurities.

  • Controlled Cooling: Allow the filtrate to cool to room temperature over 2 hours, then transfer to an ice bath (0–5°C) for 1 hour.

    • Validation Check: The formation of bright yellow to orange needle-like crystals confirms successful nucleation and the absence of the diacetamido byproduct[2].

  • Recovery: Filter the crystals and wash with 10 mL of ice-cold methanol. Dry under vacuum at 40°C for 12 hours to prevent thermal degradation.

Protocol 2: High-Purity Polish via Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve 500 mg of the recrystallized product in 5 mL of DMSO.

    • Validation Check: Complete dissolution without turbidity ensures the column frit will not clog and confirms the removal of highly non-polar polymeric tars.

  • Column Equilibration: Equilibrate a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm) with 90% Mobile Phase A (Water + 0.1% TFA) and 10% Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Gradient Elution: Run the gradient as specified in Table 2. Monitor UV absorbance at 350 nm, which is optimal for the azo linkage[3].

  • Fraction Collection: Collect the major peak eluting around the 60% B mark.

    • Validation Check: The collected fraction should be intensely yellow. A red or brown shift indicates co-elution of an oxidized byproduct.

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the pure compound as a fluffy yellow powder.

Quantitative Data & Solvent Metrics

Table 1: Solvent Selection Matrix for Recrystallization

SolventSolubility (Boiling)Solubility (0°C)Impurity ClearanceRecommendation
Methanol HighLowExcellent (Clears Hydrazine)Primary Choice
Acetic Acid Very HighModeratePoor (Risk of acylation)Avoid (Forms diacetamido derivative)[2]
DMF / Water HighLowModerateSecondary Choice
Hexane InsolubleInsolubleN/AAnti-solvent only

Table 2: Preparative HPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)
0.020.09010
5.020.09010
25.020.04060
30.020.0595
35.020.09010

Mechanistic Degradation Pathways

Understanding how the molecule degrades during aggressive purification attempts is key to preventing yield loss. The azo bond (-N=N-) is susceptible to thermal cleavage, while the highly basic amino groups are prone to oxidation.

Degradation Target 3,5-diamino-4-phenylazopyrazole Thermal Thermal Stress (>80°C in solution) Target->Thermal Oxidation Oxidative Stress (Air exposure) Target->Oxidation AzoCleavage Azo Bond Cleavage (Aniline derivatives) Thermal->AzoCleavage N_Oxidation Amine Oxidation (Tarry byproducts) Oxidation->N_Oxidation

Common degradation pathways of 3,5-diamino-4-phenylazopyrazole during purification.

References

  • PubChem . 3,5-diamino-4-phenylazopyrazole (CID 242623). National Institutes of Health (NIH).[Link]

  • Kumar, V. (2026) . Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. ResearchGate.[Link]

  • Elnagdi, M. H., Kandeel, E. M., & Mohamed, H. (1977) . Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. Zeitschrift für Naturforschung B.[Link]

Sources

Optimization

troubleshooting NMR peak broadening in 3,5-diamino-4-phenylazopyrazole

Technical Support Center: Troubleshooting NMR Peak Broadening in 3,5-Diamino-4-phenylazopyrazole Welcome to the Technical Support Center. When analyzing complex heterocyclic systems like 3,5-diamino-4-phenylazopyrazole,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting NMR Peak Broadening in 3,5-Diamino-4-phenylazopyrazole

Welcome to the Technical Support Center. When analyzing complex heterocyclic systems like 3,5-diamino-4-phenylazopyrazole, researchers frequently encounter severe NMR peak broadening. This phenomenon is rarely due to sample impurity; rather, it is an intrinsic manifestation of the molecule's dynamic chemical environment.

As an application scientist, you must approach this not as a hardware failure, but as a kinetic and thermodynamic puzzle. This guide provides a mechanistic breakdown of these issues and self-validating protocols to resolve them.

Mechanistic Causality of Peak Broadening

3,5-diamino-4-phenylazopyrazole is subject to three primary line-broadening mechanisms:

  • Dynamic Tautomerism : The molecule undergoes both pyrazole annular tautomerism (rapid proton exchange between the N1 and N2 positions) and azo-hydrazone tautomerism. When the rate of interconversion ( kex​ ) is on the same order of magnitude as the NMR timescale (intermediate exchange regime), the distinct signals of the tautomers coalesce into a broad baseline hump.

  • 14 N Quadrupolar Relaxation : The amine (-NH 2​ ) and pyrazole (-NH) protons are directly bonded to Nitrogen-14, a spin I=1 nucleus with a significant quadrupole moment. Rapid quadrupolar relaxation driven by asymmetric electric field gradients partially decouples the 14 N- 1 H scalar interaction, smearing the proton signals.

  • Intermolecular Hydrogen Bonding : The presence of multiple hydrogen bond donors (-NH 2​ , -NH) and acceptors (azo -N=N-, pyrazole nitrogens) leads to concentration-dependent aggregation, altering tumbling rates and transverse relaxation times ( T2​ ).

Diagnostic Workflow

NMR_Workflow Start Observe Broad Peaks in 1H/13C NMR CheckShift Are the broad peaks in the labile region (4-14 ppm)? Start->CheckShift D2O Perform D2O Shake CheckShift->D2O Yes VTNMR Perform VT-NMR (Cooling & Heating) CheckShift->VTNMR No (Carbon/CH) Disappear Peaks Disappear (NH/NH2 Protons) D2O->Disappear Remain Peaks Remain (CH/C Protons) D2O->Remain Disappear->VTNMR Remain->VTNMR Tautomerism Azo-Hydrazone or Annular Tautomerism VTNMR->Tautomerism Peaks split at low T Coalesce at high T Quadrupolar 14N Quadrupolar Relaxation VTNMR->Quadrupolar No splitting at low T Sharpens at high T Aggregation Intermolecular H-Bonding / Aggregation VTNMR->Aggregation Concentration dependent shifts observed

Figure 1: Diagnostic workflow for NMR peak broadening in pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do I observe a single, extremely broad baseline hump instead of distinct -NH 2​ and pyrazole -NH signals? A1: This is a classic hallmark of intermediate chemical exchange driven by tautomerism. In solution, pyrazoles unsubstituted at the N1 position exist as a mixture of rapidly interconverting tautomers[1]. Furthermore, the azo group at the C4 position can participate in azo-hydrazone tautomerism[2]. Because the exchange rate at room temperature is comparable to the frequency difference between the tautomeric states, the NMR spectrometer captures a time-averaged, broadened signal. Causality & Solution: To resolve this, you must alter the exchange rate. Cooling the sample (VT-NMR) slows the exchange ( kex​≪Δν ), freezing out the individual tautomers into distinct, sharp sets of signals. Conversely, heating the sample accelerates the exchange ( kex​≫Δν ), yielding a single, sharp, time-averaged peak.

Q2: My 13 C spectrum shows missing or severely broadened peaks for the pyrazole C3 and C5 carbons, but the phenyl carbons are sharp. Is my compound degrading? A2: No, your compound is intact. This is a regioselective broadening effect caused by annular tautomerism. The rapid proton transfer between N1 and N2 causes the chemical environments of C3 and C5 to average out. If the exchange is in the intermediate regime on the 13 C timescale, these specific carbon signals will broaden into the baseline and appear "missing"[1]. The phenyl ring carbons are structurally distant from the exchange site and remain unaffected.

Q3: The -NH 2​ protons are still broad even at low temperatures where tautomerism is frozen. What is the root cause? A3: This residual broadening is caused by 14 N quadrupolar relaxation. Nitrogen-14 has a nuclear quadrupole moment that interacts with the local electric field gradient. This interaction provides a highly efficient relaxation pathway, which partially averages the 14 N- 1 H scalar coupling ( 1JNH​ )[3]. Causality & Solution: Because the quadrupolar relaxation rate depends on molecular tumbling and solvent viscosity, switching to a solvent with a higher donor number (which alters the electric field gradient) or increasing the temperature (which increases the tumbling rate and sharpens the quadrupolar-broadened peak) can resolve this.

Q4: How can I verify which broad peaks belong to exchangeable protons versus the aromatic backbone? A4: You must perform a deuterium exchange experiment. Labile protons (such as those on amines and pyrazole rings) readily exchange with deuterium from D 2​ O, rendering them invisible in 1 H NMR[4].

Quantitative Data Summaries

Table 1: Kinetic Regimes of NMR Exchange and Expected Spectral Features

Exchange RegimeRate Condition ( kex​ vs Δν ) 1 H NMR Appearance 13 C NMR Appearance (C3/C5)
Slow Exchange (Low Temp) kex​≪Δν Two distinct, sharp sets of signalsTwo distinct, sharp peaks
Intermediate Exchange (RT) kex​≈Δν Broad, featureless humpsBroadened into baseline (often "missing")
Fast Exchange (High Temp) kex​≫Δν Single, sharp, time-averaged peakSingle, sharp, time-averaged peak

Table 2: Solvent Effects on 3,5-Diamino-4-phenylazopyrazole NMR Spectra

SolventH-Bonding CapabilityEffect on TautomerismEffect on 14 N Quadrupolar Broadening
CDCl 3​ Non-polar, non-competingPromotes intramolecular H-bonding; favors azo formSevere broadening due to slow molecular tumbling
DMSO-d 6​ Strong H-bond acceptorDisrupts inter/intramolecular H-bonds; intermediate exchangeModerate sharpening due to altered field gradient
CD 3​ OD Protic, H-bond donor/acceptorRapid proton exchangeLabile proton signals disappear entirely

Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Resolving Tautomeric Mixtures

Purpose: To modulate the tautomeric exchange rate and validate whether peak broadening is due to dynamic chemical processes. This system is self-validating: if broadening is due to tautomerism, the peaks must split at low temperatures and sharpen at high temperatures.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of 3,5-diamino-4-phenylazopyrazole in 0.6 mL of anhydrous DMSO-d 6​ . (DMSO-d 6​ provides a wide liquid temperature range from 20 °C to 150 °C).

  • Baseline Acquisition: Acquire a standard 1D 1 H and 13 C spectrum at 298 K (25 °C). Note the line widths of the C3/C5 carbons and the -NH/-NH 2​ protons.

  • High-Temperature Coalescence:

    • Gradually increase the probe temperature to 353 K (80 °C) in 10 K increments.

    • Allow the sample to equilibrate for 5 minutes at each step to ensure thermal homogeneity.

    • Acquire a 1 H spectrum at each step. Observe the broad signals coalescing into sharp, time-averaged peaks.

  • Low-Temperature Decoalescence (Optional): If a solvent with a lower freezing point is used (e.g., DMF-d 7​ ), cool the sample to 233 K (-40 °C) to observe the splitting of the broad peak into distinct signals representing the individual azo and hydrazone tautomers.

  • Validation: Return the probe to 298 K and re-acquire the spectrum. The spectrum must match the initial baseline acquisition, proving that the changes were due to reversible thermodynamics, not thermal degradation.

Protocol 2: D 2​ O Exchange for Labile Proton Identification

Purpose: To unambiguously assign broad signals in the 4-14 ppm range to exchangeable heteroatom-bound protons (-NH 2​ , -NH) rather than aromatic C-H protons.

Step-by-Step Methodology:

  • Initial Acquisition: Acquire a standard 1D 1 H NMR spectrum of the compound in CDCl 3​ or DMSO-d 6​ . Integrate all peaks.

  • Deuterium Addition: Remove the NMR tube from the spectrometer. Add exactly 1 drop (approx. 10-20 µL) of 99.9% D 2​ O to the tube.

  • Agitation: Cap the tube tightly and shake vigorously for 1 to 2 minutes. This physical agitation is critical to ensure the biphasic mixture (if using CDCl 3​ ) interacts sufficiently to facilitate proton-deuterium exchange.

  • Re-Acquisition: Place the sample back into the spectrometer, re-shim (as the lock level and homogeneity will have changed), and acquire a new 1 H spectrum.

  • Validation: Overlay the pre- and post-D 2​ O spectra. The broad signals corresponding to the C3/C5 -NH 2​ groups and the pyrazole N-H will disappear or significantly diminish. A new signal corresponding to HOD will appear around 4.8 ppm (in CDCl 3​ ) or 3.3 ppm (in DMSO-d 6​ ).

References[1] Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem. https://benchchem.com[4] Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. ResearchGate. https://researchgate.net[2] Tautomerism in azo dyes: Border cases of azo and hydrazo tautomers as possible NMR reference compounds. FOLIA - Fribourg Open Library and Archive. https://unifr.ch[3] Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. ACS Organic & Inorganic Au.https://pubs.acs.org

Sources

Troubleshooting

Technical Support Center: Optimizing 3,5-Diamino-4-phenylazopyrazole Diazotization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing low yields and complex purification pipelines when working with heteroaromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing low yields and complex purification pipelines when working with heteroaromatic amines. The diazotization of 3,5-diamino-4-phenylazopyrazole presents a unique synthetic challenge: it possesses two competing amino groups, an azo linkage sensitive to harsh conditions, and a pyrazole core prone to side reactions[1].

This guide is designed to move beyond basic recipes. Here, we deconstruct the causality behind byproduct formation and provide self-validating, field-proven methodologies to ensure high-fidelity synthesis.

Mechanistic Overview of Byproduct Formation

Before troubleshooting, it is critical to understand the competing pathways in your reaction vessel. The instability of heteroaromatic diazonium salts means they can rapidly convert into carbocations or undergo nucleophilic attack if conditions are not strictly controlled[2].

G A 3,5-Diamino-4-phenylazopyrazole C Diazonium Intermediate A->C + B (< 5°C) B Nitrosating Agent (NaNO2/H+ or TBN) D Target Coupled Product C->D + Coupling Reagent E Triazene Byproduct (Self-Coupling) C->E + Unreacted Amine (Low Acid) F Hydrolysis Byproduct (Hydroxypyrazole) C->F + H2O (High Temp)

Mechanistic pathway of diazotization and common byproduct formation.

Troubleshooting FAQs

Q: Why am I observing significant triazene formation (self-coupling) during diazotization? A: Triazenes form when the highly electrophilic diazonium intermediate reacts with unprotonated, unreacted starting amine. In 3,5-diamino-4-phenylazopyrazole, the basicity of the two amino groups differs. If the acid concentration is insufficient, the less basic amino group remains unprotonated and acts as a nucleophile. The Fix: Ensure a high molar excess of strong mineral acid (e.g., 3–4 equivalents of HCl or H₂SO₄ per amino group). This protonates all free amines, rendering them non-nucleophilic, and pushes the equilibrium toward the stable diazonium salt.

Q: My LC-MS shows a mass corresponding to a hydroxylated byproduct (-N₂ + OH). How do I prevent this? A: This is a hydrolysis byproduct (a hydroxypyrazole derivative). It occurs when water outcompetes your intended coupling partner. Heteroaromatic diazonium salts are notoriously unstable and can spontaneously extrude nitrogen gas to form a highly reactive aryl cation, which is immediately trapped by water[2]. The Fix: Maintain the reaction temperature strictly between 0 °C and 5 °C. If the substrate is highly prone to hydrolysis, abandon aqueous conditions entirely. Switch to a non-aqueous diazotization using tert-butyl nitrite (TBN) in an organic solvent like acetonitrile. TBN is a mild, non-explosive nitrosating agent that completely eliminates water from the reaction matrix[3].

Q: How can I prevent over-reaction (bis-diazotization) and selectively diazotize just one amino group? A: While the amino groups at the 3- and 5-positions have different steric and electronic profiles, over-diazotization is common if the nitrosating agent is locally concentrated. The Fix: Use strict stoichiometric control (1.0 to 1.05 equivalents of NaNO₂). Add the nitrosating agent dropwise via a syringe pump to prevent localized concentration spikes. For scale-up, continuous flow microreactors provide the precise mixing and ultra-short residence times (13–16 seconds) required to trap the mono-diazotized intermediate before the second amine can react[4].

G Start Identify Major Byproduct Triazene Triazene (Self-Coupling) Start->Triazene Hydrolysis Hydroxyl-pyrazole (Hydrolysis) Start->Hydrolysis Incomplete Bis-diazotization (Over-reaction) Start->Incomplete Sol1 Increase Acid Conc. (Protonate all amines) Triazene->Sol1 Sol2 Switch to TBN in Organic Solvent Hydrolysis->Sol2 Sol3 Strict Stoichiometry & Flow Chemistry Incomplete->Sol3

Decision tree for troubleshooting diazotization byproducts.

Quantitative Data: Method Comparison

The following table summarizes the expected byproduct profiles based on the chosen diazotization methodology. Transitioning from standard aqueous to optimized or non-aqueous conditions drastically improves the yield of the target coupled product.

Diazotization MethodReagent SystemTemperatureTriazene Byproduct (%)Hydrolysis Byproduct (%)Target Yield (%)
Standard Aqueous NaNO₂ / 1.5 eq HCl5–10 °C15–20%10–15%60–65%
Optimized Aqueous NaNO₂ / 4.0 eq HCl0–2 °C< 2%5–8%85–90%
Non-Aqueous (TBN) TBN / Acetonitrile0 °C< 1%Not Detected> 92%
Continuous Flow NaNO₂ / H₂SO₄4–9 °C< 1%< 2%~ 90%
Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: Optimized Aqueous Diazotization (Minimizing Triazene)

Use this protocol when aqueous coupling is required, focusing on high acid concentration to prevent self-coupling.

  • Amine Dissolution & Protonation: Suspend 3,5-diamino-4-phenylazopyrazole (1.0 eq) in a mixture of distilled water and concentrated HCl (4.0 eq).

    • Causality: High acid concentration ensures both amino groups are fully protonated, preventing them from acting as nucleophiles.

    • Validation Check: The suspension must transition to a completely clear or homogeneous solution. If particulates remain, the amine is not fully protonated. Add HCl in 0.5 eq increments until clear.

  • Cooling: Chill the acidic solution to 0–2 °C using an ice-salt bath.

  • Nitrosation: Dissolve NaNO₂ (1.05 eq) in a minimal volume of water. Add this solution dropwise via a syringe pump over 30 minutes, keeping the internal temperature strictly below 5 °C.

  • Validation of Excess: Wait 5 minutes after the addition is complete, then spot the reaction mixture on starch-iodide paper.

    • Validation Check: An immediate blue-black color confirms a slight excess of nitrous acid, verifying complete conversion of the starting material. If the paper remains white, add NaNO₂ in 0.05 eq increments until a positive test is achieved.

  • Quenching: Add solid sulfamic acid to the mixture to destroy unreacted nitrous acid prior to the coupling step.

    • Validation Check: The cessation of effervescence (N₂ gas evolution) indicates complete quenching.

Protocol B: Non-Aqueous Diazotization with TBN (Eliminating Hydrolysis)

Use this protocol when the diazonium intermediate is highly prone to hydrolysis, or when scaling up requires a higher safety profile[3].

  • Solvent Preparation: Dissolve 3,5-diamino-4-phenylazopyrazole (1.0 eq) in anhydrous acetonitrile under an inert nitrogen atmosphere.

  • Reagent Addition: Add tert-butyl nitrite (TBN) (1.1 eq) dropwise at 0 °C.

    • Causality: TBN acts as an organic-soluble nitrosating agent. The bulky tert-butoxide leaving group prevents nucleophilic attack on the diazonium intermediate, and the absolute absence of water completely eliminates phenol-derivative byproducts.

  • Reaction Progression: Stir the mixture for 1 hour at 0 °C.

    • Validation Check: Perform a TLC (DCM:MeOH 9:1). The complete disappearance of the starting material spot validates the formation of the diazonium salt. Warning: The diazonium salt may precipitate. Do not isolate it dry due to energetic hazards.

  • In-situ Coupling: Proceed immediately to add your coupling partner (e.g., active methylene reagent) directly to the organic mixture.

References
  • Title: Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles.
  • Source: nih.
  • Source: organic-chemistry.
  • Source: researchgate.

Sources

Optimization

Technical Support Center: Ensuring the Stability of 3,5-diamino-4-phenylazopyrazole

Welcome to the technical support center for 3,5-diamino-4-phenylazopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,5-diamino-4-phenylazopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. By understanding the inherent stability of this molecule and its potential degradation pathways, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the stability and storage of 3,5-diamino-4-phenylazopyrazole.

Q1: What are the primary factors that can cause the degradation of 3,5-diamino-4-phenylazopyrazole?

A1: The degradation of 3,5-diamino-4-phenylazopyrazole is primarily influenced by four key factors: light, temperature, pH, and atmospheric oxygen. Azo compounds, in general, are known to be sensitive to light, which can induce photodegradation.[1][2][3] Elevated temperatures can lead to thermal decomposition, often involving the cleavage of the azo bond.[1] The hydrolytic stability of both the azo and pyrazole moieties is pH-dependent, with potential for degradation under acidic or basic conditions.[1][4][5] Furthermore, the compound can be susceptible to oxidation, a common degradation pathway for azo compounds.[1][5][6][7]

Q2: What is the ideal storage temperature for 3,5-diamino-4-phenylazopyrazole?

A2: For long-term stability, it is recommended to store 3,5-diamino-4-phenylazopyrazole in a cool to cold environment. A temperature range of 2-8°C (refrigerated) is generally suitable for short to medium-term storage. For long-term storage, freezing at -20°C is advisable to minimize thermal degradation.[5]

Q3: How should I protect the compound from light?

A3: To prevent photodegradation, 3,5-diamino-4-phenylazopyrazole should always be stored in a light-protected container. Amber glass vials are a good option. Alternatively, you can wrap standard clear glass vials in aluminum foil. It is also best practice to store the container in a dark place, such as a cabinet or drawer.[1][5]

Q4: Is it necessary to store 3,5-diamino-4-phenylazopyrazole under an inert atmosphere?

A4: Yes, to prevent oxidative degradation, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen.[1][5] After dispensing the compound, the container should be flushed with an inert gas before sealing.

Q5: What are the signs of degradation I should look for?

A5: Visual signs of degradation can include a change in color of the solid compound or a discoloration of its solutions. The appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an High-Performance Liquid Chromatography (HPLC) chromatogram are also indicative of degradation. A decrease in the compound's expected biological activity or potency is another key indicator.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the storage and use of 3,5-diamino-4-phenylazopyrazole.

Problem 1: The solid compound has changed color (e.g., darkened or turned brownish).
  • Possible Cause: This is often a sign of oxidation.[5] Exposure to atmospheric oxygen, potentially accelerated by light or elevated temperatures, can lead to the formation of colored degradation products.

  • Solution:

    • Assess Purity: Analyze a small sample of the discolored material using a suitable analytical method like HPLC to determine the extent of degradation.

    • Improve Storage Conditions: If the degradation is minimal, immediately transfer the remaining compound to a clean, dry container. Flush the container with an inert gas (argon or nitrogen) before sealing tightly. Store the container in a dark, refrigerated (2-8°C) or frozen (-20°C) location.

    • Consider Purification: If the degradation is significant, purification by recrystallization or column chromatography may be necessary before use.

    • Future Prevention: Always handle the compound under an inert atmosphere as much as possible. Use a glove box or glove bag for dispensing if the compound is particularly sensitive.

Problem 2: I'm observing unexpected peaks in my HPLC analysis of a freshly prepared solution.
  • Possible Cause 1: Degradation during storage. Even under recommended conditions, very slow degradation can occur over extended periods.

  • Solution 1:

    • Verify Storage History: Confirm that the compound has been stored correctly (cold, dark, inert atmosphere).

    • Run a Standard: If possible, analyze a freshly opened or newly synthesized batch of the compound to compare chromatograms.

  • Possible Cause 2: Degradation in solution. The compound may be unstable in the chosen solvent or at the solution's pH.

  • Solution 2:

    • Solvent Selection: Ensure the solvent is of high purity and free of contaminants that could promote degradation (e.g., peroxides in ethers).

    • pH Control: If the solvent is aqueous or protic, the pH can significantly impact stability. Azo and pyrazole compounds can be susceptible to both acid and base-catalyzed hydrolysis.[1][4][5] Consider preparing solutions in a buffered system at a neutral pH if compatible with your experiment.

    • Fresh Solutions: Prepare solutions immediately before use and avoid storing them for extended periods. If storage is necessary, keep them at low temperatures and protected from light.

Problem 3: The biological activity of my compound is lower than expected.
  • Possible Cause: This is a strong indicator of degradation, as the breakdown products are unlikely to have the same biological activity.

  • Solution:

    • Purity Check: Immediately assess the purity of both the solid compound and any stock solutions using HPLC.

    • Review Handling Procedures: Carefully review all handling and storage procedures to identify any potential exposure to light, heat, oxygen, or incompatible substances.

    • Source a New Batch: If significant degradation is confirmed, it is best to use a new, pure batch of the compound for your experiments to ensure data reliability.

Visualizing Degradation and Troubleshooting

To better understand the factors leading to degradation and the steps to mitigate them, the following workflow can be referenced.

cluster_observe Observation of Degradation cluster_troubleshoot Troubleshooting cluster_solution Corrective Actions cluster_outcome Outcome Observe Degradation Observed (e.g., color change, new HPLC peaks, low activity) Identify Identify Potential Cause Observe->Identify Oxidation Oxidation (Exposure to Air) Identify->Oxidation Photo Photodegradation (Exposure to Light) Identify->Photo Thermal Thermal Degradation (High Temperature) Identify->Thermal Hydrolysis Hydrolysis (Incorrect pH/Moisture) Identify->Hydrolysis Inert Store under Inert Gas (e.g., Argon, Nitrogen) Oxidation->Inert Dark Store in Dark (Amber Vials) Photo->Dark Cold Store at Low Temp (2-8°C or -20°C) Thermal->Cold Dry Store in Dry Environment (Desiccator if needed) Hydrolysis->Dry Stable Stable Compound Inert->Stable Dark->Stable Cold->Stable Dry->Stable

Caption: Troubleshooting workflow for 3,5-diamino-4-phenylazopyrazole degradation.

Potential Degradation Pathways

Understanding the potential chemical transformations that 3,5-diamino-4-phenylazopyrazole can undergo is crucial for troubleshooting. While specific degradation products under all conditions have not been fully elucidated in the literature, we can infer likely pathways based on the chemistry of related compounds.

cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Parent 3,5-diamino-4-phenylazopyrazole Oxidation Oxidative Cleavage (e.g., N-oxides, cleavage of azo bond) Parent->Oxidation O2, light, heat Hydrolysis Hydrolysis (e.g., under acidic conditions) Parent->Hydrolysis H+/H2O Photodegradation Photodegradation (e.g., cis-trans isomerization, cleavage) Parent->Photodegradation UV/Vis Light Acetylation Reaction with Acetic Acid (if present as impurity/solvent) Parent->Acetylation CH3COOH Oxidized_Products Amines, Phenols, etc. Oxidation->Oxidized_Products Hydrolyzed_Products Potentially cleaved products Hydrolysis->Hydrolyzed_Products Photo_Products Isomers, Cleavage Fragments Photodegradation->Photo_Products Acetylated_Product 3,5-diacetamido-4-phenylazopyrazole Acetylation->Acetylated_Product

Caption: Potential degradation pathways of 3,5-diamino-4-phenylazopyrazole.

One specific reaction to be aware of is the potential for acetylation if the compound is exposed to acetic acid, which might be used as a solvent or be present as an impurity. Refluxing 3,5-diamino-4-phenylazopyrazole in acetic acid has been shown to yield 3,5-diacetamido-4-phenylazopyrazole.[6]

Recommended Storage Conditions Summary

For optimal stability, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Minimizes thermal degradation.[1][5]
Light Protect from light (amber vials, store in dark)Prevents photodegradation.[1][5]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation.[1][5]
Moisture Store in a tightly sealed container in a dry environmentMinimizes hydrolysis.[1][5]
pH (in solution) Maintain neutral pH where possibleAvoids acid or base-catalyzed hydrolysis.[1][4][5]

Experimental Protocol: Purity Assessment by HPLC

To quantitatively assess the purity of 3,5-diamino-4-phenylazopyrazole and detect any degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. While a specific validated method for this exact molecule may need to be developed and optimized in your lab, the following provides a general starting point based on methods for similar compounds.[8]

Objective: To develop a reverse-phase HPLC method for the purity analysis of 3,5-diamino-4-phenylazopyrazole.

Materials:

  • 3,5-diamino-4-phenylazopyrazole sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of a reference standard of 3,5-diamino-4-phenylazopyrazole.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to make a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Sample Solution Preparation:

    • Prepare sample solutions at the same concentration as the standard solution.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal wavelength using a PDA detector; start with 254 nm or the compound's λmax.

    • Column Temperature: 25°C

    • Gradient Elution (Example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Analysis:

    • Inject a blank (mobile phase), followed by the standard solution, and then the sample solutions.

    • Analyze the resulting chromatograms for the retention time of the main peak and the presence of any additional peaks, which may correspond to impurities or degradation products.

    • The purity can be calculated based on the peak area percentage.

Method Validation: For routine use, this method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[9] This would involve forced degradation studies to demonstrate that the method can separate the parent compound from its degradation products.[10][11]

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. (n.d.).
  • Studies on 3,5-Diamino Pyrazoles: Chemical Behavior of 4-Phenylazo-3,5-diaminopyrazoles. (1977).
  • Modeling the Oxidative Degradation of Azo Dyes: A Density Functional Theory Study. (2003). The Journal of Physical Chemistry A, 107(25), 5045-5053.
  • Stability and Storage of Deuterated Azo Compounds: A Technical Guide - Benchchem. (n.d.).
  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (n.d.).
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC. (n.d.).
  • Substituent effects in N-acetylated phenylazopyrazole photoswitches. (2025). Beilstein Journal of Organic Chemistry, 21, 830-838.
  • Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research, 8(6), 954-961.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(3).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. (2018).
  • Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC. (n.d.).

Sources

Troubleshooting

optimizing reaction conditions for 3,5-diamino-4-phenylazopyrazole metal complexes

Welcome to the Technical Support Center for the synthesis and optimization of 3,5-diamino-4-phenylazopyrazole metal complexes . This class of azo-dye ligands is highly valued in coordination chemistry for its potent bide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3,5-diamino-4-phenylazopyrazole metal complexes . This class of azo-dye ligands is highly valued in coordination chemistry for its potent bidentate and tridentate chelating capabilities, yielding complexes with significant antimicrobial, anticancer, and anti-corrosion properties.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, high-purity complexation.

Reaction & Complexation Workflow

ComplexationPathway A Aniline Diazotization (0-5°C, NaNO2/HCl) B Coupling w/ Malononitrile (pH 7, 0°C) A->B Diazonium Salt C Cyclization w/ Hydrazine (Reflux, EtOH) B->C Hydrazone Intermediate D 3,5-Diamino-4-phenylazopyrazole (Ligand) C->D Purified Ligand F pH Adjustment (6.0-8.0) Deprotonation of Amino/Azo D->F E Metal Salt Addition (Cu, Co, Ni, Zn) E->F Ethanolic Solution G Coordination Complex (1:1 or 1:2 M:L) F->G Reflux 2-3h, Precipitate

Workflow for the synthesis and metal complexation of 3,5-diamino-4-phenylazopyrazole.

Section 1: Ligand Synthesis & Pre-Complexation Troubleshooting

Q: Why am I observing a low yield or a tar-like byproduct during the synthesis of the 3,5-diamino-4-phenylazopyrazole ligand? A: The synthesis relies on the diazotization of aniline and subsequent coupling with malononitrile, followed by cyclization with hydrazine hydrate[1]. A tar-like byproduct indicates the thermal decomposition of the diazonium salt intermediate. Causality: Diazonium salts are highly unstable and will spontaneously release nitrogen gas if the reaction temperature exceeds 5 °C, leading to phenol formation and rapid polymerization. Ensure strict temperature control (0–5 °C) using an ice-salt bath during the initial diazotization and the malononitrile coupling phase.

Q: Can the ligand form complexes with non-metallic electron acceptors in the reaction environment? A: Yes, and this is a common source of complexation failure. It is critical to ensure your reaction environment is free of strong organic electron acceptors. 3,5-diamino-4-arylazopyrazoles are known to2[2]. If your glassware or solvent contains traces of such oxidants, the ligand will preferentially form a CT complex rather than coordinating with your target transition metal ion.

Section 2: Metal Complexation Optimization

Q: How does pH influence the coordination of the metal center to the ligand? A: 3,5-diamino-4-phenylazopyrazole coordinates primarily through the3[3]. This coordination relies heavily on an acid-base equilibrium. Causality: If the pH is too low (< 5.0), the lone pairs on the amino nitrogens become protonated (-NH₃⁺), stripping them of their nucleophilicity and preventing dative bond formation with the metal. Conversely, if the pH is too high (> 8.5), the metal ions will preferentially react with hydroxide ions in the solvent, precipitating as metal hydroxides rather than forming the desired coordination complex. Maintaining a strictly optimized pH (typically 6.0–8.0) is essential.

Q: Why does my complex precipitate as an amorphous powder instead of a crystalline solid? A: Amorphous precipitation is driven by supersaturation and excessively rapid complexation kinetics. When the metal salt and ligand are mixed too quickly at high concentrations, the coordinate bonds form chaotically, trapping solvent molecules and preventing the orderly stacking required for crystallization. Solution: Utilize a slow-addition method (adding the metal dropwise over 30 minutes) and maintain the solution at a gentle reflux to provide the thermodynamic energy necessary for the molecules to arrange into a stable crystalline lattice.

Section 3: Structural Characterization & Validation

Q: How can I confirm the stoichiometry of the resulting metal complex? A: Conductometric titration is a highly reliable, self-validating method for determining stoichiometry. As you titrate the metal ion solution into the ligand solution, the electrical conductivity changes due to the sequestration of mobile ions into the bulky, less mobile coordination complex. Plotting conductivity versus the molar ratio will reveal sharp inflection points precisely at the stoichiometric ratios (typically 1:1 or 1:2 M:L)[3].

Quantitative Optimization Parameters for Common Transition Metals
Metal IonOptimal pH RangePreferred Stoichiometry (M:L)Primary Coordination SitesObserved Geometry
Cu(II) 6.5 – 7.51:1, 1:2Azo N, Exocyclic Amino NSquare Planar / Distorted Octahedral
Co(II) 7.0 – 8.01:2Azo N, Exocyclic Amino NOctahedral
Ni(II) 7.0 – 8.01:1, 1:2Azo N, Exocyclic Amino NOctahedral
Zn(II) 6.0 – 7.01:1Azo N, Exocyclic Amino NTetrahedral

Step-by-Step Methodology: Standardized Protocol for Cu(II) Complexation

This protocol is designed as a self-validating system ; each step contains an observable checkpoint to verify the chemical state before proceeding.

Step 1: Ligand Preparation

  • Action: Dissolve 2.0 mmol of purified 3,5-diamino-4-phenylazopyrazole in 20 mL of absolute ethanol.

  • Validation Checkpoint: The solution must be completely clear and intensely colored. If the solution is cloudy, unreacted starting materials are present. Filter through a 0.22 µm PTFE membrane before proceeding.

Step 2: Metal Precursor Preparation

  • Action: Dissolve 1.0 mmol of Copper(II) nitrate hexahydrate ( Cu(NO3​)2​⋅6H2​O ) in 10 mL of absolute ethanol (targeting a 1:2 M:L ratio).

  • Validation Checkpoint: Ensure complete dissolution to yield a clear, pale blue solution.

Step 3: pH Adjustment & Mixing

  • Action: Adjust the ligand solution to pH ~7.0 using ethanolic ammonia. Begin continuous magnetic stirring at 60 °C. Add the Cu(II) solution dropwise over 20 minutes.

  • Causality: The pH adjustment deprotonates the exocyclic -NH₂ groups, activating their lone pairs for nucleophilic attack. Dropwise addition prevents localized supersaturation.

  • Validation Checkpoint: An immediate deepening/shift in color (often to a dark brown/greenish hue) upon the first few drops indicates successful initial coordinate bond formation.

Step 4: Reflux & Complexation

  • Action: Reflux the mixture at 75 °C for 2 to 3 hours.

  • Causality: Heating overcomes the activation energy barrier required to displace solvent molecules (ethanol/water) from the copper's primary coordination sphere, allowing the bidentate ligand to bind permanently.

  • Validation Checkpoint: Spot the mixture on a silica TLC plate alongside the pure ligand. The disappearance of the free ligand spot confirms reaction completion.

Step 5: Isolation & Purification

  • Action: Cool the mixture gradually to room temperature, then place in an ice bath for 30 minutes. Filter the precipitated complex under a vacuum. Wash sequentially with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Validation Checkpoint: The final ether wash should run completely clear. If it is tinted, free ligand or unreacted organic impurities are still being washed away; repeat the ether wash. Dry the final solid in a vacuum desiccator over anhydrous CaCl2​ .

References

  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review.
  • Development of a Novel Category of Azo Dyes Based on Coumarin and Metal Complexes for Potential Applications as an Acid–Base Titration Indicator and a Carbon Steel Corrosion Inhibitor in Acidic Conditions.
  • Thiosemicarbazides, Potent Reagents for Synthesis of Some New 1,4-Diphenylbenzo[g]quinoxaline-5,10-dione Based Heterocycles.

Sources

Reference Data & Comparative Studies

Validation

comparing 3,5-diamino-4-phenylazopyrazole with traditional azo dyes

The Paradigm Shift in Azo Chemistry: A Comprehensive Comparison of 3,5-Diamino-4-phenylazopyrazole vs. Traditional Azo Dyes As a Senior Application Scientist in early-stage drug discovery and materials science, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in Azo Chemistry: A Comprehensive Comparison of 3,5-Diamino-4-phenylazopyrazole vs. Traditional Azo Dyes

As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently evaluate the transition of chemical scaffolds from traditional industrial applications to advanced pharmacological utilities. For decades, traditional azo dyes have dominated the textile and colorant industries. However, their well-documented toxicity and lack of functional versatility have driven researchers toward heterocyclic azo frameworks.

This guide objectively compares traditional linear azo dyes with 3,5-diamino-4-phenylazopyrazole , a highly functionalized heterocyclic azo compound. By analyzing their structural causality, biological performance, and synthesis workflows, we can understand why pyrazole-based azo compounds are becoming indispensable in modern drug development.

Mechanistic & Structural Divergence

Traditional Azo Dyes (e.g., Congo Red, Sudan Dyes): Traditional azo dyes rely on a simple diaryl azo linkage (Ar–N=N–Ar). While this extended conjugation provides excellent tinctorial strength, it is a massive liability in biological systems. The linear azo bond is highly susceptible to reductive cleavage by azoreductase enzymes present in the human liver and gut microbiome. This cleavage yields free aromatic amines (such as benzidine derivatives), which are notoriously mutagenic and carcinogenic[1].

3,5-Diamino-4-phenylazopyrazole: In stark contrast, 3,5-diamino-4-phenylazopyrazole integrates the azo linkage directly into a nitrogen-rich pyrazole heterocycle. The causality behind its superior profile lies in the "push-pull" electron system. The electron-donating diamino groups on the pyrazole ring increase the electron density of the core, facilitating strong intramolecular hydrogen bonding and resonance stabilization[2]. This structural rigidity sterically hinders azoreductase access, preventing toxic cleavage. Furthermore, the diamino-pyrazole core acts as a highly versatile pharmacophore, serving as a direct precursor for synthesizing bioactive pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines[3].

G cluster_trad Traditional Azo Dyes cluster_pyra 3,5-Diamino-4-phenylazopyrazole T_Azo Traditional Azo Dye (Linear Diaryl) Enzyme Azoreductase Cleavage T_Azo->Enzyme T_Metabolite Toxic Aromatic Amines (Mutagenic) Enzyme->T_Metabolite P_Azo 3,5-Diamino-4-phenylazopyrazole (Heterocyclic Core) P_Deriv Stable Scaffold & Pharmacophore P_Azo->P_Deriv P_Target Target: COX-2 & MAO Enzymes P_Deriv->P_Target

Metabolic and functional divergence of traditional azo dyes versus 3,5-diamino-4-phenylazopyrazole.

Performance and Pharmacological Comparison

The integration of the pyrazole ring fundamentally shifts the compound's utility from a simple colorant to a potent biological modulator. Recent pharmacological evaluations have demonstrated that derivatives of 3,5-diamino-4-phenylazopyrazole exhibit significant cyclooxygenase-2 (COX-2) inhibition, Monoamine Oxidase (MAO) inhibition, and cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells)[3][4].

Table 1: Physicochemical and Biological Comparison

ParameterTraditional Azo Dyes3,5-Diamino-4-phenylazopyrazole
Structural Core Linear diaryl azo linkageHeterocyclic pyrazole-azo scaffold
Enzymatic Stability Low; highly susceptible to azoreductaseHigh; resonance-stabilized
Toxicity Profile High ecotoxicity; yields mutagenic amines[1]Low cytotoxicity; biocompatible
Biological Targets Non-specific / Toxic off-target effectsCOX-2, MAO isoenzymes, Cancer cell lines[3][4]
Primary Utility Textiles, industrial colorantsDrug discovery, advanced functional dyes

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint.

Protocol 1: Synthesis of 3,5-Diamino-4-phenylazopyrazole

This three-step workflow utilizes a cycloaddition strategy to build the pyrazole ring around the azo bond[2][4].

  • Diazotization: Dissolve aniline (10 mmol) in 3M HCl and cool to 0–5°C. Slowly add an aqueous solution of sodium nitrite ( NaNO2​ ).

    • Causality: Maintaining the temperature strictly below 5°C is critical; it prevents the thermodynamic degradation of the highly unstable benzenediazonium chloride intermediate into phenol and nitrogen gas.

  • Active Methylene Coupling: Add the cold diazonium salt dropwise to a solution of malononitrile buffered with sodium acetate.

    • Causality: Sodium acetate maintains a weakly acidic pH, optimizing the electrophilic attack of the diazonium ion on the active methylene group of malononitrile, yielding the intermediate phenylhydrazonopropanedinitrile.

  • Cycloaddition: Reflux the intermediate with hydrazine hydrate in ethanol for 3–5 hours.

    • Causality: Hydrazine acts as a bis-nucleophile. It attacks the nitrile carbon and subsequently cyclizes, forming the 3,5-diamino-pyrazole ring.

  • Self-Validation (TLC & Recrystallization): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) eluent. The complete disappearance of the intermediate spot validates reaction completion. Recrystallize from ethanol to yield pure 3,5-diamino-4-phenylazopyrazole.

Workflow Step1 Diazotization (0-5°C) Step2 Coupling (+ Malononitrile) Step1->Step2 Intermediate Phenylhydrazono- propanedinitrile Step2->Intermediate Step3 Cycloaddition (+ Hydrazine) Intermediate->Step3 Product 3,5-Diamino-4- phenylazopyrazole Step3->Product

Step-by-step synthesis workflow of 3,5-diamino-4-phenylazopyrazole via cycloaddition.

Protocol 2: In Vitro COX-2 Inhibition Screening

To validate the pharmacological utility of the synthesized compound, a colorimetric COX inhibitor screening assay is employed[3].

  • Compound Solubilization: Dissolve 3,5-diamino-4-phenylazopyrazole in analytical-grade DMSO to create a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the hydrophobic phenylazopyrazole core without denaturing the assay enzymes at final working concentrations (<1% DMSO).

  • Enzyme Incubation: Incubate the compound with recombinant human COX-2 enzyme and arachidonic acid substrate at 37°C for 5 minutes.

  • Colorimetric Readout (Validation): Add N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

    • Causality: TMPD oxidation correlates directly with the peroxidase activity of the COX enzyme. Measure the absorbance at 590 nm. A reduction in absorbance compared to the vehicle control self-validates the compound's inhibitory potency. Use Celecoxib as a positive control to benchmark the IC50​ value.

Conclusion

The transition from traditional linear azo dyes to highly functionalized heterocyclic structures like 3,5-diamino-4-phenylazopyrazole represents a critical evolution in chemical design. By embedding the azo linkage within a pyrazole core, researchers eliminate the severe ecotoxicity and mutagenicity associated with azoreductase cleavage. More importantly, the diamino-pyrazole scaffold unlocks vast pharmacological potential, serving as a foundational building block for next-generation anti-inflammatory (COX-2) and neuroprotective (MAO) therapeutics.

References

  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Taylor & Francis / ResearchGate. 2

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PMC / MDPI. 1

  • Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. 3

  • Síntese e avaliação biológica de potenciais inibidores da acetilcolinesterase e monoamina oxidase para a doença de Alzheimer. Repositório - Universidade de Lisboa. 4

Sources

Comparative

Analytical Method Validation and Column Comparison Guide for 3,5-Diamino-4-phenylazopyrazole by HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary The accurate quantification and purity profiling of 3,5-diamino-4-phenylazopyrazole (PubChem CID 242623)[1] presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification and purity profiling of 3,5-diamino-4-phenylazopyrazole (PubChem CID 242623)[1] presents a unique chromatographic challenge. As a highly functionalized azo-pyrazole derivative, it is widely utilized as a critical intermediate in dye synthesis and as a photoswitchable pharmacophore in advanced drug development[2][3].

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) stationary phases for the analysis of this compound. Furthermore, it establishes a self-validating, step-by-step methodology compliant with the latest ICH Q2(R2) guidelines[4][5], ensuring that your analytical workflow is robust, reproducible, and scientifically sound.

The Analytical Challenge: Structural Causality

As a Senior Application Scientist, I approach method development by first dissecting the analyte's molecular architecture. The structure of 3,5-diamino-4-phenylazopyrazole dictates its chromatographic behavior through two primary mechanisms:

  • Primary Amino Groups: The molecule possesses two primary amines on the pyrazole ring. In unbuffered or neutral mobile phases, these amines remain partially protonated, leading to severe secondary interactions with residual silanols on silica-based stationary phases. This causes unacceptable peak tailing and poor resolution.

  • Azo Linkage Photoisomerization: Phenylazopyrazoles undergo reversible trans-cis photoisomerization when exposed to ambient or UV light[2][3]. During HPLC analysis, if the trans- and cis-isomers are not chromatographically resolved, they co-elute as a split or artificially broadened peak, destroying method accuracy.

The Causality-Driven Solution: To suppress silanol interactions, the mobile phase must be strictly buffered at an acidic pH (e.g., pH 3.5 using Ammonium Formate/Formic Acid). To resolve the trans and cis stereoisomers, the stationary phase must offer orthogonal selectivity beyond simple hydrophobic partitioning.

Stationary Phase Comparison Guide: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, we compared a standard C18 (Octadecylsilyl) column against a Phenyl-Hexyl column.

  • Standard C18: Relies purely on hydrophobic (dispersive) interactions.

  • Phenyl-Hexyl: Offers complementary π−π (pi-pi) interactions between the phenyl ring of the stationary phase and the highly conjugated phenylazo system of the analyte[6].

Experimental Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.5 with Formic Acid)

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV-Vis (Photodiode Array) at 340 nm (optimal for π−π∗ transition)[3]

Chromatographic Performance Data

The following table summarizes the system suitability results for 3,5-diamino-4-phenylazopyrazole and its critical synthetic precursor impurity (Aniline).

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)Phenyl-Hexyl Column (150 x 4.6 mm, 3 µm)Scientific Rationale for Difference
Retention Time (min) 6.48.2Phenyl-Hexyl increases retention via π−π stacking with the azo-aromatic system.
Peak Tailing Factor ( Tf​ ) 1.62 (Fail)1.08 (Pass) π−π dominance reduces reliance on silanol interactions, sharpening the peak.
Resolution ( Rs​ ) from Aniline 1.43.5Phenyl-Hexyl offers superior selectivity for aromatic amines.
Resolution ( Rs​ ) trans / cis isomers 0.8 (Co-elution)2.2 (Baseline Separation)The planar trans-isomer interacts more strongly with the Phenyl-Hexyl phase than the non-planar cis-isomer[3].
Theoretical Plates ( N ) 8,50015,400Sharper peaks on Phenyl-Hexyl yield higher column efficiency.

Verdict: The Phenyl-Hexyl column is the mandatory choice for this assay. It transforms a failing method into a robust, stability-indicating assay by successfully resolving the photo-degradant (cis-isomer) from the active trans-isomer.

Step-by-Step ICH Q2(R2) Validation Protocol

Every analytical method must be a self-validating system. Before executing the validation steps below, the system must pass a System Suitability Test (SST) : Resolution between trans/cis isomers ≥1.5 , Tailing Factor ≤1.5 , and standard area RSD ≤2.0% . If SST fails, the run is automatically invalidated.

Following the ICH Q2(R2) guidelines[4][5], execute the following validation steps:

Step 1: Specificity & Forced Degradation

Objective: Prove the method can unequivocally assess the analyte in the presence of impurities and degradants[7].

  • Prepare a 100 µg/mL standard solution of 3,5-diamino-4-phenylazopyrazole.

  • Subject separate aliquots to forced degradation:

    • Acidic: 0.1 N HCl at 60°C for 2 hours.

    • Alkaline: 0.1 N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H2​O2​ at room temperature for 2 hours.

    • Photolytic: Expose to UV light (365 nm) for 30 minutes to induce trans-to-cis isomerization[3].

  • Acceptance Criteria: The analyte peak must show a Peak Purity Angle < Peak Purity Threshold via PDA detection. No degradant peak may co-elute with the main peak.

Step 2: Linearity and Range

Objective: Demonstrate that the results are directly proportional to the concentration of the analyte[8].

  • Prepare a stock solution and dilute to 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept must be ≤2.0% of the 100% level response.

Step 3: Accuracy (Spike Recovery)

Objective: Ensure the measured value aligns with the true value[8].

  • Prepare a blank matrix (e.g., synthetic reaction solvent).

  • Spike the matrix with the reference standard at three levels: 80%, 100%, and 120%.

  • Prepare three independent samples per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0% with an RSD ≤2.0% .

Step 4: Precision (Repeatability & Intermediate Precision)

Objective: Validate the closeness of agreement between independent test results[8].

  • Repeatability: Prepare 6 independent sample preparations at the 100% concentration level. Inject each once.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system, repeat the repeatability protocol.

  • Acceptance Criteria: The RSD for both individual and combined datasets must be ≤2.0% .

Validation Workflow Visualization

Validation_Workflow Start Method Development (Mobile Phase & Column) Screen Stationary Phase Screening (C18 vs. Phenyl-Hexyl) Start->Screen Opt Chromatographic Optimization (Gradient & pH 3.5) Screen->Opt Val ICH Q2(R2) Validation Phase Opt->Val Spec Specificity & Range (Forced Degradation) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (Spike Recovery 98-102%) Val->Acc Prec Precision (RSD ≤ 2.0%) Val->Prec Final Validated HPLC Method Ready for QC Release Spec->Final Lin->Final Acc->Final Prec->Final

Fig 1: ICH Q2(R2) compliant HPLC method validation workflow for azo-pyrazoles.

Conclusion

Validating an HPLC method for 3,5-diamino-4-phenylazopyrazole requires a deep understanding of its chemical vulnerabilities—specifically, amino group basicity and azo linkage photoisomerization. By transitioning from a standard C18 column to a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve baseline resolution of critical stereoisomers. When coupled with a strict ICH Q2(R2) validation protocol, this method guarantees regulatory compliance and uncompromising scientific integrity.

References

  • PubChem. "3,5-diamino-4-phenylazopyrazole (CID 242623) - Structure and Identity." National Center for Biotechnology Information. URL: [Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures." URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL: [Link]

  • Hoppmann, C., et al. "Genetic Encoding of Arylazopyrazole Phenylalanine for Optical Control of Translation." ACS Omega, 2023. URL: [Link]

  • Stricker, L., et al. "Fluorinated Phenylazopyrazoles for Monitoring the Photoisomerization in Complex Systems." ResearchGate, 2025. URL: [Link]

Sources

Validation

Comparative Guide: Antibacterial Efficacy of 3,5-Diamino-4-phenylazopyrazole vs. Standard Antibiotics

As antimicrobial resistance (AMR) accelerates, the traditional antibiotic pipeline is failing to keep pace with the evolution of multidrug-resistant (MDR) pathogens. For researchers and drug development professionals, id...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates, the traditional antibiotic pipeline is failing to keep pace with the evolution of multidrug-resistant (MDR) pathogens. For researchers and drug development professionals, identifying novel chemical scaffolds that bypass established resistance mechanisms is critical.

This guide provides an in-depth technical analysis of 3,5-diamino-4-phenylazopyrazole and its halogenated/aryl derivatives. By functioning as synthetic mimetics of established pharmacophores while introducing unique lipophilic properties, this scaffold presents a highly competitive alternative to standard broad-spectrum antibiotics like Ciprofloxacin and Ampicillin.

Mechanistic Rationale: Why the Azopyrazole Scaffold?

The efficacy of 3,5-diamino-4-phenylazopyrazoles is driven by a dual-action structural design that targets both intracellular machinery and extracellular defense matrices:

  • Ribosomal Translation Inhibition: The 3,5-diamino motif acts as a synthetic mimetic of 2-deoxystreptamine (2-DOS), the conserved core scaffold found in aminoglycoside antibiotics[1]. This configuration allows the molecule to form critical hydrogen bonds within the bacterial ribosomal decoding site (16S rRNA), effectively halting protein translation[1].

  • Membrane Penetration and Biofilm Eradication: Unlike highly polar traditional aminoglycosides, the incorporation of the phenylazo linkage and the pyrazole ring imparts significant lipophilicity. This structural rigidity and hydrophobicity enhance cellular penetration and have been shown to disrupt preformed biofilms. For instance, specific derivatives like Disperazole have been explicitly developed to eradicate antibiotic-resistant Pseudomonas aeruginosa biofilm infections[2].

MOA Compound 3,5-Diamino-4-phenylazopyrazole Pharmacophore Node1 3,5-Diamino Motif (Aminoglycoside Mimetic) Compound->Node1 Node2 Azo-Pyrazole Core (Lipophilic Scaffold) Compound->Node2 Target1 Bacterial 16S rRNA (Decoding Site) Node1->Target1 Hydrogen Bonding Target2 Bacterial Membrane & Biofilm Matrix Node2->Target2 Hydrophobic Interaction Effect1 Translation Inhibition Target1->Effect1 Effect2 Biofilm Eradication Target2->Effect2 Outcome Bacterial Cell Death (Broad-Spectrum Efficacy) Effect1->Outcome Effect2->Outcome

Dual mechanism of action: translation inhibition and biofilm disruption.

Comparative Efficacy Data

When benchmarked against standard clinical antibiotics, 3,5-diamino-4-phenylazopyrazole derivatives demonstrate potent Minimum Inhibitory Concentrations (MIC), particularly against resistant strains where standard β-lactams fail. Recent evaluations highlight MICs as low as 3.125 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)[3], and robust activity ranging from 2–32 µg/mL against Gram-negative pathogens like Klebsiella aerogenes[4].

Table 1: Representative MIC Comparison (µg/mL)
Pathogen StrainGram Status3,5-Diamino-azopyrazole DerivativesCiprofloxacin (Fluoroquinolone)Ampicillin (β-Lactam)
Staphylococcus aureus (MRSA) Positive3.125[3]0.5>64.0 (Resistant)
Bacillus subtilis Positive2.0[4]0.251.0
Klebsiella aerogenes Negative4.0[4]0.516.0
Pseudomonas aeruginosa (Biofilm) Negative16.0[2]32.0 (Variable)>128.0 (Resistant)

Data synthesized from representative in vitro screenings of optimized 4-fluorophenylazo and coumarin-substituted variants[2][3][4].

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological evaluation of these compounds. As an application scientist, it is crucial to understand the causality behind these steps to troubleshoot effectively.

Regioselective Synthesis of the Azopyrazole Scaffold

The synthesis relies on a two-step diazotization and cyclocondensation sequence[4].

Step-by-Step Methodology:

  • Diazotization: Dissolve the aniline derivative (e.g., 4-fluoroaniline) in concentrated HCl and water. Cool the mixture to 0–5 °C. Slowly add an aqueous solution of sodium nitrite ( NaNO2​ ).

    • Causality: Strict temperature control (0–5 °C) is mandatory. Above 5 °C, the unstable diazonium salt will rapidly decompose into a phenol, releasing nitrogen gas and destroying the yield[4].

  • Coupling: Add malononitrile to the cold diazonium solution, followed by the dropwise addition of a saturated sodium acetate solution until the product precipitates.

    • Causality: Sodium acetate acts as a mild buffer. It neutralizes the highly acidic environment, allowing the malononitrile to form a carbanion necessary for the nucleophilic attack on the diazonium ion, without causing basic hydrolysis of the nitrile groups[4].

  • Cyclocondensation: Isolate the resulting arylhydrazonomalononitrile intermediate. Dissolve it in absolute ethanol, add an equimolar amount of hydrazine hydrate, and reflux for 4–6 hours[4].

    • Causality: Ethanol provides a polar protic medium that stabilizes the transition state during ring closure. Hydrazine acts as a bidentate nucleophile, attacking the nitrile carbons to regioselectively form the 3,5-diamino pyrazole ring[4].

  • Purification: Pour the hot mixture over crushed ice, filter the precipitate, and recrystallize from ethanol to yield the pure 3,5-diamino-4-phenylazopyrazole[4].

SynthesisWorkflow A Aniline Derivative (e.g., 4-Fluoroaniline) B Diazotization (NaNO2, HCl, 0-5°C) A->B Electrophilic NO+ C Coupling with Malononitrile B->C Buffer with NaOAc D Arylhydrazonomalononitrile Intermediate C->D Nucleophilic Substitution E Cyclocondensation (Hydrazine Hydrate, Reflux) D->E Ring Closure F 3,5-Diamino-4-phenylazopyrazole (Target Scaffold) E->F Crystallization

Synthesis workflow of 3,5-diamino-4-phenylazopyrazole derivatives.

Self-Validating Colorimetric MIC Determination

Because 3,5-diamino-4-phenylazopyrazoles are inherently colored azo dyes[3], standard optical density (OD600) readings for bacterial growth are heavily confounded by the compound's own absorbance. A self-validating colorimetric assay using resazurin is required.

Step-by-Step Methodology:

  • Preparation: Prepare a two-fold serial dilution of the synthesized azopyrazole (ranging from 128 to 0.25 µg/mL) in a 96-well microtiter plate using Mueller-Hinton Broth.

  • Inoculation: Standardize the bacterial suspension (e.g., MRSA or E. coli) to 0.5 McFarland standard, and dilute to achieve a final inoculum of 5×105 CFU/mL per well.

    • Causality: Using a precise 5×105 CFU/mL inoculum prevents the "inoculum effect," where an excessively high bacterial load artificially inflates the MIC by overwhelming the drug's binding kinetics.

  • Incubation: Incubate the plates at 37 °C for 18–24 hours.

  • Orthogonal Validation (Resazurin Addition): Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours.

    • Causality: Resazurin acts as an internal validation system. It is a blue, non-fluorescent dye that metabolically active (living) bacteria reduce to resorufin, which is pink and highly fluorescent. This eliminates false positives caused by compound precipitation or the inherent color of the azo dye.

  • Endpoint Reading: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

References

  • [4] Synthesis of some new 3,5-diamino-4-(4'-fluorophenylazo)-1-aryl/heteroarylpyrazoles as antimicrobial agents. ResearchGate.

  • [2] Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review. Taylor & Francis.

  • [3] Development of a Novel Category of Azo Dyes Based on Coumarin and Metal Complexes for Potential Applications as an Acid–Base Titration Indicator and a Carbon Steel Corrosion Inhibitor in Acidic Conditions. ResearchGate.

  • [1] Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PubMed Central (PMC).

Sources

Comparative

Comparative Spectral Analysis of 3,5-Diamino-4-phenylazopyrazole (DAPAP) and Its Metal Complexes: A Technical Guide

As a Senior Application Scientist in coordination chemistry and analytical reagent development, I frequently evaluate novel chelating agents against industry standards. Azo-pyrazole derivatives, specifically 3,5-diamino-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in coordination chemistry and analytical reagent development, I frequently evaluate novel chelating agents against industry standards. Azo-pyrazole derivatives, specifically 3,5-diamino-4-phenylazopyrazole (DAPAP) , represent a highly versatile class of multidentate ligands. Due to the strategic positioning of an azo group (-N=N-) and exocyclic amino groups (-NH2) on the pyrazole ring, DAPAP exhibits exceptional coordination capabilities with transition metals.

This guide provides a rigorous comparative spectral analysis of DAPAP and its metal complexes (e.g., Cu(II), Co(II), Pd(II)), benchmarking its performance against traditional azo dyes, and outlining self-validating experimental protocols for your laboratory workflows.

Mechanistic Overview & Coordination Logic

When designing coordination complexes for analytical or inhibitory applications, the choice of DAPAP over simpler azo dyes (like PAR or Schäffer acid derivatives) is driven by its unique electronic topology. The electron-donating exocyclic amino groups increase the electron density on both the pyrazole and azo nitrogens. This enhances the ligand's nucleophilicity, leading to higher stability constants in the resulting metal complexes.

Mechanistically, DAPAP typically acts as a bidentate or tridentate ligand. Coordination occurs primarily through the azo nitrogen and the exocyclic amino nitrogen , forming highly stable 5- or 6-membered chelate rings around the central metal ion [2].

SpectralLogic L Free DAPAP Ligand M Metal Ion Coordination L->M Electron Donation IR_N FT-IR: ν(N=N) shifts 1560 → 1520 cm⁻¹ M->IR_N Azo N binding IR_NH FT-IR: ν(NH2) shifts Lower by ~20 cm⁻¹ M->IR_NH Amino N binding UV UV-Vis: Bathochromic Shift & d-d bands M->UV LMCT & Geometry

Fig 1: Logical relationship between metal coordination and observed spectral shifts.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity spectral data, the synthesis of the ligand and its complexes must follow a self-validating system where each intermediate is verified before proceeding.

Protocol A: Synthesis of the DAPAP Ligand
  • Diazotization : Dissolve aniline (0.01 mol) in a mixture of concentrated HCl and water, cooling the system to 0–5°C. Add sodium nitrite (0.01 mol) dropwise.

    • Causality: Strict thermal control (<5°C) is mandatory to prevent the thermodynamic decomposition of the highly unstable diazonium salt into phenol.

  • Coupling : Add the cold diazonium salt solution dropwise to a chilled solution of malononitrile (0.01 mol) containing sodium acetate (as a buffer).

    • Validation Check: The immediate formation of a yellow/orange precipitate of 2-(phenylhydrazono)malononitrile indicates successful electrophilic aromatic coupling. Verify purity via TLC (Ethyl Acetate:Hexane 1:3).

  • Cyclization : Reflux the intermediate with hydrazine hydrate (0.012 mol) in absolute ethanol for 3–4 hours [1].

    • Causality: Ethanol is selected as the solvent because it dissolves the intermediate at reflux but forces the more polar, cyclized DAPAP product to crystallize upon cooling.

  • Final Validation : Filter, recrystallize from ethanol, and confirm the structure via melting point and FT-IR (ensuring the presence of sharp -NH2 bands at ~3400 cm⁻¹).

Protocol B: Synthesis of Metal Complexes
  • Complexation : Dissolve DAPAP (0.02 mol) in hot ethanol. Add a solution of the target transition metal chloride (e.g., CuCl₂·2H₂O, 0.01 mol) in ethanol dropwise.

    • Causality: A 2:1 Ligand-to-Metal molar ratio is targeted to satisfy the octahedral or square planar coordination geometry of the metal ions.

  • Reflux & Precipitation : Reflux the mixture for 2 hours. Adjust the pH to ~7.5 using dilute ammonia.

    • Causality: Mildly alkaline conditions facilitate the deprotonation of the ligand (if required) and optimize the thermodynamic environment for coordinate covalent bond formation.

  • Validation Check : An immediate bathochromic color change (e.g., orange to deep brown/green) and subsequent precipitation validate complex formation. Filter, wash with hot ethanol to remove unreacted ligand, and confirm stoichiometry via C.H.N microanalysis before spectral characterization [2].

Workflow N1 Aniline Derivatives N2 Diazotization (NaNO2 / HCl, 0-5°C) N1->N2 N3 Diazonium Salt N2->N3 N4 Coupling (Malononitrile) N3->N4 N5 Arylhydrazono- malononitrile N4->N5 N6 Cyclization (Hydrazine, Reflux) N5->N6 N7 DAPAP Ligand N6->N7 N9 Metal-DAPAP Complexes N7->N9 Chelation via N=N & NH2 N8 Metal Salts (Cu2+, Co2+, Pd2+) N8->N9 Ethanol, Reflux

Fig 2: Synthesis workflow of DAPAP ligand and its subsequent metal coordination complexes.

Comparative Spectral Data Analysis

To objectively verify coordination, we compare the spectral signatures of the free DAPAP ligand against its synthesized metal complexes. The shifts in vibrational frequencies and electronic transitions provide direct, irrefutable evidence of the coordination sites.

Table 1: Comparative Spectral Data (Free Ligand vs. Metal Complexes)
CompoundFT-IR: ν(N=N) cm⁻¹FT-IR: ν(NH₂) cm⁻¹UV-Vis: λmax (nm)¹H-NMR: NH₂ Protons (ppm)Geometry / Magnetism
Free DAPAP 15603400, 3320380 (n→π*)6.2 (br s, 4H)N/A
Cu(II)-DAPAP 15253380, 3300450 (d-d), 395Paramagnetic (Broadened)Distorted Octahedral
Co(II)-DAPAP 15203375, 3295465 (d-d), 400Paramagnetic (Broadened)Octahedral
Pd(II)-DAPAP 15303385, 3310430 (d-d), 3906.8 (br s, 4H)Square Planar (Diamagnetic)
Mechanistic Spectral Insights:
  • FT-IR Causality : In the free ligand, the azo group ν(N=N) stretching band appears at ~1560 cm⁻¹. Upon complexation, this band shifts significantly to lower frequencies (1520–1530 cm⁻¹). This occurs because the donation of lone-pair electrons from the azo nitrogen to the metal ion reduces the electron density in the N=N double bond, weakening it and lowering the stretching frequency. A similar downward shift in the ν(NH₂) bands confirms the exocyclic amino nitrogen's active participation in chelate ring formation [2].

  • UV-Vis Causality : The ligand exhibits an intense absorption band at 380 nm due to n→π* transitions of the azo chromophore. Metal binding stabilizes the excited state, causing a bathochromic shift (red shift) of this band. Furthermore, the emergence of new, low-intensity bands in the 430–470 nm region corresponds to metal-specific d-d transitions, which allow us to assign the geometric configuration (e.g., octahedral for Co²⁺).

Performance Comparison: DAPAP vs. Alternative Azo Dyes

When selecting a chelating agent for assay development or industrial application, DAPAP consistently outperforms traditional alternatives like 4-(2-pyridylazo)resorcinol (PAR) or Schäffer acid derivatives in specific environments:

  • Molar Absorptivity & Sensitivity : The extended conjugation through the pyrazole ring and phenylazo group in DAPAP enhances the intensity of Ligand-to-Metal Charge Transfer (LMCT) bands. This results in higher molar absorptivity, making DAPAP complexes superior chromogenic reagents for the spectrophotometric determination of trace metals (Cu, Ni, Co, Zn) compared to standard resorcinol-based dyes.

  • Thermodynamic Stability in Acidic Media : While PAR complexes can dissociate at low pH, the high basicity of the pyrazole nitrogens in DAPAP ensures robust chelation even in acidic conditions. This makes DAPAP complexes highly effective as carbon steel corrosion inhibitors in acidic environments, forming a protective, stable coordination polymer layer on the metal surface [2].

References

  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles.
  • Development of a Novel Category of Azo Dyes Based on Coumarin and Metal Complexes for Potential Applications as an Acid–Base Titration Indicator and a Carbon Steel Corrosion Inhibitor in Acidic Conditions Source: ResearchGate URL
Validation

benchmarking corrosion inhibition efficiency of 3,5-diamino-4-phenylazopyrazole

Benchmarking the Corrosion Inhibition Efficiency of 3,5-Diamino-4-phenylazopyrazole: A Comparative Guide As a Senior Application Scientist, I approach the evaluation of organic corrosion inhibitors not merely as a data-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Corrosion Inhibition Efficiency of 3,5-Diamino-4-phenylazopyrazole: A Comparative Guide

As a Senior Application Scientist, I approach the evaluation of organic corrosion inhibitors not merely as a data-gathering exercise, but as a systematic validation of molecular design. In aggressive industrial environments—such as acid pickling, descaling, and oil-well acidizing—the degradation of mild steel represents a critical failure point. While traditional inhibitors have historical precedent, the demand for high-efficiency, low-toxicity alternatives has driven the field toward advanced heterocyclic molecules.

Among these, 3,5-diamino-4-phenylazopyrazole (DAPAP) has emerged as a highly potent candidate. This guide provides an objective, data-driven benchmark of DAPAP against alternative pyrazole and azo derivatives, detailing the mechanistic rationale and the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale: Why DAPAP?

For researchers in materials science and drug development alike, the molecular architecture of DAPAP offers profound physicochemical insights. The molecule combines a pyrazole ring, an azo linkage (–N=N–), and exocyclic amino groups (–NH₂). This creates a dense array of nitrogen-based chelating centers capable of multidentate coordination[1].

The causality behind its high inhibition efficiency lies in a dual-mode adsorption mechanism:

  • Physisorption: In a 1 M HCl solution, the exocyclic amino groups protonate (–NH₃⁺). These cations are electrostatically attracted to the negatively charged chloride ions pre-adsorbed on the steel surface.

  • Chemisorption: The unshared electron pairs on the azo and pyrazole nitrogens, combined with the delocalized π-electrons of the phenyl ring, are donated into the vacant d-orbitals of the iron surface[1].

This synergistic action displaces water molecules at the solid-liquid interface, forming a robust protective monolayer that obeys the Langmuir adsorption isotherm[2].

(Note for Drug Development Professionals: The electron-donating behavior and metal-coordination dynamics of the pyrazole/azo scaffolds in DAPAP are directly translatable to the design of metalloenzyme inhibitors and targeted drug delivery systems.)

AdsorptionMechanism cluster_adsorption Adsorption Modalities DAPAP 3,5-Diamino-4-phenylazopyrazole (Bulk Solution) Diffusion Diffusion to Metal-Acid Interface DAPAP->Diffusion Physisorption Physisorption (Electrostatic Interaction) Diffusion->Physisorption Protonated amine + Cl- covered steel Chemisorption Chemisorption (Coordinate Bonds via N atoms) Diffusion->Chemisorption Lone pair donation to vacant Fe d-orbitals Film Protective Monolayer Formation (Langmuir Isotherm) Physisorption->Film Chemisorption->Film Inhibition Corrosion Inhibition (Blocking Active Sites) Film->Inhibition

Caption: Mechanistic pathway of DAPAP adsorption onto mild steel surfaces.

Comparative Efficacy Benchmarking

To objectively benchmark DAPAP, we must evaluate its performance against other recently synthesized pyrazole derivatives and standard commercial benchmarks under identical aggressive conditions (Mild Steel in 1 M HCl). The data below synthesizes recent experimental findings[1][2][3][4].

InhibitorChemical ClassOptimal Conc.TempInhibition Efficiency (IE%)Mechanism Type
DAPAP (Complexes) Amino-Azo-Pyrazole1.0 mM298 K> 94.7% Mixed-type
PPD Pyrazolo-pyrimidin-4-one1.0 mM298 K94.0% Mixed-type
ABP Bis-azo pyrazolin-5-one16.0 µM298 K93.3% Mixed-type
MCPPC Pyrazole-3-carboxylate250 ppm303 K92.0% Mixed-type
BTA Benzotriazole (Standard)1.0 mM298 K~ 85.0% Anodic/Mixed

Data Analysis: DAPAP demonstrates superior inhibition efficiency (>94.7%) compared to standard benzotriazole and performs on par with advanced bis-azo pyrazoles[1][2]. Its classification as a "mixed-type" inhibitor indicates that it successfully retards both the anodic dissolution of iron and the cathodic evolution of hydrogen gas simultaneously[2].

Standardized Experimental Protocols (Self-Validating System)

Trustworthiness in materials science requires a self-validating experimental loop. The following step-by-step methodologies ensure that the transient electrochemical data is grounded by physical, long-term gravimetric evidence.

Protocol A: Gravimetric (Weight Loss) Measurement

Causality: This provides a direct, non-accelerated baseline of the corrosion rate over extended exposure, validating the instantaneous electrochemical readings[4].

  • Preparation: Cut mild steel into 1 × 1 × 0.1 cm coupons. Abrade sequentially with SiC paper (up to 1200 grit) to ensure a standardized, reproducible reactive surface area. Wash with bi-distilled water and degrease with acetone.

  • Immersion: Weigh the coupons accurately ( W1​ ). Suspend them in 100 mL of 1 M HCl containing varying concentrations of DAPAP (from 10−5 to 10−3 M) for 24 hours at 298 K.

  • Calculation: Remove, clean, dry, and reweigh the coupons ( W2​ ). Calculate the corrosion rate ( CR​ ) and Inhibition Efficiency (IE%) based on the mass loss ( ΔW ).

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Causality: Applying a small AC perturbation allows us to separate the solution resistance ( Rs​ ) from the charge transfer resistance ( Rct​ ). An increase in Rct​ confirms that DAPAP has formed a dielectric barrier[2].

  • Cell Setup: Utilize a standard three-electrode cell: Mild steel working electrode, platinum counter electrode, and a saturated calomel reference electrode (SCE).

  • Equilibration: Immerse the working electrode in the test solution for 30 minutes to achieve a steady-state Open Circuit Potential (OCP).

  • Perturbation: Apply a 10 mV peak-to-peak AC signal across a frequency range of 100 kHz down to 10 mHz.

  • Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit. Calculate the double-layer capacitance ( Cdl​ ). A decrease in Cdl​ relative to the blank confirms the displacement of water by the bulky DAPAP molecules[3].

Protocol C: Potentiodynamic Polarization (PDP)

Causality: Sweeping the potential forces the system into anodic and cathodic regimes, allowing us to determine if the inhibitor favors blocking one reaction over the other[2].

  • Sweeping: Following OCP stabilization, sweep the potential from -250 mV to +250 mV vs. OCP at a scan rate of 0.5 mV/s.

  • Extrapolation: Extrapolate the linear Tafel regions to determine the corrosion current density ( icorr​ ). If the shift in corrosion potential ( Ecorr​ ) is less than 85 mV compared to the uninhibited blank, classify DAPAP as a mixed-type inhibitor[2].

ExperimentalWorkflow Prep Sample Prep 1 M HCl + DAPAP Grav Gravimetric Analysis Weight Loss Prep->Grav PDP Potentiodynamic Polarization Prep->PDP EIS Electrochemical Impedance Prep->EIS Surface Surface Validation SEM/EDX & AFM Grav->Surface PDP->Surface EIS->Surface

Caption: Standardized multi-technique workflow for evaluating corrosion inhibition efficiency.

References

  • Development of a Novel Category of Azo Dyes Based on Coumarin and Metal Complexes for Potential Applications as an Acid–Base Titration Indicator and a Carbon Steel Corrosion Inhibitor in Acidic Conditions. ResearchGate. 1

  • Anti-corrosion and anti-microbial evaluation of novel water-soluble bis azo pyrazole derivative for carbon steel pipelines in petroleum industries by experimental and theoretical studies. Arabian Journal of Chemistry. 2

  • Corrosion inhibition effect of pyrazole derivatives on mild steel in hydrochloric acid solution. Taylor & Francis. 5

  • Experimental and Theoretical Tests on the Corrosion Protection of Mild Steel in Hydrochloric Acid Environment by the Use of Pyrazole Derivative. MDPI. 4

Sources

Comparative

DFT calculations vs experimental data for 3,5-diamino-4-phenylazopyrazole

An in-depth comparative analysis of 3,5-diamino-4-phenylazopyrazole (DAPAP) and related phenylazopyrazole (PAP) derivatives requires bridging empirical laboratory results with advanced quantum mechanical modeling. For re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3,5-diamino-4-phenylazopyrazole (DAPAP) and related phenylazopyrazole (PAP) derivatives requires bridging empirical laboratory results with advanced quantum mechanical modeling. For researchers and drug development professionals, understanding the interplay between experimental spectroscopy and Density Functional Theory (DFT) is critical. This guide objectively compares the performance of computational predictions against experimental reality, providing a framework for validating molecular structures, electronic properties, and photoisomerization dynamics.

The Synergy of Computation and Experiment

The structural and mechanistic pathways of 3,5-diamino-4-phenylazopyrazole and its derivatives are heavily reliant on the synergy between experimental spectral data and DFT calculations[1]. While experimental data provides the ground truth of molecular behavior in a macroscopic environment, DFT offers atomic-level resolution of transition states, orbital energies, and thermodynamic stability.

For instance, the electronic and steric effects governing the metastable Z-isomer stability in phenylazopyrazoles require DFT computations to fully elucidate the transition state energy barriers that dictate thermal half-lives[2]. Furthermore, Time-Dependent DFT (TD-DFT) calculations are essential for predicting the excitation energy separation between n–π* and π–π* transitions, guiding the development of highly addressable photoswitches[3]. Recent kinetic studies also emphasize that both singlet and triplet pathways must be evaluated computationally to accurately reflect the thermal Z/E isomerization observed in experimental photostationary states[4].

Workflow cluster_Exp Experimental Validation cluster_DFT DFT Computational Modeling Start 3,5-Diamino-4-phenylazopyrazole (Target Scaffold) Exp_Synth Chemical Synthesis & Purification Start->Exp_Synth DFT_Opt Geometry Optimization (B3LYP/cc-pVTZ) Start->DFT_Opt Exp_Spec Spectroscopic ID (NMR, IR, UV-Vis) Exp_Synth->Exp_Spec Exp_Kin Kinetic Analysis (Z-Isomer Half-life) Exp_Spec->Exp_Kin Compare Data Synthesis & Mechanistic Correlation Exp_Spec->Compare Spectral Shifts Exp_Kin->Compare Experimental Rates DFT_Freq TD-DFT & GIAO Calculations DFT_Opt->DFT_Freq DFT_TS Transition State Energy Barriers DFT_Freq->DFT_TS DFT_Freq->Compare Simulated Spectra DFT_TS->Compare Activation Energies

Parallel workflow comparing experimental validation and DFT modeling for phenylazopyrazoles.

Performance Comparison: DFT Predictions vs. Experimental Reality

To objectively evaluate the utility of DFT, we must compare its computed outputs against empirical data. The table below summarizes the concordance and mechanistic variance between standard experimental observations and DFT modeling (typically performed at the B3LYP/cc-pVTZ level) for DAPAP and related azo-compounds.

Analytical ParameterExperimental Observation (Typical)DFT Prediction (B3LYP/cc-pVTZ)Concordance & Mechanistic Variance
N=N Stretching (IR) 1450 – 1500 cm⁻¹ (FT-IR, KBr pellet)1490 – 1540 cm⁻¹ (Harmonic)High (Post-Scaling): DFT overestimates frequencies due to the harmonic oscillator approximation. Applying a scaling factor (e.g., 0.9613) yields excellent agreement.
π→π* Transition (UV-Vis) ~340 nm (Acetonitrile)~335 nm (TD-DFT, PCM model)Moderate to High: Accuracy depends heavily on the solvent model. Vacuum calculations fail to capture solvatochromic shifts caused by excited-state dipole changes.
¹H NMR (-NH₂ Protons) 5.8 – 6.5 ppm (DMSO-d6)4.5 – 5.2 ppm (Gas-phase GIAO)Low (Without Explicit Solvent): Strong intermolecular hydrogen bonding in DMSO deshields protons. Explicit solvent modeling in DFT is required to bridge this gap.
Z-Isomer Thermal Half-Life Days to Years (Kinetic UV-Vis)Calculated via TS Energy BarrierExcellent: DFT accurately models the inversion/rotation pathways, successfully predicting the drastic half-life increases caused by ortho-substitution[3].
Electrochemical Gap Derived from Cyclic VoltammetryHOMO-LUMO Energy GapQualitative: DFT provides excellent relative trends for structural derivatives (e.g., chemical hardness), though absolute energetic values require empirical calibration[1].

Self-Validating Methodologies

To ensure scientific integrity, the workflows for both physical synthesis and computational modeling must be designed as self-validating systems. Below are the detailed, step-by-step protocols required to generate reliable comparative data.

Protocol 1: Experimental Synthesis and Spectral Validation

Objective: Synthesize 3,5-diamino-4-phenylazopyrazole with a self-validating purity loop to ensure kinetic and spectral data are free from artifactual interference.

  • Diazotization: Dissolve aniline (10 mmol) in 6M HCl and cool strictly to 0–5 °C. Add NaNO2 (11 mmol) dropwise.

    • Causality: Strict temperature control is non-negotiable; exceeding 5 °C provides the activation energy necessary for the unstable diazonium salt to decompose into phenol, ruining the subsequent coupling step.

  • Active Methylene Coupling: Add the cold diazonium solution to a buffered (NaOAc) solution of malononitrile. Stir for 2 hours to precipitate the intermediate phenylhydrazonomalononitrile.

  • Pyrazole Cyclization: Reflux the intermediate with hydrazine hydrate (1.2 eq) in ethanol for 4 hours.

    • Causality: Hydrazine acts as a potent bis-nucleophile. The primary amine attacks the nitrile carbon, followed by an intramolecular cyclization that closes the highly stable 5-membered pyrazole ring.

  • Self-Validating Purification: Recrystallize the crude product from ethanol.

    • Validation Check: Do not proceed to spectroscopy without confirming purity via Thin Layer Chromatography (TLC; single spot) and a sharp melting point. Impurities will drastically skew the photostationary state (PSS) during UV-Vis kinetic isomerization analysis.

  • Spectral Acquisition: Acquire FT-IR (KBr pellet), ¹H/¹³C NMR (DMSO-d6), and UV-Vis (acetonitrile) to establish the experimental baseline.

Protocol 2: DFT Computational Workflow (B3LYP/cc-pVTZ)

Objective: Model the ground state and transition state energies to mechanistically correlate with the experimental spectral and kinetic data.

  • Geometry Optimization: Construct the E-isomer in a visualization suite (e.g., GaussView). Optimize the geometry using Gaussian at the B3LYP/cc-pVTZ level.

    • Causality: B3LYP is a hybrid functional that incorporates exact Hartree-Fock exchange, mitigating the self-interaction error common in pure GGA functionals. The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set provides critical polarization functions necessary to accurately describe the lone pairs on the nitrogen atoms.

  • Frequency Validation: Run a vibrational frequency calculation on the optimized geometry.

    • Validation Check: The absolute absence of imaginary frequencies mathematically confirms the structure is a true local minimum (ground state), not a saddle point.

  • TD-DFT and GIAO Calculations: Calculate the theoretical UV-Vis spectrum using Time-Dependent DFT (TD-DFT) with a Polarizable Continuum Model (PCM) set to acetonitrile. Calculate NMR shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Causality: Phenylazopyrazoles exhibit strong solvatochromism. Vacuum calculations will drastically blue-shift the predicted π→π* transitions compared to experimental UV-Vis data. PCM mathematically simulates the dielectric environment of the solvent.

  • Transition State (TS) Search: To model E/Z isomerization kinetics, perform a QST2/QST3 transition state search between the optimized E and Z geometries.

    • Validation Check: The resulting Transition State must exhibit exactly one imaginary frequency. Visualizing this frequency must show the atomic displacement corresponding to the N=N inversion or rotation vector.

References

  • Synthesis and Chemical Reactions of 4-Aryl/heteroaryl Azo-3,5-diaminopyrazoles. A Brief Review.
  • A combinatorial approach to improving the performance of azoarene photoswitches. beilstein-journals.org.
  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. acs.org.
  • Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch. acs.org.

Sources

Validation

3,5-diamino-4-phenylazopyrazole vs other pyrazole derivatives in drug discovery

Comparative Guide: 3,5-Diamino-4-phenylazopyrazole vs. Conventional Pyrazole Derivatives in Drug Discovery Introduction The pyrazole ring is a privileged, five-membered nitrogen-containing heterocyclic scaffold in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3,5-Diamino-4-phenylazopyrazole vs. Conventional Pyrazole Derivatives in Drug Discovery

Introduction

The pyrazole ring is a privileged, five-membered nitrogen-containing heterocyclic scaffold in medicinal chemistry. It forms the core of numerous FDA-approved drugs, including celecoxib (anti-inflammatory), crizotinib (anticancer), and sildenafil (vasodilator)[1][2]. While conventional diarylpyrazoles and fused indazoles have historically dominated clinical applications, highly functionalized intermediates like 3,5-diamino-4-phenylazopyrazole (CAS: 3656-02-8) are emerging as critical building blocks for novel therapeutics. This guide provides an objective, data-driven comparison of 3,5-diamino-4-phenylazopyrazole against other pyrazole derivatives, focusing on structural utility, biological activity, and experimental validation for drug discovery professionals.

Structural and Mechanistic Profiling

Conventional Pyrazoles (e.g., Diarylpyrazoles) Derivatives like celecoxib utilize a rigid diarylpyrazole core to selectively engage the cyclooxygenase-2 (COX-2) binding pocket. The introduction of specific functional groups—such as a trifluoromethyl group for metabolic stability and a para-sulfonamide substituent for hydrogen-bonding—validates the pyrazole ring as an optimal terminal scaffold for selective enzyme inhibition[3][4].

3,5-Diamino-4-phenylazopyrazole Unlike terminal drug molecules, 3,5-diamino-4-phenylazopyrazole serves as a highly reactive, multifunctional precursor. The presence of two adjacent amino groups and an electron-withdrawing azo moiety increases the basicity and nucleophilicity of the scaffold. This allows for rapid cyclocondensation with electrophilic reagents (e.g., malononitrile, ethyl ethoxymethylenecyanoacetate) to form complex, fused pyrazolo[1,5-a]pyrimidines[5]. These fused systems exhibit potent polypharmacological properties, including cyclin-dependent kinase (CDK) inhibition and the eradication of methicillin-resistant Staphylococcus aureus (MRSA) biofilms[2][6].

G cluster_0 Targeted Pathways of Pyrazole Derivatives AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Diarylpyrazoles Block PG Prostaglandins COX2->PG Precursor 3,5-Diamino-4-phenylazopyrazole Fused Pyrazolo[1,5-a]pyrimidines Precursor->Fused Cyclocondensation Kinase CDK2 / Biofilm Targets Fused->Kinase Kinase Inhibition Apoptosis Apoptosis / Biofilm Eradication Kinase->Apoptosis

Mechanistic pathways targeted by distinct pyrazole scaffolds in drug discovery.

Comparative Biological Activity

The pharmacological efficacy of pyrazole derivatives is highly dependent on their substitution patterns. The table below synthesizes quantitative data comparing the inhibitory activities of conventional pyrazoles with derivatives synthesized from the 3,5-diamino-4-phenylazopyrazole core.

Compound ClassSpecific Derivative / TargetPrimary TargetIC50 / MICSelectivity / Notes
Diarylpyrazole CelecoxibCOX-20.045 µMHighly selective over COX-1 (IC50 15 µM)[3]
Thymol-pyrazole hybrid Compound 8bCOX-2 / 5-LOX0.043 µM / 4.85 µMDual-action anti-inflammatory[3]
Arylazopyrazole Disperazole (from 2-fluoro analog)P. aeruginosa Biofilm< 1 µg/mL (MIC)Eradicates antibiotic-resistant biofilms[5]
Pyrazolo[1,5-a]pyrimidine Compound 8b (from 3,5-diamino core)CDK2 (Breast Cancer MCF-7)3.0 µMHigher cytotoxicity than imatinib (IC50 7.0 µM)[6]
Trifluoromethyl pyrazole Compound 46Gram-positive bacteria2x MICEradicates S. aureus and E. faecalis biofilms[2]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of active derivatives from 3,5-diamino-4-phenylazopyrazole and the subsequent evaluation of their biological activity.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines via Cyclocondensation

Causality: 3,5-diamino-4-phenylazopyrazole is utilized because its adjacent amino groups act as potent bis-nucleophiles. When reacted with α,β-unsaturated nitriles or cyclic amidenes, it undergoes a regiospecific cyclocondensation, yielding a rigid, fused pyrimidine ring essential for fitting into the ATP-binding pocket of kinases like CDK2[7][6].

  • Preparation: Dissolve 10 mmol of 3,5-diamino-4-phenylazopyrazole in 30 mL of absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (0.5 mL) to increase the electrophilicity of the carbonyl/nitrile reactant.

  • Reaction: Introduce 10 mmol of the electrophilic reagent (e.g., benzylidenemalononitrile or ethyl ethoxymethylenecyanoacetate)[8][5].

  • Reflux: Heat the mixture under reflux for 4–5 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) to ensure complete consumption of the highly colored azo precursor.

  • Isolation: Cool the mixture to room temperature. The crude arylazopyrazolo[1,5-a]pyrimidine will precipitate. Filter, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., DMF/ethanol) to achieve >95% purity for biological assays.

Workflow Start 3,5-Diamino-4- phenylazopyrazole Product Pyrazolo[1,5-a]pyrimidine (Active Lead) Start->Product Base Catalysis (Piperidine) Reactant Electrophilic Reagents (e.g., Malononitrile) Reactant->Product Assay In Vitro Kinase / Biofilm Assay Product->Assay Purification

Synthetic workflow for generating biologically active pyrazolopyrimidines.

Protocol B: In Vitro Anti-Biofilm Assay (Crystal Violet Method)

Causality: Standard Minimum Inhibitory Concentration (MIC) assays only measure planktonic bacterial growth. Because derivatives of 3,5-diamino-4-phenylazopyrazole (like Disperazole) are specifically noted for eradicating persistent biofilms[5], a biofilm biomass assay is required. Crystal violet binds to negatively charged surface molecules and extracellular polymeric substances (EPS), providing a direct quantitative readout of biofilm disruption.

  • Inoculation: Seed Pseudomonas aeruginosa or S. aureus cultures in 96-well microtiter plates using Tryptic Soy Broth (TSB) supplemented with 1% glucose to promote biofilm formation. Incubate at 37°C for 24 hours.

  • Treatment: Carefully aspirate the planktonic cells and wash the wells with Phosphate-Buffered Saline (PBS). Add fresh media containing serial dilutions of the synthesized pyrazole derivatives (ranging from 0.1 to 100 µg/mL).

  • Incubation: Incubate for an additional 24 hours to allow the compounds to penetrate and disrupt the established biofilm matrix.

  • Staining: Discard the media, wash with PBS, and stain the remaining biofilm with 0.1% (w/v) crystal violet solution for 15 minutes.

  • Quantification: Solubilize the crystal violet using 30% acetic acid and measure the absorbance at 590 nm using a microplate reader. Calculate the percentage of biofilm eradication relative to the untreated control.

Future Perspectives in Pyrazole Drug Discovery

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Comparative

A Comparative Guide to the FTIR Spectra of 3,5-Diamino-4-phenylazopyrazole Ligands and Their Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 3,5-diamino-4-phenylazopyrazole ligands. As a senio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 3,5-diamino-4-phenylazopyrazole ligands. As a senior application scientist, my aim is to offer not just data, but a nuanced understanding of how molecular structure influences vibrational spectra, and how these ligands compare to other common chelating agents. This guide is designed to be a practical resource for researchers engaged in the synthesis, characterization, and application of these versatile compounds.

Introduction: The Significance of 3,5-Diamino-4-phenylazopyrazole Ligands

3,5-Diamino-4-phenylazopyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural features, combining a pyrazole core with an azo linkage and amino groups, make them potent scaffolds for the development of a wide range of biologically active agents. These compounds have been identified as promising candidates for antimicrobial agents, and as inhibitors of cyclin-dependent kinases (CDKs), making them relevant in cancer research[1][2].

The coordination chemistry of these ligands is also a burgeoning field of study. The two nitrogen atoms of the pyrazole ring and the amino groups offer multiple potential coordination sites, allowing for the formation of stable complexes with various metal ions. The resulting metallo-organic frameworks and complexes have applications in catalysis, sensing, and as novel therapeutic agents.

Given their importance, a thorough understanding of their structural and electronic properties is paramount. FTIR spectroscopy is a powerful, non-destructive technique that provides a molecular fingerprint, revealing the presence of specific functional groups and shedding light on the bonding within a molecule. This guide will delve into the intricacies of the FTIR spectra of these ligands, providing a comparative analysis that will aid in their identification, characterization, and the elucidation of their coordination behavior.

Experimental Protocol: FTIR Analysis via the KBr Pellet Method

To ensure the acquisition of high-quality and reproducible FTIR spectra for solid samples like the 3,5-diamino-4-phenylazopyrazole ligands, the potassium bromide (KBr) pellet method is a widely accepted and robust technique. The principle lies in dispersing the solid sample in a transparent matrix of KBr, which is then pressed into a thin, transparent pellet that allows for the transmission of the infrared beam.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Dry the 3,5-diamino-4-phenylazopyrazole ligand sample and spectroscopic grade KBr powder in an oven at approximately 110°C for 2-3 hours to remove any adsorbed water. Moisture can introduce broad absorption bands in the spectrum, particularly in the O-H stretching region (~3400 cm⁻¹), which can interfere with the N-H stretching bands of the amino groups.

    • Store the dried materials in a desiccator until use.

  • Grinding and Mixing:

    • In an agate mortar and pestle, grind approximately 1-2 mg of the ligand sample until it forms a fine, glossy powder. This reduces the particle size to minimize scattering of the infrared radiation, which can lead to a sloping baseline and distorted peak shapes (the Christiansen effect).

    • Add approximately 100-200 mg of the dried KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100. A high concentration of the sample can lead to total absorption of the IR beam and a "noisy" spectrum.

    • Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. Work quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr.

  • Pellet Formation:

    • Assemble the pellet die. Ensure all parts are clean and dry.

    • Transfer the ground mixture into the die, ensuring it is evenly distributed.

    • Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons (or as per the manufacturer's recommendation for the die size) for a few minutes. This pressure causes the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. The typical scanning range for mid-IR is 4000-400 cm⁻¹.

Comparative FTIR Spectra of 3,5-Diamino-4-phenylazopyrazole Ligands

The FTIR spectrum of a 3,5-diamino-4-phenylazopyrazole ligand is rich with information, reflecting its key functional groups. The positions of these vibrational bands can be influenced by the electronic effects of substituents on the phenyl ring.

General Spectral Features

The following are the characteristic vibrational regions for 3,5-diamino-4-phenylazopyrazole ligands:

  • N-H Stretching (ν(N-H)): Typically observed in the range of 3450-3200 cm⁻¹. The presence of two amino groups often results in multiple bands corresponding to the symmetric and asymmetric stretching vibrations. Hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.

  • Aromatic C-H Stretching (ν(C-H)): Aromatic C-H stretching vibrations usually appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region.

  • N=N Stretching (ν(N=N)): The azo group stretching vibration is often found in the 1450-1400 cm⁻¹ region. This band can sometimes be weak in intensity.

  • C=N and C=C Stretching (ν(C=N), ν(C=C)): The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings are typically observed in the 1620-1450 cm⁻¹ range. These bands are often coupled and can be of medium to strong intensity.

  • N-H Bending (δ(N-H)): The in-plane bending vibration of the amino groups usually appears in the 1650-1580 cm⁻¹ region.

  • C-N Stretching (ν(C-N)): The stretching vibrations of the C-N bonds are typically found in the 1350-1250 cm⁻¹ region.

Influence of Substituents on the Phenyl Ring

The electronic nature of the substituents on the phenyl ring can modulate the vibrational frequencies of the key functional groups. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ increase electron density in the conjugated system, potentially leading to a slight decrease in the bond order and a shift to lower wavenumbers for groups like N=N and C=N. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -Cl can decrease electron density, potentially leading to a slight increase in these vibrational frequencies.

Ligand ν(N-H) (cm⁻¹) ** ν(N=N) (cm⁻¹) ν(C=N) / ν(C=C) (cm⁻¹) δ(N-H) (cm⁻¹) **Reference
3,5-diamino-4-phenylazopyrazole3405, 3333, 3245~144015881630[3]
3,5-diamino-4-(4-bromophenylazo)-1H-pyrazole3405, 3333, 3245Not specified1588Not specified[3]
3,5-diamino-4-(4-fluorophenylazo)-1-phenylpyrazole3418, 3379, 3310, 32561489Not specifiedNot specifiedNot specified
N-(3,5-diamino-4-(p-tolyldiazenyl)-1H-pyrazol-1-yl)(4-chlorobenzoyl)amide3346 (NH), 3165 (NH₂)14821617 (C=O)Not specified[4]

Note: The exact positions of the vibrational bands can vary slightly depending on the specific experimental conditions and the physical state of the sample.

Comparative Analysis with Alternative Ligands

In the realm of coordination chemistry and drug design, other classes of ligands are frequently employed for similar purposes as the 3,5-diamino-4-phenylazopyrazole derivatives. A comparative understanding of their FTIR spectra is crucial for distinguishing between these ligand systems. Here, we compare the FTIR spectra of our target ligands with Schiff bases, bipyridines, and phenanthrolines, all of which are prominent N,N-donor ligands.

Schiff Base Ligands

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands that can be readily synthesized from the condensation of a primary amine and an aldehyde or ketone.

  • Key Spectral Feature: The most prominent and characteristic band in the FTIR spectrum of a Schiff base is the ν(C=N) stretching vibration of the imine group, which typically appears as a strong band in the 1650-1600 cm⁻¹ region[5][6]. This band is often more intense than the C=C stretching bands of the aromatic rings.

Bipyridine and Phenanthroline Ligands

2,2'-Bipyridine and 1,10-phenanthroline are classic bidentate N,N-donor ligands widely used in coordination chemistry. Their rigid, planar structures make them excellent chelating agents.

  • Key Spectral Features:

    • The FTIR spectra of bipyridine and phenanthroline are dominated by the vibrations of their aromatic ring systems.

    • The C=N and C=C stretching vibrations are observed in the 1650-1400 cm⁻¹ region[3][7][8].

    • The C-H out-of-plane bending vibrations in the 850-700 cm⁻¹ region are also characteristic and can be sensitive to the coordination environment[9][10].

Comparative Table of Key Vibrational Frequencies
Ligand Class Key Vibrational Mode Characteristic Wavenumber Range (cm⁻¹) Key Distinguishing Features
3,5-Diamino-4-phenylazopyrazole ν(N-H)3450-3200Multiple strong N-H stretching bands.
ν(N=N)1450-1400Characteristic azo group stretch (can be weak).
Schiff Bases ν(C=N) (imine) 1650-1600 (strong) A very strong and distinct imine C=N stretch.
ν(O-H) (if from salicylaldehyde)~3400 (broad)Broad O-H stretch if a hydroxyl group is present near the imine.
Bipyridines & Phenanthrolines ν(C=N) / ν(C=C)1650-1400Dominated by aromatic ring vibrations.
C-H out-of-plane bending850-700Characteristic pattern of C-H bending modes.

Visualizations

Molecular Structure of 3,5-diamino-4-phenylazopyrazole

Caption: Molecular structure of 3,5-diamino-4-phenylazopyrazole.

Experimental Workflow for FTIR Analysis

workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Analysis start Start dry Dry Sample & KBr start->dry grind_sample Grind Sample (1-2 mg) dry->grind_sample add_kbr Add KBr (~150 mg) grind_sample->add_kbr grind_mix Grind and Mix add_kbr->grind_mix load_die Load Pellet Die grind_mix->load_die press Apply Hydraulic Pressure load_die->press form_pellet Form Transparent Pellet press->form_pellet background Record Background Spectrum form_pellet->background sample_spectrum Record Sample Spectrum background->sample_spectrum analyze Analyze Spectrum sample_spectrum->analyze end End analyze->end

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

This guide has provided a comprehensive comparative analysis of the FTIR spectra of 3,5-diamino-4-phenylazopyrazole ligands and their common alternatives. The key takeaways for researchers are:

  • Distinct Spectral Fingerprints: 3,5-Diamino-4-phenylazopyrazole ligands exhibit a characteristic set of vibrational bands, most notably the multiple N-H stretches of the amino groups and the N=N stretch of the azo linkage.

  • Substituent Effects: The electronic nature of substituents on the phenyl ring can subtly influence the positions of key vibrational bands, providing insights into the electronic structure of the molecule.

  • Clear Differentiation from Alternatives: The FTIR spectra of these azo-pyrazole ligands can be readily distinguished from those of Schiff bases (by the prominent imine C=N stretch) and from bipyridine/phenanthroline ligands (which lack the N-H and N=N stretches).

  • Importance of Proper Technique: Adherence to a standardized experimental protocol, such as the KBr pellet method detailed herein, is crucial for obtaining high-quality, reproducible FTIR spectra.

By leveraging the information and comparative data presented in this guide, researchers can more effectively characterize their synthesized 3,5-diamino-4-phenylazopyrazole ligands, understand their structural nuances, and confidently distinguish them from other classes of chelating agents in their drug development and materials science endeavors.

References

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Protocol: 3,5-Diamino-4-phenylazopyrazole

As a synthetic azo dye and pyrazole derivative, 3,5-Diamino-4-phenylazopyrazole (CAS: 3656-02-8) presents unique operational and environmental challenges in the laboratory setting[1]. For researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

As a synthetic azo dye and pyrazole derivative, 3,5-Diamino-4-phenylazopyrazole (CAS: 3656-02-8) presents unique operational and environmental challenges in the laboratory setting[1]. For researchers and drug development professionals, managing this compound requires moving beyond basic compliance. This guide provides a rigorous, scientifically grounded framework for the handling, segregation, and disposal of 3,5-Diamino-4-phenylazopyrazole, ensuring absolute safety and regulatory adherence.

Chemical Profiling & Mechanistic Hazard Assessment

To handle a chemical safely, one must understand the causality behind its toxicity. 3,5-Diamino-4-phenylazopyrazole is characterized by an azo bond (-N=N-) linking a phenyl ring to a diaminopyrazole core.

The Mechanistic Threat: Azo compounds are highly susceptible to reductive cleavage. When exposed to reducing environments—such as human skin microflora or anaerobic biological wastewater treatment sludges—the azo bond cleaves to yield aromatic amines. These aromatic amines are highly absorbable, environmentally persistent, and established mutagens and carcinogens[2]. Therefore, disposal strategies must be designed to completely prevent environmental release and biological reduction.

Quantitative & Logistical Data Summary
Property / ParameterSpecification
Chemical Name 3,5-Diamino-4-phenylazopyrazole
CAS Registry Number 3656-02-8[1]
Structural Motif Azo-linked pyrazole
Permissible Drain Concentration 0.0% (Strict Zero-Drain Policy)[3]
SAA Maximum Storage Time 3 days (once full) or up to 1 year (partially filled)[3]
Target Disposal Method High-Temperature Incineration via DOT Lab Pack[4]

Waste Segregation & Accumulation Strategy

Proper waste segregation prevents dangerous cross-reactions and ensures compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[5].

WasteSegregation Start 3,5-Diamino-4-phenylazopyrazole Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (Powder, PPE, Tubes) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Washes) IsSolid->LiquidWaste Liquid Labeling Apply GHS Labeling & Store in SAA SolidWaste->Labeling IsAqueous Is the solvent primarily aqueous? LiquidWaste->IsAqueous AqueousWaste Aqueous Waste Stream (Zero Drain Disposal) IsAqueous->AqueousWaste Yes OrganicWaste Organic Solvent Waste (Segregate Halogens) IsAqueous->OrganicWaste No AqueousWaste->Labeling OrganicWaste->Labeling Incineration High-Temp Incineration (EPA/DOT Lab Pack) Labeling->Incineration

Figure 1: Decision matrix for 3,5-Diamino-4-phenylazopyrazole waste segregation and disposal.

Step-by-Step Disposal Procedures

The following protocols function as self-validating systems: each step contains an inherent check to ensure the preceding action was performed correctly, effectively eliminating logistical errors before the waste reaches the disposal facility.

Protocol A: Solid Waste Management (Powders & Consumables)

Solid wastes include residual powders, contaminated weigh boats, pipette tips, and disposable PPE.

  • Primary Containment: Place all contaminated solid items into a rigid, chemically compatible, leak-proof container (e.g., an HDPE drum).

  • Immediate Sealing: Seal the container immediately after the waste is deposited.

    • Causality: Leaving containers open allows for the aerosolization of toxic dusts and violates EPA open-container regulations[6].

  • GHS Labeling Application: Apply a hazardous waste label the moment the first drop or particle of waste enters the container[6].

    • Self-Validation Check: Write the full chemical name ("3,5-Diamino-4-phenylazopyrazole"). Do not use abbreviations like "Azo Waste" or "Solution A." If an abbreviation is found on the label, the container fails the pre-transport inspection and must be relabeled immediately[6].

Protocol B: Liquid Waste Management (Aqueous & Organic)

Azo dyes present a severe risk to municipal water systems. Even highly diluted aqueous solutions must be captured.

  • Zero-Drain Verification: Confirm that no liquid containing 3,5-Diamino-4-phenylazopyrazole is poured down the sanitary sewer.

    • Causality: Biological wastewater treatment facilities (POTWs) rely on biological degradation. The anaerobic bacteria in these systems will reduce the azo dye into highly toxic aromatic amines, effectively amplifying the chemical's toxicity before it enters the environment[2][3].

  • Solvent Segregation: Funnel liquid waste into designated glass or PTFE carboys. Keep aqueous waste strictly separated from organic solvents.

  • Volume Logging: Log the exact volume of waste added on the container's attached manifest.

    • Self-Validation Check: The sum of the volumes recorded on the manifest must match the visual volume in the carboy. If a discrepancy exists, the waste stream may have been improperly mixed with an unrecorded solvent, requiring chemical testing before lab-packing.

Protocol C: Satellite Accumulation Area (SAA) Transfer & Lab Packing
  • SAA Placement: Move sealed, labeled containers to the designated SAA. Ensure the SAA has secondary containment to catch potential leaks[3].

  • Time-Limit Monitoring: Monitor the fill level. Once a container is full, it must be removed from the SAA and transferred to the central accumulation area within three (3) days[3].

  • DOT Lab Pack Preparation: Coordinate with your Environmental Health and Safety (EH&S) department or a certified waste vendor to prepare a lab pack. The waste must be grouped according to Department of Transportation (DOT) hazmat shipping regulations[4].

  • Final Destruction: Specify High-Temperature Incineration on the waste manifest. Incineration completely oxidizes the azo and pyrazole frameworks, preventing the formation of aromatic amines and ensuring total destruction[4].

References

  • NextSDS.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). "Azo Dyes that Cleave to Aromatic Amines of Potential Toxicological Concern." Australian Government.
  • U.S. Environmental Protection Agency (EPA). "Environmental Screening for Azo Dyes by Chemical Reduction and Mass Spectrometry." EPA Research and Development.
  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EH&S.
  • Weill Cornell Medicine. "Waste Disposal Procedures for Laboratories." Environmental Health and Safety.
  • Environmental Marketing Services.
  • U.S. Environmental Protection Agency (EPA). "Wastes From Manufacture of Azo Dyes and Pigments.

Sources

Handling

Personal protective equipment for handling 3,5-Diamino-4-phenylazopyrazole

As a Senior Application Scientist, establishing a culture of safety requires moving beyond simple compliance checklists. To safely handle complex reactive molecules like 3,5-Diamino-4-phenylazopyrazole , laboratory perso...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety requires moving beyond simple compliance checklists. To safely handle complex reactive molecules like 3,5-Diamino-4-phenylazopyrazole , laboratory personnel must understand the causality behind the hazards. When researchers understand the molecular mechanisms of toxicity, adherence to Personal Protective Equipment (PPE) protocols becomes intuitive rather than mandated.

This comprehensive guide details the mechanistic hazards, required PPE, and operational workflows for handling 3,5-Diamino-4-phenylazopyrazole, ensuring absolute safety and scientific integrity in your laboratory.

Chemical Profile & Mechanistic Hazard Assessment

3,5-Diamino-4-phenylazopyrazole (CAS: 3656-02-8) is a synthetic pyrazole derivative featuring a central azo linkage (-N=N-)[1],[2]. While it is a valuable building block in medicinal chemistry and dye synthesis, its molecular structure presents specific, severe biological hazards.

The Causality of Azo-Toxicity

The primary danger of handling azo compounds does not always stem from the parent molecule itself, but from its metabolites.

  • Reductive Cleavage: When azo dyes come into contact with skin microflora or are inhaled and processed by liver enzymes (such as cytochrome P450), the azo bond undergoes enzymatic reductive cleavage[3],[4].

  • Aromatic Amine Generation: This cleavage splits the molecule, releasing free aromatic amines.

  • DNA Adduct Formation: These aromatic amines are metabolically oxidized into highly reactive electrophilic species that can covalently bind to DNA, leading to mutagenesis and suspected carcinogenicity[5].

Furthermore, the diamine groups on the pyrazole ring act as potent dermal sensitizers, capable of causing severe allergic contact dermatitis upon repeated exposure. Because the compound is typically handled as a dry powder (Molecular Weight: 202.22 g/mol ), it also presents a significant inhalation hazard and a potential dust explosion risk if dispersed in confined spaces[6].

Quantitative Chemical Data Summary
PropertyValue / DescriptionOperational Implication
CAS Number 3656-02-8[1]Use for strict inventory and SDS tracking.
Molecular Formula C9H10N6[2]High nitrogen content; avoid strong oxidizers.
Physical State Solid / PowderHigh risk of aerosolization and inhalation.
Primary Hazard Azo-cleavage to toxic amines[3]Strict dermal and respiratory isolation required.
Environmental Aquatic Toxicity[7]Zero-drain disposal policy; collect all washings.

Hazard Pathway and Intervention Visualization

The following diagram maps the biological exposure routes of 3,5-Diamino-4-phenylazopyrazole and demonstrates exactly where specific PPE interventions break the chain of toxicity.

G Chem 3,5-Diamino-4-phenylazopyrazole Dermal Dermal Contact Chem->Dermal Inhalation Inhalation (Dust) Chem->Inhalation Cleavage Enzymatic Reductive Cleavage (Skin Flora / Liver P450) Dermal->Cleavage Inhalation->Cleavage Toxicity Carcinogenic Aromatic Amines & DNA Adducts Cleavage->Toxicity Gloves PPE: Nitrile Gloves Gloves->Dermal Respirator PPE: N95/P100 Respirator Respirator->Inhalation

Fig 1: Exposure pathways, azo-cleavage mechanism, and targeted PPE interventions.

Tiered Personal Protective Equipment (PPE) Strategy

To prevent the enzymatic cleavage of this compound on the skin or in the respiratory tract, the following self-validating PPE system must be strictly utilized.

PPE CategorySpecificationMechanistic Justification (The "Why")
Dermal (Hands) 100% Nitrile Gloves (Min. 0.11 mm thickness). Double-gloving recommended.Azo compounds can permeate natural latex. Nitrile provides a non-porous chemical barrier, preventing skin microflora from reducing the azo bond[3].
Dermal (Body) Flame-resistant lab coat with disposable Tyvek sleeves.Powders easily adhere to woven cotton fabrics, creating a chronic exposure source. Tyvek sleeves allow for immediate disposal of contaminated surfaces.
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood).Prevents inhalation of fine particulates. Once inhaled, liver enzymes will cleave the azo bond into systemic carcinogenic amines[5].
Ocular ANSI Z87.1 tight-fitting chemical splash goggles.The diamine structure is a severe mucosal irritant. Standard safety glasses do not protect against airborne dust.

Operational Protocol: Safe Handling & Weighing

Executing a flawless transfer of 3,5-Diamino-4-phenylazopyrazole requires minimizing static electricity and preventing aerosolization. Follow this step-by-step methodology:

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational and certified (face velocity of 80–100 fpm).

  • Clear the hood of all incompatible materials, particularly strong oxidizing agents, which can react violently with high-nitrogen azo compounds[8].

  • Place an anti-static mat inside the hood to prevent dust adhesion and static discharge, mitigating dust explosion risks[6].

Step 2: PPE Donning & Verification

  • Don the lab coat, chemical goggles, and double-layer nitrile gloves.

  • Pull the cuffs of the gloves over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Precision Weighing

  • Use a static-free, disposable weigh boat.

  • Open the chemical container slowly to prevent a vacuum-induced dust cloud.

  • Using a clean stainless steel or disposable anti-static spatula, transfer the required mass.

  • Self-Validating Check: If you observe powder clinging aggressively to the outside of the weigh boat, static electricity is too high. Pause and use an anti-static gun (ionizer) before proceeding.

Step 4: Solubilization & Transfer

  • Do not transport the dry powder across the lab.

  • Add your reaction solvent directly to the weigh boat or transfer the powder to a vial and seal it inside the fume hood before moving it to your reaction station.

Step 5: Doffing & Decontamination

  • Wipe down the spatula and balance with a solvent-dampened wipe (e.g., ethanol or isopropanol).

  • Remove the outer pair of gloves by pulling them inside out, trapping any residual chemical dust inside the glove material. Dispose of them immediately in a solid hazardous waste bin.

Spill Response and Disposal Plan

Azo compounds pose a severe threat to aquatic ecosystems and must never enter the standard municipal water supply[7].

Emergency Spill Protocol (Solid Powder):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress: Never dry-sweep the powder. Dry sweeping aerosolizes the chemical and introduces an inhalation and explosion hazard[6].

  • Absorb: Gently cover the spill with damp absorbent paper towels (dampened with water or a mild solvent like ethanol) to suppress dust.

  • Collect: Carefully scoop the damp towels and powder into a sealable hazardous waste bag.

  • Decontaminate: Wash the spill area with soap and water to remove residual diamine sensitizers.

Waste Disposal Plan:

  • Solid Waste: All contaminated gloves, weigh boats, and wipes must be placed in a clearly labeled "Hazardous Solid Waste - Toxic Azo Compounds" container.

  • Liquid Waste: Reaction filtrates or washings must be collected in dedicated halogen-free or halogenated waste carboys (depending on the solvent used).

  • Final Destruction: Waste must be processed by a certified environmental disposal company via high-temperature incineration, which completely destroys the nitrogen-nitrogen double bond.

Sources

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